8-Quinolinol hemisulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
quinolin-8-ol;sulfuric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.H2O4S.H2O/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4;/h2*1-6,11H;(H2,1,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCXJZDIJIVJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369105 | |
| Record name | 8-Quinolinol hemisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207386-91-2 | |
| Record name | 8-Quinolinol hemisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxyquinoline sulfate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Whitepaper: Unraveling the Chelation Mechanism of 8-Quinolinol Hemisulfate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Quinolinol, also known as oxine, is a heterocyclic organic compound that has garnered significant attention for its potent metal-chelating properties.[1] These properties are the foundation for its wide-ranging applications, including as an antiseptic, a fungicide, and a versatile building block in medicinal chemistry for developing antineurodegenerative and anticancer agents.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of 8-Quinolinol as a chelating agent, with a specific focus on its commonly used hemisulfate salt form. We will dissect the coordination chemistry, elucidate the structural basis for its high affinity for various metal ions, and present field-proven experimental protocols for characterizing these interactions. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this pivotal chelator.
Introduction: The 8-Quinolinol Scaffold and the Role of the Hemisulfate Salt
8-Quinolinol (8-HQ) is a bicyclic compound featuring a pyridine ring fused to a phenol ring.[1] Among the seven isomers of monohydroxyquinoline, only 8-HQ possesses the unique ability to form stable chelate complexes with a wide array of divalent and trivalent metal ions.[2] This capability arises from the strategic positioning of the hydroxyl group (-OH) at position 8, adjacent to the nitrogen atom in the pyridine ring.
The commercially available form, 8-Quinolinol hemisulfate, is a salt with the formula (C₉H₇NO)₂·H₂SO₄.[4][5] The primary function of the hemisulfate formulation is to enhance the compound's aqueous solubility and stability, facilitating its use as a reagent and in various formulations.[6] In solution, the salt dissociates, liberating the 8-Quinolinol molecule, which is the active chelating species. Therefore, the mechanistic discussion that follows focuses on the 8-Quinolinol molecule itself.
The Core Mechanism of Chelation
The potent metal-chelating activity of 8-Quinolinol is a classic example of coordination chemistry. The molecule acts as a monoprotic, bidentate ligand, meaning it binds to a central metal ion at two distinct points.[7][8]
-
Deprotonation: The first step in the chelation process is the deprotonation of the phenolic hydroxyl group. This typically occurs in a neutral to slightly alkaline medium, yielding a negatively charged phenoxide ion (-O⁻).
-
Coordinate Bond Formation: The central metal ion (Mⁿ⁺) is then sequestered by two coordinate covalent bonds: one from the lone pair of electrons on the pyridine nitrogen atom and the other from the negatively charged phenoxide oxygen.[7]
-
Chelate Ring Formation: This dual-point attachment results in the formation of a highly stable five-membered ring, known as a chelate ring. The formation of such rings is entropically favorable and is the primary reason for the high stability of the resulting metal complexes, a phenomenon known as the "chelate effect."
The resulting complex is often neutral and lipophilic, particularly with divalent cations that typically coordinate with two 8-HQ molecules (a 1:2 metal-to-ligand ratio) to satisfy their coordination number.[9] This increased lipophilicity is crucial for many of its biological activities, as it allows the complex to traverse cell membranes.[9]
Coordination Chemistry with Divalent and Trivalent Metals
8-Quinolinol forms stable complexes with a vast range of metal ions, including but not limited to Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Fe³⁺, and Al³⁺.[1] The stoichiometry and geometry of these complexes depend on the size, charge, and coordination preferences of the metal ion.
-
Divalent Cations (e.g., Cu²⁺, Zn²⁺): These ions most commonly form complexes with a 1:2 metal-to-ligand (M:L) stoichiometry, resulting in a neutral ML₂ complex.[7] The geometry can be square-planar, as is often the case with Cu(II), or tetrahedral/octahedral (with the coordination of two water molecules) for other ions.[9]
-
Trivalent Cations (e.g., Fe³⁺, Al³⁺): These ions typically require three 8-HQ ligands to achieve charge neutrality and satisfy their preferred coordination number of six, leading to a 1:3 (M:L) stoichiometry.[10] The resulting ML₃ complexes, such as Alq₃ (tris(8-hydroxyquinoline)aluminium), are well-known for their use in organic light-emitting diodes (OLEDs).[1]
The stability of these complexes generally follows the Irving-Williams series for divalent metals: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[11]
Data Presentation: Stability Constants and Spectroscopic Properties
The quantitative measure of a chelate's stability is its formation constant (or stability constant, K). The data below, compiled from potentiometric studies, serves as a valuable reference for researchers.
| Metal Ion | Stoichiometry (M:L) | Stepwise Stability Constants (log K) | Overall Stability Constant (log β) |
| Cu(II) | 1:2 | log K₁ = 12.1, log K₂ = 11.2 | log β₂ = 23.3 |
| Ni(II) | 1:2 | log K₁ = 9.8, log K₂ = 8.5 | log β₂ = 18.3 |
| Co(II) | 1:2 | log K₁ = 9.5, log K₂ = 8.2 | log β₂ = 17.7 |
| Zn(II) | 1:2 | log K₁ = 8.6, log K₂ = 7.9 | log β₂ = 16.5 |
| Fe(III) | 1:3 | log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0 | log β₃ = 33.8 |
Data sourced from various potentiometric studies.[12] Values are pH-dependent and can vary with experimental conditions (solvent, ionic strength).
Chelation significantly alters the electronic properties of 8-HQ, leading to distinct changes in its UV-Visible absorption spectrum. These shifts provide a reliable method for monitoring complex formation.[7]
| Species | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| 8-HQ | ~240-250 | ~310-320 | Methanol/Ethanol |
| Ni(II)-8HQ Complex | ~260 | ~366 | DMSO |
| Co(II)-8HQ Complex | ~265 | ~371 | DMSO |
Data sourced from Cipurković et al. (2021)[7] and other spectroscopic studies.[13]
Experimental Protocols for Characterization
Validating and quantifying the chelating action of 8-HQ or its derivatives is a critical step in research and development. The following protocols are standard, self-validating methodologies employed in the field.
Protocol 1: Determining Stoichiometry by UV-Vis Spectrophotometry (Job's Plot)
Expertise & Causality: The Job's plot, or method of continuous variations, is a cornerstone technique for determining the stoichiometry of a metal-ligand complex. It operates on the principle that if the total molar concentration of metal and ligand is held constant, the concentration of the complex will be maximal when the reactants are mixed in their stoichiometric ratio. This maximum corresponds to a peak in absorbance, directly revealing the complex's composition.[7]
Methodology:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions (e.g., 1 mM) of this compound and the metal salt (e.g., CuSO₄·5H₂O) in a suitable buffered solvent (e.g., 50% v/v aqueous dioxane or ethanol to ensure solubility).
-
Preparation of Job's Plot Series: Prepare a series of at least 11 solutions in separate volumetric flasks, keeping the total volume and total molar concentration constant. Vary the mole fraction of the ligand (X_L) from 0 to 1.0 in 0.1 increments. For example, for a 1 mL total volume:
-
Tube 1: 1.0 mL metal solution + 0.0 mL ligand solution (X_L = 0)
-
Tube 2: 0.9 mL metal solution + 0.1 mL ligand solution (X_L = 0.1)
-
...
-
Tube 11: 0.0 mL metal solution + 1.0 mL ligand solution (X_L = 1.0)
-
-
Equilibration: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
Spectroscopic Measurement: Determine the wavelength of maximum absorbance (λmax) for the complex by scanning a solution with a known excess of ligand (e.g., 1:5 M:L). Measure the absorbance of each of the 11 prepared solutions at this fixed λmax.
-
Data Analysis: Plot the measured absorbance (Y-axis) against the mole fraction of the ligand (X_L, X-axis). The mole fraction at which the peak of the curve occurs indicates the stoichiometry. For a 1:2 complex, the peak will be at X_L ≈ 0.67. For a 1:1 complex, the peak will be at X_L = 0.5.
Protocol 2: Determining Stability Constants by Potentiometric Titration
Expertise & Causality: Potentiometric titration is the gold standard for determining stability constants.[14][15] The method involves monitoring the pH of a solution containing the ligand and a metal ion as a strong base (e.g., NaOH) is added. The chelation reaction releases protons (H⁺) from the 8-HQ's hydroxyl group. The resulting titration curve is displaced relative to a curve for the ligand alone. By analyzing the shape and displacement of this curve, one can calculate the stepwise formation constants of the complex.[16][17]
Methodology:
-
System Setup: Use a calibrated pH meter with a glass electrode, a constant temperature water bath (e.g., 25.0 ± 0.1 °C), and a micro-burette for precise titrant delivery. Maintain an inert atmosphere (e.g., by bubbling nitrogen) to prevent CO₂ dissolution, which would form carbonic acid and interfere with the titration.
-
Solution Preparation:
-
Titrant: Prepare a standardized, carbonate-free ~0.1 M NaOH solution.
-
Analyte Solutions: Prepare at least three solutions in a thermostatted vessel: a. Acid Blank: A solution of a strong acid (e.g., HClO₄) and an inert salt (e.g., NaClO₄) to maintain constant ionic strength. b. Ligand Solution: The acid blank solution plus a known concentration of this compound. c. Complex Solution: The ligand solution plus a known concentration of the metal salt (e.g., Ni(NO₃)₂, typically at a 1:2 or 1:3 metal-to-ligand ratio).
-
-
Titration Procedure:
-
Titrate each of the three solutions with the standardized NaOH.
-
Record the pH value after each incremental addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot pH versus the volume of NaOH added for all three titrations.
-
The displacement of the complex titration curve (c) to lower pH values compared to the ligand curve (b) is indicative of proton release due to chelation.
-
Use specialized software (e.g., HYPERQUAD) to analyze the titration data.[18] The software fits the data to a chemical model to compute the protonation constants of the ligand and the overall stability constants (β) of the metal-ligand species formed (ML, ML₂, etc.).
-
Conclusion
The mechanism of action of this compound as a chelating agent is rooted in the fundamental principles of coordination chemistry. The deprotonated 8-Quinolinol molecule acts as a robust bidentate ligand, forming highly stable five-membered chelate rings with a wide variety of metal ions. The hemisulfate salt form serves to improve the compound's handling and solubility, making the active chelator readily available in aqueous environments. Understanding this mechanism, along with the rigorous experimental protocols for its characterization, is essential for professionals in drug development and materials science who aim to harness the potent chelating power of the 8-Quinolinol scaffold for therapeutic and technological innovation.
References
-
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link][7][9]
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link][2][3]
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Abdel-Rahman, L. H., Abu-Dief, A. M., & El-Khatib, R. M. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 8(8), 643-662. [Link][1]
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The Antirrhinum. (n.d.). 8-Hydroxyquinoline (hemisulfate) (Standard). The Antirrhinum. [Link][19]
-
McConnell, J. R., et al. (2022). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. ACS Medicinal Chemistry Letters. [Link][20]
-
Siggia, S., Eichlin, D. W., & Rheinhart, R. C. (1955). Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates. Analytical Chemistry, 27(11), 1745–1749. [Link][14]
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Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SCIRP. [Link][9]
-
El-Sherif, A. A., et al. (2015). Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8–Hydroxyquinoline by Potentiometric Titration. American Association for Science and Technology. [Link][16]
-
Siggia, S., Eichlin, D. W., & Rheinhart, R. C. (1955). Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates. ACS Publications. [Link][15]
-
Bretti, C., et al. (2022). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. [Link][11]
-
Li, W. L., et al. (1997). [Photoluminescence and UV-Vis absorption spectra characteristics of metal complexes of 8-hydroxyquinoline]. Guang Pu Xue Yu Guang Pu Fen Xi, 17(5), 12-5. [Link][21]
-
Cipurković, A., et al. (2021). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. ResearchGate. [Link][13]
-
HiMedia Laboratories. (n.d.). 8-Hydroxyquinoline sulphate. HiMedia Laboratories. [Link][4]
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Abdel-Ghani, N. T., et al. (2015). Experimental potentiometric titration curves of the binary metal complexes. ResearchGate. [Link][18]
-
Irving, H., & Rossotti, H. S. (1954). The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances. Journal of the Chemical Society, 2904-2910. [Link][17]
-
Bremond, E., et al. (2020). Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. Journal of Inorganic Biochemistry, 203, 110864. [Link][10]
-
DC Fine Chemicals. (n.d.). 8-Hydroxyquinoline hemisulfate salt. DC Fine Chemicals. [Link][22]
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Physicochemical properties of 8-Quinolinol hemisulfate salt
An In-depth Technical Guide to the Physicochemical Properties of 8-Quinolinol Hemisulfate Salt
Foreword for the Modern Researcher
In the landscape of pharmaceutical development and analytical science, a thorough understanding of a compound's fundamental characteristics is not merely academic—it is the bedrock of innovation and reproducibility. 8-Quinolinol, a heterocyclic chelating agent of significant renown, and its hemisulfate salt, represent a molecule of enduring utility. The transformation from its sparingly soluble base form to the highly water-soluble sulfate salt enhances its applicability in aqueous systems, making it a valuable tool in fields ranging from antimicrobial research to analytical chemistry.[1][2]
This guide is designed for the practicing researcher, scientist, and drug development professional. It eschews a rigid, templated format in favor of a narrative that logically unfolds the scientific story of this compound salt. We will move from its core identity and physical properties to the practical, validated methodologies required for its characterization. The causality behind experimental choices is explained, ensuring that the protocols described are not just steps to be followed, but self-validating systems for generating reliable data.
Part 1: Core Identity and Physicochemical Profile
This compound salt is the sulfuric acid salt of 8-Quinolinol (also known as Oxine). The salt typically forms as a 2:1 complex of the organic molecule to the sulfuric acid molecule.[3][4] This structural arrangement significantly enhances its solubility in polar solvents, a critical advantage over the free base form.[2]
Chemical Structure
The accepted structure involves two protonated 8-Quinolinol molecules ionically bonded to a single sulfate anion.
Caption: Ionic structure of this compound Salt (2:1).
Quantitative Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound salt, compiled from authoritative sources. Note that variations in reported values, particularly for melting point, may arise from differences in purity, crystalline form (e.g., anhydrous vs. hydrated), and analytical methodology.
| Property | Value | References |
| Chemical Formula | (C₉H₇NO)₂·H₂SO₄ | [3][4] |
| Molecular Weight | 388.40 g/mol | [4][5][6] |
| CAS Number | 134-31-6 (Anhydrous) 207386-91-2 (Hemihydrate) | [1][4][7] |
| Appearance | Pale yellow to lemon-yellow crystalline powder. | [2][5][8] |
| Melting Point | 176 - 189 °C (Range from multiple sources) | [5][9][10] |
| Water Solubility | Very soluble; ≥100 mg/mL | [3][5][7] |
| Ethanol Solubility | Sparingly soluble | [1][5] |
| Other Solvents | Practically insoluble in chloroform and diethyl ether. | [5] |
| pKa (of parent 8-HQ) | ~9.9 (for the phenolic hydroxyl group) | [11] |
| pH of Solution | Acidic (< 7.0); a solution of the monohydrate has a pH of ~3.2. | [3][12][13] |
Part 2: Spectroscopic and Thermal Characterization
Spectroscopic and thermal analysis techniques are indispensable for confirming the identity, purity, and stability of this compound salt.
A. UV-Visible Spectroscopy
8-Quinolinol and its derivatives are chromophoric and thus absorb light in the ultraviolet-visible range. The free ligand is weakly fluorescent; however, its rigidity upon chelation with metal ions significantly enhances its fluorescence emission, a property widely exploited in analytical chemistry for the detection of metal ions.[14] In chromatographic applications, detection is commonly performed at wavelengths around 200 nm or 273 nm (for metal complexes).[15][16] The UV spectrum is a key identifier and can be used to determine the stoichiometric ratio of metal-ligand complexes.[17]
B. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for structural confirmation, as mandated by the United States Pharmacopeia (USP) for identification.[4] The spectrum provides a unique fingerprint of the molecule. Key vibrational bands include those for the O-H stretch of the hydroxyl group, C=N and C=C stretches within the quinoline ring system, and strong, broad absorptions corresponding to the sulfate counter-ion. Coordination to a metal ion can be confirmed by observing shifts in the vibrational frequencies of the C-O and C=N bonds, indicating the participation of both the phenolic oxygen and the ring nitrogen in chelation.[17]
C. Thermal Analysis (TGA/DSC)
Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the material's stability, hydration state, and phase transitions.[18][19]
-
TGA measures the change in mass as a function of temperature. For this compound salt, TGA can precisely quantify the water content (for hydrated forms) and determine the onset temperature of thermal decomposition.[18][20]
-
DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point with high accuracy and to detect other phase transitions, such as polymorphism.[19][21] The presence of multiple thermal events can indicate impurities or the existence of different crystalline forms.[19]
Part 3: Validated Analytical Methodologies
The following protocols are presented as self-validating systems for the quality control and characterization of this compound salt.
Workflow for Comprehensive Characterization
The logical flow for a full characterization of a new batch of this compound salt should follow a structured path to ensure all critical quality attributes are assessed.
Caption: Recommended analytical workflow for quality assessment.
Protocol 1: Purity Assessment by Bromometric Titration (Based on USP Method)
Principle: This assay relies on the electrophilic substitution of bromine onto the electron-rich quinoline ring. A known excess of bromine is added, and the unreacted bromine is then back-titrated with sodium thiosulfate. This method is a robust, official procedure for determining the purity of the substance.[4]
Methodology:
-
Preparation: Accurately weigh approximately 100 mg of this compound salt and transfer to an iodine flask.
-
Reaction: Add 30 mL of glacial acetic acid, 10 mL of potassium bromide solution (15% w/v), and 10 mL of hydrochloric acid.
-
Bromination: Add precisely 25.0 mL of 0.1 N bromine VS. Immediately stopper the flask, mix well, and allow to stand for 15 minutes, protected from light.
-
Quenching: Quickly add 10 mL of potassium iodide solution (10% w/v) and 100 mL of water, ensuring no bromine vapor escapes. Stopper and shake thoroughly.
-
Titration: Titrate the liberated iodine with 0.1 N sodium thiosulfate VS, adding 3 mL of starch TS as the endpoint is approached.
-
Blank Determination: Perform a blank titration using the same quantities of reagents.
-
Calculation: Each mL of 0.1 N bromine is equivalent to 4.855 mg of (C₉H₇NO)₂·H₂SO₄.[4]
Protocol 2: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Causality: Standard C18 silica-based columns often produce poor peak shape for 8-Quinolinol due to its strong metal-chelating properties; trace metals in the silica stationary phase can interact with the analyte, causing tailing and low efficiency.[15][22] The use of a mixed-mode column, which combines reversed-phase and ion-exchange characteristics, provides superior retention and peak symmetry.[15]
Methodology:
-
System: A standard HPLC system with UV detection.
-
Column: Primesep 100 mixed-mode column (or equivalent).
-
Mobile Phase: An isocratic mixture of water, acetonitrile (MeCN), and sulfuric acid (H₂SO₄) buffer. A typical starting point could be a 50:50 mixture of water and MeCN with 0.1% H₂SO₄.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200 nm.[15]
-
Procedure: Prepare a standard solution of known concentration and a sample solution in the mobile phase. Inject and analyze, determining purity by area percent and quantifying against the standard.
Protocol 3: Characterization by Thermal Analysis (TGA/DSC)
Principle: This protocol provides a standardized method for obtaining fundamental thermal data. The TGA will reveal mass loss events like dehydration and decomposition, while the DSC will identify the melting endotherm and other phase transitions.[21][23]
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate aluminum pan (open pan for TGA, crimped lid for DSC).
-
TGA Instrument Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
-
-
DSC Instrument Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 250 °C (or above the melting point).
-
-
Analysis:
-
From the TGA curve, determine the percent mass loss corresponding to water and the onset temperature of decomposition.
-
From the DSC curve, determine the onset temperature and peak maximum of the melting endotherm.
-
Part 4: Reactivity, Stability, and Key Applications
Reactivity and Stability Profile
-
General Stability: The compound is stable under standard ambient conditions of temperature and pressure.[2]
-
Light Sensitivity: It is sensitive to light and should be stored in light-resistant containers to prevent degradation.[10][24]
-
Aqueous Solutions: It dissolves in water to form an acidic solution.[3][12]
-
Reactivity with Bases: Strong bases or alkali will neutralize the sulfate salt, causing the precipitation of the free base, 8-Quinolinol.[2][12]
-
Chelation: Its most defining chemical property is its function as a potent, bidentate chelating agent for a wide array of metal ions.[2][14] This property is the foundation for many of its biological and analytical applications.
Applications in Scientific Research
The unique physicochemical properties of this compound salt underpin its use in diverse scientific applications:
-
Antimicrobial Agent: It possesses broad antiseptic, disinfectant, antibacterial, and antifungal properties.[1][2][6][25]
-
Analytical Chemistry: It serves as a classic analytical reagent for the gravimetric determination, solvent extraction, and spectrophotometric analysis of metal ions.[1][14]
-
Biochemical Research: It has been identified as a transcription inhibitor and, in its hemihydrate form, a 20S proteasome inhibitor, making it a tool for studying these cellular processes.[26][27][28]
Conclusion
This compound salt is a compound of significant utility, whose value is directly derived from its distinct physicochemical properties. Its enhanced water solubility, potent metal-chelating ability, and well-defined spectroscopic and thermal profiles make it a reliable and versatile tool for researchers. The analytical methodologies detailed in this guide provide a robust framework for ensuring the quality, purity, and identity of this important chemical, thereby supporting reproducible and high-impact scientific outcomes.
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Core Topic: Solubility and Stability of 8-Quinolinol Hemisulfate in Different Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the solubility and stability profiles of 8-Quinolinol hemisulfate. Designed for professionals in research and pharmaceutical development, this guide moves beyond mere data presentation to explore the underlying principles and provide robust, field-proven methodologies. The structure is designed to logically flow from foundational theory to practical application, ensuring a thorough understanding of how to handle and characterize this important compound.
Foundational Understanding of this compound
8-Quinolinol, often known by its trivial name 'oxine', is a versatile heterocyclic compound. Its hemisulfate salt (also known as oxyquinoline sulfate) is a common form used in pharmaceutical and research settings.[1][2] As a monoprotic bidentate chelating agent, it has a rich history of use as an antiseptic, disinfectant, and antifungal agent.[1][3] Its biological activity as a transcription inhibitor is also of significant interest.[3] The efficacy and reliability of this compound in any application are fundamentally dependent on its solubility and stability characteristics. A poorly understood solubility profile can lead to inconsistent dosing and reduced bioavailability, while uncharacterized stability can compromise product safety and shelf-life.
Chemical Identity:
-
Molecular Formula: C₁₈H₁₄N₂O₂•H₂SO₄[1]
-
CAS Number: 134-31-6[1]
-
Appearance: Typically a yellow to off-white crystalline powder.[4]
The Science of Solubility: Theoretical and Practical Insights
Solubility is an equilibrium phenomenon dictated by the intermolecular forces between the solute (this compound) and the solvent. The process involves overcoming the solute-solute interactions within the crystal lattice and forming new, energetically favorable solute-solvent interactions.
Expertise & Experience: Why Solvents Behave Differently
The choice of solvent is a critical experimental parameter. It is not arbitrary but is based on a predictive understanding of molecular interactions.
-
Polarity and "Like Dissolves Like": This is the guiding principle of solubility.[5] this compound is a salt, making it an ionic, highly polar compound. The sulfate group, in particular, enhances its interaction with polar solvents.[4] Therefore, it is expected to have high solubility in polar solvents like water and limited solubility in non-polar solvents like hexane.
-
Hydrogen Bonding: 8-Quinolinol possesses a hydroxyl group (-OH) and a nitrogen atom, both of which can participate in hydrogen bonding. Protic solvents like water and alcohols (ethanol, methanol) can act as both hydrogen bond donors and acceptors, effectively solvating the molecule and leading to higher solubility.
-
Effect of pH: The solubility of this compound can be significantly influenced by pH.[4] In acidic solutions, the quinoline nitrogen can be protonated, increasing the overall positive charge and enhancing solubility in aqueous media. Conversely, in basic solutions, the hydroxyl group can be deprotonated, forming a phenoxide, which can also affect solubility.
Data Presentation: Solubility Profile
The following table summarizes known solubility data for this compound, providing a practical reference for solvent selection.
| Solvent | Type | Solubility | Reference |
| Water (H₂O) | Polar Protic | 40 - 100 mg/mL | [2][6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~9 - 117 mg/mL (sonication may be needed) | [2][3] |
| Ethanol | Polar Protic | Very slightly soluble | |
| Methanol | Polar Protic | More soluble than in non-polar solvents | [4] |
| Diethyl Ether | Non-Polar | Very slightly soluble | |
| Dilute Hydrochloric Acid (HCl) | Aqueous Acid | Freely soluble (especially when hot) |
Experimental Protocol: A Self-Validating Approach to Solubility Determination
To generate trustworthy and reproducible data, a robust experimental protocol is essential. The equilibrium shake-flask method is the gold standard for its reliability.
Experimental Protocol: Equilibrium Shake-Flask Method
Causality: This method is designed to ensure that the solution reaches a true thermodynamic equilibrium, providing the most accurate measure of solubility.
-
System Preparation: Add an excess of this compound solid to a series of vials, each containing a selected solvent. Rationale: Using an excess of solid is critical to ensure that the solution becomes saturated, which is the definition of solubility.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for 24-48 hours. Rationale: Constant temperature is vital as solubility is temperature-dependent.[5] The extended agitation time ensures the system reaches equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for at least 2 hours. Rationale: This step allows the undissolved solid to settle, preventing contamination of the supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it using a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE). Rationale: Filtration is a non-negotiable step. It removes microscopic undissolved particles that would otherwise lead to a significant overestimation of solubility.
-
Quantification: Accurately dilute the filtered sample into a suitable mobile phase. Analyze the concentration using a validated, stability-indicating HPLC-UV method. Rationale: HPLC-UV provides the specificity and sensitivity required for accurate quantification. The method must be "stability-indicating" to ensure that any potential degradation during the experiment does not interfere with the measurement of the parent compound.
Visualization: Solubility Determination Workflow
Caption: Stress conditions used in forced degradation studies.
References
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Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]
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International Council for Harmonisation. (2023). ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
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International Council for Harmonisation. (1996). ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]
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PharmaGuideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
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IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]
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American Pharmaceutical Review. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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8-Quinolinol hemisulfate as a transcription inhibitor in molecular biology
An In-Depth Technical Guide: 8-Quinolinol Hemisulfate as a Transcription Inhibitor in Molecular Biology
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Quinolinol, also known as 8-hydroxyquinoline, is a versatile heterocyclic organic compound. In its hemisulfate salt form, it is a stable, water-soluble agent widely utilized across various scientific domains. While recognized for its antiseptic, disinfectant, and pesticidal properties, its most significant application in molecular biology is its function as a potent transcription inhibitor.[1][2][3] this compound is a monoprotic, bidentate chelating agent, a characteristic that is fundamental to its mechanism of action.[1][3]
This guide offers a comprehensive exploration of this compound as a tool for modulating gene expression. We will dissect its core inhibitory mechanism, provide field-proven experimental protocols for its application, and present a framework for interpreting the resulting data. This document is designed to equip researchers with both the theoretical understanding and the practical knowledge required to effectively leverage this compound in their work.
Part 1: The Core Mechanism of Action: Chelation-Mediated Transcriptional Arrest
The process of transcription, the synthesis of RNA from a DNA template, is catalyzed by DNA-dependent RNA polymerases. These enzymes are classic metalloenzymes, critically dependent on the presence of divalent metal cations, such as Magnesium (Mg²⁺) and Manganese (Mn²⁺), which act as essential cofactors. These ions are integral to the catalytic cycle, participating directly in the phosphodiester bond formation and stabilizing the transition state.
The primary mechanism by which this compound inhibits transcription is through its potent ability to chelate these essential divalent cations.[4] As a bidentate chelating agent, the 8-Quinolinol molecule can form two coordinate bonds with a single metal ion, creating a stable, water-soluble complex. This action effectively sequesters Mg²⁺ and Mn²⁺ from the nuclear environment, depleting the pool of free ions available to RNA polymerase.
Crucially, studies have shown that inhibition can occur without any direct physical interaction between 8-Quinolinol and the RNA polymerase enzyme or the DNA template.[4] The inhibition is a direct consequence of cofactor starvation. This mechanism distinguishes it from other classes of transcription inhibitors, such as DNA intercalators or direct enzyme binders. While the possibility of 8-Quinolinol chelating the tightly bound Zinc (Zn²⁺) within the polymerase structure has been considered, the prevailing evidence suggests it primarily acts by removing the more loosely associated and catalytically essential Mg²⁺ and Mn²⁺ ions first.[4]
Caption: Workflow for the In Vitro Transcription (IVT) Inhibition Assay.
Methodology:
-
Template Preparation: Linearize a plasmid containing a T7 promoter upstream of a gene of interest (e.g., 500 bp coding sequence) using a restriction enzyme that cuts downstream of the sequence. Purify the linearized DNA.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water. It is soluble in water up to 100 mg/ml. 3. Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine:
-
4 µL of 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)
-
2 µL of 10 mM ATP/GTP/CTP mix
-
1 µL of 1 mM UTP
-
1 µL of [α-³²P] UTP (10 µCi)
-
500 ng of linearized DNA template
-
1 µL of RNase Inhibitor
-
-
Inhibitor Addition: Aliquot the master mix into separate tubes. Add the this compound stock solution to achieve a range of final concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM, 500 µM). Adjust the final volume with nuclease-free water.
-
Initiation: Add 1 µL of T7 RNA Polymerase to each tube to initiate the reaction. Mix gently.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Termination: Stop the reactions by adding an equal volume (20 µL) of RNA loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, Xylene Cyanol, Bromophenol Blue).
-
Analysis: Denature the samples by heating at 95°C for 5 minutes. Resolve the RNA products on a denaturing (8 M Urea) polyacrylamide gel.
-
Detection: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the band intensities to determine the percentage of inhibition at each concentration and calculate the IC₅₀.
Protocol 2: Cell-Based Luciferase Reporter Assay
Objective: To assess the impact of this compound on endogenous transcriptional activity in a live-cell context.
Trustworthiness Through Self-Validation: A critical component of this protocol is running a parallel cytotoxicity assay. This is a self-validating step to ensure that any observed decrease in reporter gene expression is a result of transcription inhibition, not merely an artifact of compound-induced cell death. [5]A reduction in luciferase signal without a corresponding drop in cell viability points specifically to transcriptional inhibition.
Methodology:
-
Cell Culture and Seeding: Plate a suitable cell line (e.g., HEK293, HeLa) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with a reporter plasmid containing a constitutively active promoter (e.g., SV40 or CMV) driving the expression of Firefly luciferase. Co-transfect with a control plasmid expressing Renilla luciferase under a different promoter to normalize for transfection efficiency.
-
Compound Treatment: 24 hours post-transfection, remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle-only control (e.g., water or DMSO).
-
Parallel Cytotoxicity Assay: In a separate, identically treated plate, perform a cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) to assess the toxicity of the compound at the tested concentrations.
-
Incubation: Incubate the cells for a defined period (e.g., 6-24 hours). The duration should be sufficient to allow for mRNA and protein turnover.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the manufacturer's protocol for the dual-luciferase assay system.
-
Luminescence Measurement: Measure both Firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Express the normalized data as a percentage of the vehicle-treated control.
-
Plot the percentage of activity against the log of the inhibitor concentration to determine the IC₅₀.
-
Compare these results with the data from the cytotoxicity assay.
-
Part 4: Quantitative Data and Interpretation
Summarizing quantitative data is crucial for comparing results and understanding the compound's potency. The IC₅₀ (half-maximal inhibitory concentration) is the most common metric.
| Parameter | Cell Line / System | Value | Reference |
| Cytotoxicity (IC₅₀) | A549 (Human Lung Carcinoma) | 26 µM (24h) | [6] |
| Cytotoxicity (IC₅₀) | A549 (Human Lung Carcinoma) | 5 µM (48h) | [6] |
| Cytotoxicity (IC₅₀) | A549 (Human Lung Carcinoma) | 7.2 µM (72h) | [6] |
| Cytotoxicity (IC₅₀) | MRC-5 (Human Lung Fibroblast) | 6.27 µM | [7] |
| Antibacterial (MIC) | Neisseria gonorrhoeae | 27.56 - 55.11 µM | [7] |
Note: The IC₅₀ for direct transcription inhibition in a purified system may differ significantly from cytotoxicity values, as cellular uptake, metabolism, and effects on other pathways contribute to overall cell viability.
Conclusion
This compound serves as a robust and reliable tool for the acute inhibition of global transcription in molecular biology research. Its mechanism, rooted in the chelation of essential divalent cations required by RNA polymerases, is well-understood and provides a direct method for studying transcription-dependent cellular processes. While it functions as a broad-spectrum inhibitor, the 8-hydroxyquinoline scaffold is a fertile ground for the development of next-generation probes and therapeutics with high target specificity. The protocols and data presented in this guide provide a solid foundation for researchers to confidently apply this compound and interpret their findings with scientific rigor.
References
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- Al-Masoudi, N. A. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. International Journal of Pharmaceutical and Clinical Research. [URL: https://typeset.
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- ResearchGate. Examples of chemotherapeutic agents that inhibit transcription. [URL: https://www.researchgate.
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- Chan, H. L., et al. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Evidence-Based Complementary and Alternative Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3540949/]
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- Ribeiro, C. I. M., et al. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/dt/d3dt00570c]
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- National Toxicology Program. TR-276: 8-Hydroxyquinoline (CASRN 148-24-3) in F344/N Rats and B6C3F1Mice (Feed Studies). [URL: https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/lt_rpts/tr276.pdf]
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- Thermo Fisher Scientific. Overview of In Vitro Transcription. [URL: https://www.thermofisher.com/us/en/home/references/ambion-tech-support/ivt-support/overview-of-in-vitro-transcription.html]
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Metal ion chelation properties of 8-hydroxyquinoline derivatives
An In-Depth Technical Guide to the Metal Ion Chelation Properties of 8-Hydroxyquinoline Derivatives
Authored by a Senior Application Scientist
Preamble: The Unique Standing of 8-Hydroxyquinoline in Coordination Chemistry
8-Hydroxyquinoline (8HQ) represents a foundational scaffold in the field of medicinal and analytical chemistry, primarily due to its exceptional and versatile metal ion chelation capabilities.[1] This bicyclic aromatic compound, consisting of a pyridine ring fused to a phenol ring, is more than a simple building block; it is a "privileged structure." The strategic placement of the hydroxyl group at the C-8 position, adjacent to the heterocyclic nitrogen atom, creates a perfect pincer-like configuration for binding metal ions.[2][3] Unlike its other six monohydroxyquinoline isomers, only 8HQ can form stable, five-membered chelate rings with divalent and trivalent metal ions, a structural feature that underpins its diverse biological and analytical applications.[4][5]
This guide provides an in-depth exploration of the chelation properties of 8HQ and its derivatives. We will dissect the fundamental mechanism of coordination, explore the structure-activity relationships that govern selectivity and affinity, and detail its application in tackling complex diseases like neurodegenerative disorders and cancer. Furthermore, this document serves as a practical resource, offering validated experimental protocols for the synthesis, characterization, and evaluation of these potent chelating agents.
The Core Mechanism: Understanding Bidentate Chelation
The chelating power of 8-hydroxyquinoline is rooted in its ability to act as a monoprotic bidentate ligand.[2][3] The process involves two key coordination sites: the nitrogen atom of the pyridine ring and the oxygen atom of the adjacent hydroxyl group. Upon interaction with a metal ion, the proton of the hydroxyl group is displaced, and the metal ion simultaneously forms coordinate bonds with both the anionic oxygen and the neutral nitrogen atom.
This coordination results in the formation of a highly stable five-membered ring, a thermodynamically favorable conformation. The stability of these metal complexes is a primary reason for the widespread utility of the 8HQ scaffold. These derivatives can form stable complexes with a wide array of metal ions, including biologically significant cations such as Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺.[2][6]
Caption: Fundamental chelation mechanism of 8-hydroxyquinoline with a metal ion (Mⁿ⁺).
Structure-Activity Relationships (SAR): Tailoring Affinity and Selectivity
The versatility of the 8HQ scaffold lies in the ability to modify its core structure to fine-tune its properties. Substitutions at various positions on the quinoline ring can dramatically alter a derivative's lipophilicity, electron density, steric profile, and ultimately, its metal-binding affinity and selectivity.
-
Halogenation (Positions 5 and 7): Introducing halogens like chlorine or iodine, as seen in Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), significantly increases the molecule's lipophilicity.[7] This is a critical modification for therapeutic applications targeting the central nervous system, as it enhances the ability to cross the blood-brain barrier.[6]
-
Electron-Withdrawing/Donating Groups: The electronic properties of substituents influence the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen, thereby modulating the stability of the resulting metal complex. For instance, the potent anticancer activity of nitroxoline (8-hydroxy-5-nitroquinoline) is partly attributed to its nitro moiety, which acts as a nitrogen radical source, initiating redox reactions that are enhanced by the presence of copper ions.[4]
-
Steric Hindrance (Position 2): Introducing bulky substituents at the 2-position can create steric hindrance that favors the binding of certain metal ions over others based on their preferred coordination geometry. This is a key strategy for designing ion-selective sensors.
| Derivative | Key Substituents | Primary Metal Targets | Key Property / Application |
| 8-Hydroxyquinoline | None | Broad range (Fe, Cu, Zn, Al) | Parent compound, analytical reagent |
| Clioquinol (CQ) | 5-Chloro, 7-Iodo | Cu²⁺, Zn²⁺ | High lipophilicity, neuroprotective agent, ionophore[6][7] |
| Nitroxoline | 5-Nitro | Cu²⁺ | Enhanced anticancer activity via ROS generation[4] |
| M30 | 5-((methyl(prop-2-ynyl)amino)methyl) | Fe³⁺ | Dual function: iron chelation and MAO inhibition[7] |
Therapeutic Applications Driven by Chelation
The ability of 8HQ derivatives to modulate metal ion homeostasis is the cornerstone of their therapeutic potential. Metal imbalance is a known contributing factor to the pathology of numerous diseases.[4][5][8]
Neurodegenerative Diseases (e.g., Alzheimer's Disease)
The pathogenesis of Alzheimer's disease is linked to the dyshomeostasis of biometals like copper, zinc, and iron, which are known to accumulate in the amyloid-beta (Aβ) plaques characteristic of the disease.[9] 8HQ derivatives represent a promising therapeutic strategy by targeting this metal-Aβ interaction.[6]
Causality of Action:
-
Blood-Brain Barrier Penetration: Lipophilic derivatives like Clioquinol can cross the blood-brain barrier to reach the target site.[6][7]
-
Metal Chelation & Plaque Dissolution: Once in the brain, they chelate the excess metal ions bound to the Aβ plaques. This sequestration of metals disrupts the plaque structure, promoting its dissolution.
-
Ionophore Activity: Beyond simple chelation, compounds like Clioquinol can act as ionophores.[4][7] They are capable of binding metals, transporting them across cell membranes, and releasing them into cells. This action helps redistribute essential metals to metal-depleted cells, potentially activating neuroprotective cellular pathways.[7]
Caption: Mechanism of 8HQ derivatives in Alzheimer's disease therapy.
Anticancer Activity
The anticancer mechanisms of 8HQ derivatives are multifaceted and often depend on the specific metal ion involved.[5]
-
Iron Deprivation: Cancer cells have a high demand for iron to support rapid proliferation and DNA synthesis.[7] Certain 8HQ derivatives can chelate intracellular iron, effectively starving the cancer cells and inducing a cytostatic effect.[4]
-
Copper-Dependent ROS Generation: In contrast to iron chelation, some 8HQ derivatives exert their cytotoxic effect by forming complexes with copper. These 8HQ-Cu complexes can catalyze the generation of reactive oxygen species (ROS) within the cell.[4] The resulting oxidative stress leads to DNA damage, protein oxidation, and ultimately, apoptotic cell death. This effect is often selective for cancer cells, which may have higher basal levels of copper.
-
Proteasome Inhibition: The ionophore activity of derivatives like Clioquinol is also relevant in cancer therapy. By transporting zinc and copper into cancer cells, they can disrupt the function of the proteasome, a cellular machine responsible for degrading unwanted proteins.[4][7] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins, triggering cell death.
Experimental Protocols: A Practical Guide
A core tenet of scientific integrity is the ability to reproduce and validate findings. The following protocols provide a self-validating framework for the synthesis and evaluation of novel 8HQ derivatives.
Synthesis: Modified Friedländer Annulation
This protocol describes a general method for synthesizing substituted 8-hydroxyquinolines. The Friedländer synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group adjacent to a carbonyl.[1]
Objective: To synthesize a 2-substituted-8-hydroxyquinoline derivative.
Materials:
-
2-Amino-3-hydroxybenzaldehyde
-
Ethyl acetoacetate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-hydroxybenzaldehyde (1 equivalent) in ethanol.
-
Base Addition: Add a solution of KOH (2 equivalents) in ethanol dropwise to the flask while stirring at room temperature. The causality here is that the base catalyzes the initial aldol condensation and subsequent cyclization.
-
Addition of Carbonyl: Add ethyl acetoacetate (1.1 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After cooling to room temperature, neutralize the mixture with 1N HCl until it reaches pH ~7.
-
Extraction: Extract the product into ethyl acetate (3 x 50 mL). The use of a separatory funnel is critical for clean phase separation.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 8-hydroxyquinoline derivative.
Evaluation of Chelation: UV-Vis Spectrophotometry (Job's Plot)
Job's plot, or the method of continuous variation, is a robust technique to determine the stoichiometry of a metal-ligand complex.
Objective: To determine the binding stoichiometry between an 8HQ derivative and a metal ion (e.g., Cu²⁺).
Materials:
-
Synthesized 8HQ derivative
-
Copper(II) sulfate pentahydrate
-
Methanol (spectroscopic grade)
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
Step-by-Step Protocol:
-
Stock Solutions: Prepare equimolar stock solutions (e.g., 1 mM) of the 8HQ derivative and CuSO₄ in methanol. Methanol is chosen as the solvent to ensure solubility of both the ligand and the metal salt.
-
Preparation of Mixtures: Prepare a series of solutions where the total molar concentration of [8HQ] + [Cu²⁺] is constant, but the mole fraction of the ligand (X_ligand) varies from 0 to 1. For a total volume of 3 mL, mix X mL of the ligand stock with (3-X) mL of the metal stock, where X ranges from 0 to 3 in increments of 0.3 mL.
-
Spectrophotometric Measurement: For each solution, record the UV-Vis spectrum after allowing the mixture to equilibrate for 10 minutes. Identify the wavelength of maximum absorbance (λ_max) for the complex (this is usually a new peak or a significantly shifted peak compared to the free ligand).
-
Data Plotting: Plot the absorbance at λ_max against the mole fraction of the ligand (X_ligand = [Ligand] / ([Ligand] + [Metal])).
-
Stoichiometry Determination: The plot will show a maximum (or minimum) at a specific mole fraction. A maximum at X_ligand = 0.5 indicates a 1:1 stoichiometry. A maximum at X_ligand = 0.67 indicates a 1:2 (Metal:Ligand) stoichiometry. This graphical method provides a direct and trustworthy visualization of the binding ratio.
Sources
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Spectroscopic Analysis of 8-Quinolinol Hemisulfate and its Metal Complexes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Quinolinol (8-HQ), a heterocyclic organic compound, is a powerful monoprotic bidentate chelating agent renowned for its ability to form stable complexes with a wide array of metal ions.[1][2] Its hemisulfate salt is frequently used due to its stability and solubility.[3] The resulting metal complexes have garnered significant interest across diverse scientific fields, including medicine, where they exhibit antiseptic, antibacterial, and anticancer properties, and materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[4][5][6] A thorough understanding of the coordination chemistry—specifically the structure and bonding between the 8-HQ ligand and the central metal ion—is paramount for the rational design and application of these complexes. This technical guide provides an in-depth exploration of the core spectroscopic techniques used to characterize 8-Quinolinol hemisulfate and its metal complexes, offering both theoretical grounding and practical, field-proven insights for comprehensive analysis.
The Ligand: 8-Quinolinol and its Chelation Mechanism
8-Quinolinol, also known as oxine, consists of a quinoline ring system with a hydroxyl group at the C-8 position.[7] The hemisulfate salt consists of two 8-Quinolinol molecules associated with one molecule of sulfuric acid.[8] This structure provides two donor atoms for coordination: the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group.[2]
Upon deprotonation of the hydroxyl group, 8-HQ acts as a bidentate ligand, binding to a metal ion to form a stable five-membered chelate ring.[7] This chelation is the foundation of its utility as both an analytical reagent and a pharmacologically active molecule.[4][9] The formation of these metal complexes dramatically alters the electronic and structural properties of the 8-HQ molecule, changes that are readily detectable by various spectroscopic methods.
References
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- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. 8-HYDROXYQUINOLINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. ams.usda.gov [ams.usda.gov]
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- 8. 8-Hydroxyquinoline sulphate [himedialabs.com]
- 9. acs.org [acs.org]
Understanding the structure-activity relationship of 8-hydroxyquinolines
An In-Depth Technical Guide to the Structure-Activity Relationship of 8-Hydroxyquinolines for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 8-Hydroxyquinoline
8-Hydroxyquinoline (8-HQ), a bicyclic aromatic compound, represents a "privileged structure" in medicinal chemistry. First synthesized in the late 19th century, its journey from a simple organic molecule to a versatile scaffold in drug discovery is a testament to its unique chemical properties and profound biological activities.[1] This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 8-hydroxyquinolines, offering insights into their mechanism of action, the impact of structural modifications on their biological effects, and the experimental methodologies employed in their study. The core of 8-HQ's multifaceted therapeutic potential lies in its ability to act as a potent chelating agent for a variety of metal ions, a property that underpins its diverse biological functions.[1][2]
The Cornerstone of Activity: Metal Ion Chelation
The vast majority of 8-hydroxyquinoline's biological effects can be attributed to its structure as a monoprotic bidentate chelating agent.[3] The spatial arrangement of the hydroxyl group at the C-8 position and the nitrogen atom in the pyridine ring allows 8-HQ to form stable five-membered ring complexes with a wide range of divalent and trivalent metal cations, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[1][4] This chelation is the primary mechanism driving its biological activities, which can be broadly categorized into two main consequences:
-
Deprivation of Essential Metals: By binding to essential metal ions, 8-HQ can create a state of localized metal deficiency for pathogenic microorganisms or cancer cells, inhibiting the function of metalloenzymes that are critical for their growth and replication.[1]
-
Formation of Toxic Metal Complexes: The formed 8-HQ-metal complexes can themselves be the active cytotoxic agents. These complexes can have altered lipophilicity, allowing them to penetrate cell membranes more effectively and induce cellular damage through mechanisms like the generation of reactive oxygen species (ROS).[1]
Caption: Chelation of a divalent metal ion (M²⁺) by two 8-HQ molecules.
Structure-Activity Relationship Across Different Biological Activities
The biological activity of 8-hydroxyquinoline derivatives can be finely tuned by introducing various substituents at different positions of the quinoline ring. The following sections delve into the SAR for key therapeutic areas.
Antimicrobial Activity
8-Hydroxyquinoline and its derivatives are well-documented for their broad-spectrum antibacterial and antifungal activities.[3][5] The primary mechanism involves the chelation of essential trace metals like iron and copper, which disrupts microbial enzyme systems and inhibits growth.[1]
-
Position of the Hydroxyl Group: The hydroxyl group at the C-8 position is critical for antimicrobial activity. Studies have shown that other isomers, such as 2-hydroxyquinoline and 4-hydroxyquinoline, exhibit no significant growth inhibition against various intestinal bacteria.[2]
-
Halogenation (Positions 5 and 7): The introduction of halogen atoms, particularly chlorine, at the C-5 and C-7 positions generally enhances antimicrobial potency. For instance, cloxyquin (5-chloro-8-hydroxyquinoline) and 5,7-dichloro-8-hydroxyquinoline have demonstrated superior antibacterial activity compared to the parent 8-HQ.[6] The increased lipophilicity of these halogenated derivatives is believed to facilitate their passage through the microbial cell membrane.
-
Other Substituents: The introduction of a nitro group at C-5 (nitroxoline) also leads to potent antimicrobial agents.[7] Hybrid molecules, such as those combining 8-hydroxyquinoline with ciprofloxacin, have been synthesized and show promising antibacterial activity.[3]
| Compound | Substituent(s) | Target Organism(s) | MIC (μM) |
| 8-Hydroxyquinoline | None | Staphylococcus aureus | ≤6.90–110.20 |
| Cloxyquin | 5-Chloro | Staphylococcus aureus | ≤5.58–44.55 |
| Clioquinol | 5-Chloro-7-iodo | Mycobacterium tuberculosis | 0.125-0.25 µg/mL |
Data compiled from multiple sources.[6][8]
Anticancer Activity
The anticancer properties of 8-HQ derivatives are multifaceted and closely linked to metal ion interactions. The proposed mechanisms include:
-
Inhibition of Metalloenzymes: Targeting enzymes like ribonucleotide reductase, which are crucial for DNA synthesis and repair in rapidly proliferating cancer cells.[1][9]
-
Induction of Oxidative Stress: 8-HQ can complex with endogenous copper ions. This 8-HQ-Cu complex acts as an ionophore, transporting copper into cancer cells, where it catalyzes the generation of cytotoxic reactive oxygen species (ROS), leading to DNA damage and apoptosis.[1]
-
Proteasome Inhibition: Some 8-HQ derivatives, like clioquinol, have been shown to inhibit the proteasome, a key cellular machinery for protein degradation, leading to the accumulation of misfolded proteins and cell death.[2]
-
Substitutions at C-2: Modifications at the C-2 position can significantly impact anticancer activity. For example, 8-hydroxy-2-quinolinecarbaldehyde has shown remarkable cytotoxicity against various human tumor cell lines.[10][11]
-
Substitutions at C-5: Electron-withdrawing substituents at the C-5 position, such as a chloro group, have been found to improve anticancer activity.[9]
-
Mannich Bases: The introduction of aminomethyl groups at C-7 via the Mannich reaction has led to the discovery of 8-hydroxyquinoline-derived Mannich bases with selective activity against multidrug-resistant cancer cells.[9][12]
Sources
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- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
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- 6. bepls.com [bepls.com]
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- 8. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Theoretical and Practical Guide to the Coordination Chemistry of 8-Quinolinol Hemisulfate
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the coordination chemistry of 8-Quinolinol hemisulfate, blending theoretical principles with practical experimental insights to facilitate a deeper understanding and application of this versatile chelating agent.
Introduction: The Significance of 8-Quinolinol and its Hemisulfate Salt
8-Quinolinol, also known as oxine or 8-hydroxyquinoline (8-HQ), is a heterocyclic organic compound that has garnered significant attention in the scientific community.[1][2] Its molecular structure, featuring a hydroxyl group at the 8-position of a quinoline ring, makes it an exceptional chelating agent.[3] 8-HQ acts as a monoprotic bidentate ligand, coordinating with a wide array of metal ions through its phenolic oxygen and the nitrogen atom of the quinoline ring. This chelation often results in the formation of stable, often colorful, and fluorescent metal complexes.
The diverse applications of 8-quinolinol metal complexes span various fields, including their use as electroluminescent materials in organic light-emitting diodes (OLEDs), as fluorescent chemosensors for metal ion detection, and as potent biological agents with antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] The biological activity of these complexes is often attributed to their ability to modulate metal homeostasis within biological systems.
8-Quinolinol is frequently supplied as its hemisulfate salt, (C₉H₇NO)₂·H₂SO₄. This salt form enhances the compound's stability and solubility in aqueous media, making it a convenient starting material for the synthesis of its metal complexes. Understanding the role of the hemisulfate counter-ion is crucial for predicting and controlling the coordination chemistry in solution.
Part 1: Foundational Coordination Chemistry
The coordination of 8-quinolinol to a metal ion (Mⁿ⁺) typically proceeds via the deprotonation of the hydroxyl group, forming an 8-quinolinate anion which then binds to the metal center. The general reaction can be represented as:
n(C₉H₇NO) + Mⁿ⁺ → M(C₉H₆NO)ₙ + nH⁺
When starting with this compound, the initial step in a typical synthesis involves the dissolution of the salt in a suitable solvent. In aqueous or alcoholic solutions, the hemisulfate salt dissociates to yield protonated 8-quinolinol cations and sulfate anions. The addition of a base is often necessary to deprotonate the hydroxyl group, facilitating coordination to the metal ion.
The stoichiometry of the resulting complex (the metal-to-ligand ratio) is influenced by several factors, including the oxidation state and coordination number of the metal ion, the reaction pH, and the solvent system. Common stoichiometries for divalent metal ions are 1:1 (ML) and 1:2 (ML₂).[1][2]
The Role of the Hemisulfate Anion
The sulfate anion (SO₄²⁻) from the hemisulfate salt can play several roles in the coordination process:
-
Counter-ion: In many cases, the sulfate anion simply acts as a counter-ion, balancing the charge of the cationic metal complex formed.
-
Competing Ligand: Depending on the reaction conditions and the nature of the metal ion, the sulfate anion can compete with the 8-quinolinate ligand for coordination sites on the metal center.
-
Bridging Ligand: In some instances, the sulfate anion can act as a bridging ligand, linking two or more metal centers to form polynuclear complexes.
The specific role of the sulfate anion can be investigated through a combination of experimental techniques and theoretical modeling.
Part 2: Theoretical Modeling of 8-Quinolinol Coordination Complexes
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the structures, bonding, and properties of 8-quinolinol metal complexes.[7][8] These theoretical studies provide valuable insights that complement experimental findings.
Computational Protocol for DFT Studies
A typical DFT protocol for studying the coordination of this compound involves the following steps:
DFT Workflow for 8-Quinolinol Complexes
Key Theoretical Insights
Theoretical studies can provide valuable information on:
-
Optimized Geometries: DFT calculations can predict the three-dimensional structures of the metal complexes, including bond lengths and angles. This is particularly useful for understanding the coordination environment of the metal ion.
-
Electronic Structure: Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic transitions responsible for the observed UV-Vis absorption spectra.[7] The HOMO-LUMO energy gap is also an indicator of the chemical reactivity and stability of the complex.
-
Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental FT-IR spectra to confirm the coordination of the 8-quinolinate ligand to the metal center.[7] Shifts in the characteristic vibrational modes of the C-O and C=N bonds upon coordination are particularly informative.
-
Binding Energies: The strength of the interaction between the metal ion and the 8-quinolinol ligand can be quantified by calculating the binding energy. This can help in understanding the stability of the complexes.
-
Role of the Sulfate Ion: By including the sulfate ion in the computational model, its potential to coordinate to the metal center or influence the overall structure and stability of the complex can be investigated.
| Computational Parameter | Significance in 8-Quinolinol Complex Analysis |
| Optimized Geometry | Predicts 3D structure, bond lengths, and coordination environment. |
| HOMO-LUMO Energies | Relates to electronic transitions (UV-Vis spectra) and chemical stability. |
| Vibrational Frequencies | Correlates with experimental FT-IR spectra to confirm coordination. |
| Binding Energy | Quantifies the stability of the metal-ligand bond. |
| Charge Distribution | Provides insight into the nature of the metal-ligand bonding (ionic vs. covalent). |
Part 3: Experimental Synthesis and Characterization
The theoretical understanding of 8-quinolinol coordination chemistry is best complemented by robust experimental validation. This section provides a general protocol for the synthesis and characterization of a representative metal complex.
Experimental Protocol: Synthesis of a Bis(8-quinolinolato)metal(II) Complex
This protocol describes a general method for the synthesis of a divalent metal complex with a 1:2 metal-to-ligand ratio.
Materials:
-
This compound salt
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)[9]
-
Ethanol or Methanol
-
Deionized water
-
Base (e.g., aqueous NaOH or KOH solution)[9]
-
Standard laboratory glassware and equipment
Procedure:
-
Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound in a minimal amount of ethanol or a mixture of ethanol and water. Gentle heating may be necessary to ensure complete dissolution.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the metal(II) salt in deionized water or ethanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
pH Adjustment: While stirring, add the base solution dropwise to the reaction mixture. The formation of a colored precipitate indicates the formation of the metal complex. The optimal pH for complex formation will vary depending on the metal ion.
-
Reaction Completion: Continue stirring the reaction mixture at room temperature or under gentle reflux for 1-3 hours to ensure the reaction goes to completion.
-
Isolation and Purification: Cool the reaction mixture to room temperature and collect the precipitate by filtration. Wash the solid with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified metal complex in a desiccator or a vacuum oven at a moderate temperature.
Synthesis Workflow for Metal Complexes
Characterization Techniques
A suite of analytical techniques is employed to confirm the successful synthesis and elucidate the structure of the 8-quinolinol metal complexes.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the ligand and the complex. The disappearance of the broad O-H stretching band of the free ligand and the appearance of new bands corresponding to M-O and M-N vibrations are indicative of complex formation.[1]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The complexation of 8-quinolinol with a metal ion typically leads to a shift in the absorption bands to longer wavelengths (a bathochromic shift).[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Al(III)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of the complex, including the precise coordination geometry of the metal ion and the role of any counter-ions or solvent molecules.[10]
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the complex, which helps in confirming the proposed molecular formula.
| Technique | Information Obtained | Key Observables for 8-Quinolinol Complexes |
| FT-IR | Functional groups and coordination | Disappearance of O-H stretch; appearance of M-O and M-N stretches.[1] |
| UV-Vis | Electronic transitions | Bathochromic shift of absorption bands upon complexation.[1][2] |
| NMR | Solution-state structure | Chemical shift changes of ligand protons upon coordination. |
| X-ray Crystallography | Solid-state structure | Precise bond lengths, bond angles, and coordination geometry.[10] |
| Elemental Analysis | Elemental composition | Confirmation of the molecular formula. |
Conclusion and Future Directions
The coordination chemistry of this compound offers a rich and diverse field of study with significant implications for materials science and medicinal chemistry. The interplay between theoretical modeling and experimental investigation is crucial for a comprehensive understanding of the structure, bonding, and reactivity of the resulting metal complexes. Future research in this area could focus on the targeted design of novel 8-quinolinol-based ligands with enhanced selectivity for specific metal ions, the exploration of the catalytic activity of these complexes, and the development of new therapeutic agents with improved efficacy and reduced toxicity. The systematic investigation of the role of counter-ions, such as the hemisulfate, will continue to be a key aspect in controlling the self-assembly and properties of these fascinating coordination compounds.
References
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Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry, Section A. [Link]
-
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
-
Patel, K. D., & Patel, H. S. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry. [Link]
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Counterion Effects in Metal Hybrid Biopolymer Materials for Sulfate Adsorption: An Experimental and Computational Study. (2021). ACS Applied Polymer Materials, 3(9). [Link]
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Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. (n.d.). National Institutes of Health. [Link]
-
Preparation and purification of 8-hydroxyquinoline metal complexes. ResearchGate. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
-
Synthesis and Characterization of some Mixed Ligand Complexes Containing (8-hydroxyquinoline) and (2 - picoline). Baghdad Science Journal. [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Scirp.org. [Link]
-
Al-Farhan, B. S., et al. (2021). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules, 26(16), 4785. [Link]
-
Synthesis, Characterisation, and X-Ray Crystal Structures of 8-Hydroxyquinoline Complexes of Group IV Metal Alkoxides. ResearchGate. [Link]
-
Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. (2021). ResearchGate. [Link]
-
Al-Farhan, B. S., et al. (2021). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules, 26(16), 4785. [Link]
-
Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies. (2022). Frontiers in Chemistry. [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). PMC - NIH. [Link]
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Methodological & Application
Application Note: Spectrophotometric Determination of Metal Ions Using 8-Quinolinol Hemisulfate
Abstract
This technical guide provides a comprehensive framework for the spectrophotometric determination of various metal ions using 8-Quinolinol hemisulfate, also known as 8-Hydroxyquinoline hemisulfate or oxine sulfate. 8-Quinolinol is a versatile bidentate chelating agent that forms stable, colored complexes with a wide range of metal ions.[1][2][3] This characteristic makes it a valuable reagent in analytical chemistry for the quantitative analysis of metals. This document will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into the practical application of this method for researchers, scientists, and professionals in drug development.
Introduction and Scientific Principles
8-Quinolinol (oxine) is a heterocyclic organic compound that acts as a potent chelating agent due to the presence of a hydroxyl group at the 8-position and a nitrogen atom within the quinoline ring.[1][2] This specific arrangement allows it to form stable five-membered chelate rings with metal ions. The hemisulfate salt of 8-Quinolinol is often used due to its good solubility in water.
The fundamental principle of this analytical method lies in the reaction between 8-Quinolinol and a metal ion (Mⁿ⁺) to form a colored metal-oxine complex. This reaction can be generalized as:
n(C₉H₇NO) + Mⁿ⁺ → M(C₉H₆NO)ₙ + nH⁺
The resulting metal complex exhibits strong absorbance in the ultraviolet-visible (UV-Vis) spectrum, which is distinct from the absorbance of the free ligand. According to the Beer-Lambert Law, the absorbance of the complex is directly proportional to its concentration, thus allowing for the quantitative determination of the metal ion.
The stoichiometry of the metal-ligand complex is a critical factor and often varies depending on the metal ion. For many divalent cations like Cu(II), Zn(II), Ni(II), and Co(II), a 1:2 metal-to-ligand ratio is common.[1][4] However, other stoichiometries, such as 1:1 for Ag(I) and Pb(II) or 1:3 for Fe(III), have also been reported.[4][5][6] The formation and stability of these complexes are highly dependent on the pH of the solution, as the deprotonation of the hydroxyl group is essential for chelation.
Experimental Workflow Overview
The spectrophotometric determination of metal ions using this compound follows a systematic workflow. The key stages involve the preparation of reagents, optimization of reaction conditions, construction of a calibration curve, and subsequent analysis of the unknown sample.
Caption: Experimental workflow for metal ion determination.
Detailed Experimental Protocol: Determination of Iron (III)
This protocol provides a detailed procedure for the spectrophotometric determination of Iron (III) using this compound. This method is based on the formation of a stable Fe(III)-oxine complex.
3.1. Materials and Reagents
-
This compound salt
-
Ferric ammonium sulfate [Fe(NH₄)(SO₄)₂·12H₂O]
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Chloroform (CHCl₃)
-
Distilled or deionized water
-
Volumetric flasks (100 mL, 1000 mL)
-
Pipettes
-
Separating funnels
-
UV-Vis Spectrophotometer
3.2. Reagent Preparation
-
Standard Iron (III) Stock Solution (e.g., 100 ppm): Accurately weigh a calculated amount of ferric ammonium sulfate. Dissolve it in distilled water containing a small amount of concentrated sulfuric acid (e.g., 2-3 mL per liter) to prevent hydrolysis.[7] Dilute to the mark in a 1000 mL volumetric flask.
-
8-Quinolinol Solution (e.g., 1% w/v in Chloroform): Accurately weigh 1.0 g of this compound and dissolve it in 100 mL of chloroform in a volumetric flask.[7][8] Store in a tightly sealed container to prevent evaporation.
3.3. Construction of the Calibration Curve
-
Prepare a series of working standard solutions of Iron (III) with concentrations ranging from approximately 1 to 14 µg/mL by appropriate dilution of the stock solution.[8][9]
-
For each standard, pipette a known volume (e.g., 10 mL) into a separating funnel.
-
Add 10 mL of the 8-Quinolinol-chloroform solution to the separating funnel.
-
Shake the funnel vigorously for 3-5 minutes to facilitate the extraction of the Fe(III)-oxine complex into the organic phase.[7][8]
-
Allow the layers to separate. The denser chloroform layer, now colored due to the complex, is the lower layer.
-
Drain the chloroform layer into a clean, dry test tube or cuvette.
-
Prepare a blank solution using distilled water instead of the iron standard and follow the same extraction procedure.
-
Measure the absorbance of each standard solution against the blank at the wavelength of maximum absorbance (λmax). For the Fe(III)-oxine complex in chloroform, the λmax is typically around 359 nm.[7][8][9]
-
Plot a graph of absorbance versus the concentration of the iron standards. This will be the calibration curve.
3.4. Analysis of an Unknown Sample
-
Prepare the unknown sample. This may involve acid digestion for solid samples or appropriate dilution for liquid samples to bring the iron concentration within the linear range of the calibration curve.
-
Take a known volume of the prepared sample and follow the same procedure (steps 2-8) as for the standards.
-
From the measured absorbance of the unknown sample, determine its iron concentration by interpolating from the calibration curve.
Key Parameters and Data Presentation
The optimal conditions for the formation and extraction of metal-oxine complexes can vary. The following table summarizes key parameters for the determination of several metal ions.
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Optimal pH Range | Wavelength of Maximum Absorbance (λmax) |
| Iron (III) | 1:3[4] | 1-2 (in acidified water)[8] | ~359 nm (in Chloroform)[7][8][9] |
| Copper (II) | 1:2[1][4] | ~5.5[1] | ~395 nm (in CCl₄)[10] |
| Cobalt (II) | 1:2[1] | Not specified | ~371 nm[1] |
| Nickel (II) | 1:2[1] | Not specified | ~366 nm[1] |
| Zinc (II) | 1:2[4] | Not specified | ~384 nm[11] |
| Cadmium (II) | 1:2[10] | 8.0[10] | ~400 nm (in micellar media)[10] |
| Lead (II) | 1:1[5] | Not specified | Not specified |
| Silver (I) | 1:1[6] | Not specified | Not specified |
Causality and Self-Validation
-
pH Optimization: The pH of the aqueous solution is a critical parameter. It influences both the availability of the deprotonated form of 8-Quinolinol for chelation and the potential for metal ion hydrolysis. The optimal pH ensures complete complex formation.
-
Solvent Selection: The choice of an appropriate organic solvent for extraction is crucial. The solvent must efficiently extract the metal-oxine complex while being immiscible with water. Chloroform and carbon tetrachloride are commonly used.[7][10] The use of micellar media can be an alternative to organic solvents.[10]
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity and to minimize interference from other species. It is essential to determine the λmax experimentally for the specific metal-oxine complex under the chosen conditions.
-
Calibration Curve Linearity: A linear calibration curve with a high correlation coefficient (R² > 0.99) is a primary indicator of a well-behaved and reliable analytical method. It validates that the Beer-Lambert law is obeyed within the tested concentration range.
-
Recovery Studies: To validate the method's accuracy, spike and recovery experiments should be performed. A known amount of the metal standard is added to a sample, and the percentage of the added metal that is detected is calculated. Recoveries between 98.60% and 103.30% have been reported for iron determination.[7][8][9]
Conclusion
The spectrophotometric determination of metal ions using this compound is a simple, rapid, sensitive, and cost-effective analytical method.[8][9][11] By carefully optimizing the experimental conditions and adhering to the principles of spectrophotometry, researchers can achieve accurate and reliable quantification of a wide variety of metal ions in diverse sample matrices.
References
-
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
-
Khokhar, M. Y., & Ahmad, J. (2004). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Journal of the Chemical Society of Pakistan, 26(3), 263-266. [Link]
-
Chavan, S. M., Rathod, N. V., Jadhav, V. K., Dakhane, S. N., & Patil, A. B. (n.d.). SPECTROPHOTOMETRIC COMPLEXATION STUDY OF 8-HYDROXYQUINOLINEWITH PB2+METAL ION. R. A. College. [Link]
-
Elsherif, K. M., Al-Ghamdi, A. A., Al-Zahrani, E. A., & Al-Amri, J. F. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A, 5(2), 138-146. [Link]
-
Okoro, O. J., & Owo, F. O. (2018). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. Journal of Pharmacognosy and Phytochemistry, 7(6), 2530-2534. [Link]
-
ChemBK. (n.d.). This compound salt. [Link]
-
Okoro, O. J., & Owo, F. O. (2018). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. ResearchGate. [Link]
-
Okoro, O. J., & Owo, F. O. (2011). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. African Journal of Pure and Applied Chemistry, 5(11), 361-366. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 207386-91-2 | Product Name : 8-Hydroxyquinoline Hemisulfate Salt Hemihydrate. [Link]
-
CORE. (n.d.). Spectrophotometric Determination of Trace Iron Collection and Elution as Its 8-Hydroxyquinoline Chelate on Protonated Chitin after. [Link]
-
Amerigo Scientific. (n.d.). 8-Hydroxyquinoline hemisulfate salt hemihydrate (98%). [Link]
-
California State University, Northridge. (n.d.). Spectrophotometric Determination of Iron. [Link]
-
Najim, S. S., Hameed, M. A. A.-H., Al-Shakban, M. A., & Fandi, T. S. (2019). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. Tikrit Journal of Pure Science, 24(6), 62-68. [Link]
-
Wikipedia. (n.d.). 8-Hydroxyquinoline. [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
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Application Note: Gravimetric Determination of Metals Using 8-Quinolinol Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Quinolinol, commonly known as oxine, is a highly effective organic precipitating agent used in gravimetric analysis for the quantitative determination of a wide range of metal ions.[1] Its hemisulfate salt provides a convenient, water-soluble form for reagent preparation. This application note details the chemical principles, a comprehensive step-by-step protocol, and critical operational parameters for using 8-Quinolinol hemisulfate in the gravimetric analysis of metals, using aluminum as a primary example. The methodology leverages the formation of insoluble, stoichiometric metal-oxinate chelates, which can be isolated and weighed to determine the concentration of the target metal ion with high accuracy.[2][3]
Principle of the Method
8-Quinolinol is a bidentate chelating ligand that coordinates with metal ions through its phenolic oxygen and pyridyl nitrogen atoms, forming a stable five-membered ring.[4][5][6] The reaction is highly dependent on pH, as the phenolic proton must be displaced for chelation to occur. This pH dependence is the key to achieving selectivity in the precipitation of different metal ions from a mixture.[2][7]
For a trivalent metal ion like Aluminum (Al³⁺), three molecules of 8-Quinolinol (represented as C₉H₇NO) are required to neutralize the charge and form a stable, insoluble, and distinctly colored precipitate, Al(C₉H₆NO)₃.[2][8]
Reaction: Al³⁺ + 3 C₉H₇NO ⇌ Al(C₉H₆NO)₃ (s) + 3 H⁺
The formation of this precipitate is quantitative within a specific pH range, typically 4.2 to 9.8 for aluminum.[9][10] By controlling the pH with a buffer system (e.g., acetic acid-ammonium acetate), aluminum can be selectively precipitated and separated from ions like magnesium and alkaline earth metals, which require a higher pH for precipitation.[2][9]
Figure 1: Chelation of Aluminum (Al³⁺) by three 8-Quinolinol molecules.
Apparatus and Reagents
Apparatus:
-
Analytical balance (±0.1 mg accuracy)
-
Beakers (400 mL)
-
Glass stirring rods
-
pH meter or pH indicator paper
-
Sintered glass crucibles (Porosity No. 3 or 4)
-
Vacuum filtration apparatus
-
Drying oven capable of maintaining 130-140°C[2]
-
Desiccator
Reagents:
-
This compound Solution (2% w/v): Dissolve 2 g of this compound salt in 100 mL of 2 M acetic acid. If a slight turbidity forms, add a few drops of acetic acid to clarify. Store in an amber bottle.[2]
-
Ammonium Acetate Solution (2 M): Dissolve approximately 154 g of ammonium acetate in distilled water and dilute to 1 L.
-
Hydrochloric Acid (HCl), concentrated
-
Distilled or deionized water
General Protocol Workflow
The gravimetric procedure follows a sequence of carefully controlled steps designed to ensure the formation of a pure, easily filterable precipitate of a known, stable composition. Each step is critical for the accuracy of the final result.
Figure 2: Standard workflow for gravimetric analysis with 8-Quinolinol.
Detailed Protocol: Gravimetric Determination of Aluminum (Al³⁺)
This protocol is optimized for a sample containing approximately 25-50 mg of aluminum.[2]
-
Sample Preparation: Accurately weigh a sample containing a known amount of aluminum (e.g., ~0.45 g of aluminum ammonium sulfate). Dissolve it in 150-200 mL of distilled water in a 400 mL beaker. Add 1-2 mL of concentrated HCl to ensure the aluminum salt remains fully dissolved and prevent premature hydrolysis.[2]
-
Heating: Gently heat the solution to 60-70°C.
-
Precipitation: While stirring, add a slight excess of the 2% 8-Quinolinol reagent solution.
-
Buffering: Slowly add 2 M ammonium acetate solution until a precipitate begins to form. Then, add an additional 25 mL for every 100 mL of solution to buffer the pH.[9] The supernatant liquid should turn a distinct yellow or orange-yellow, indicating a slight excess of the precipitating reagent is present.[2]
-
Scientist's Note: The ammonium acetate acts as a buffer, maintaining the pH in the optimal range (around 5.2) for the complete and selective precipitation of aluminum oxinate.[12]
-
-
Digestion: Cover the beaker with a watch glass and allow the precipitate to stand for at least one hour while it cools to room temperature. Frequent stirring during this "digestion" phase is beneficial.[9]
-
Scientist's Note: Digestion is a critical step where smaller particles dissolve and re-precipitate onto larger ones (Ostwald ripening). This process reduces surface impurities and results in a denser, more easily filterable precipitate.
-
-
Filtration and Washing: Weigh a clean, dry sintered glass crucible. Filter the cooled solution through the crucible using a vacuum. It is crucial to wash the precipitate thoroughly with several portions of cold distilled water until the filtrate is colorless.[2]
-
Scientist's Note: Washing with cold water removes any excess, co-precipitated 8-Quinolinol reagent, which would otherwise lead to a positive error.[9] Cold water is used to minimize solubility losses of the aluminum oxinate precipitate.
-
-
Drying: Place the crucible containing the precipitate in a drying oven set to 130-140°C. Dry for at least two hours, or until a constant weight is achieved.[2]
-
Scientist's Note: This temperature is high enough to drive off any residual water and ensure the precipitate is in its anhydrous form, Al(C₉H₆NO)₃, but not so high as to cause thermal decomposition.[2] Constant weight is confirmed by repeated cycles of drying, cooling in a desiccator, and weighing until two consecutive weighings agree within ±0.2 mg.
-
-
Calculation: Determine the weight of the aluminum in the sample using the following formula:
Weight of Al (g) = Weight of Precipitate (g) × Gravimetric Factor
The gravimetric factor is the ratio of the atomic weight of the analyte (Al) to the molecular weight of the precipitate (Al(C₉H₆NO)₃).
Critical Parameters and Method Validation
-
pH Control: This is the most critical variable. The quantitative precipitation range for each metal is specific. For instance, aluminum precipitates at pH 4.2-9.8, while magnesium requires a pH above 7.0.[2][10] Precise pH control using buffers is essential for separating these metals.
-
Reagent Excess: A small excess of 8-Quinolinol is necessary to ensure complete precipitation by shifting the reaction equilibrium. A large excess, however, can lead to co-precipitation of the reagent itself, causing positive errors.[9] The yellow color of the supernatant is a reliable visual indicator of a slight excess.[2]
-
Temperature: The temperature for precipitation and drying must be carefully controlled. Precipitation at 60-70°C yields a better precipitate form, while drying at 130-140°C ensures the correct stoichiometry of the final product.[2]
-
Interferences: 8-Quinolinol is not a highly selective reagent. Many other metals (e.g., iron, copper, zinc) will also precipitate under similar conditions.[9] For complex matrices, masking agents (like cyanide or tartrate) or preliminary separation steps may be required to prevent interference.[3]
Quantitative Data and Calculations
The gravimetric factor is essential for converting the mass of the precipitate to the mass of the analyte.
Gravimetric Factor (F) = (Atomic Weight of Analyte) / (Formula Weight of Precipitate)
| Analyte (Metal Ion) | Precipitate Formula | Formula Weight of Precipitate ( g/mol ) | Gravimetric Factor | Optimal pH Range[2] |
| Aluminum (Al³⁺) | Al(C₉H₆NO)₃ | 459.45 | 0.05871 | 4.2 - 9.8 |
| Magnesium (Mg²⁺) | Mg(C₉H₆NO)₂ | 312.61 | 0.07780 | > 7.0 |
| Zinc (Zn²⁺) | Zn(C₉H₆NO)₂ | 353.68 | 0.1849 | 4.4 - 13.4 |
| Copper (Cu²⁺) | Cu(C₉H₆NO)₂ | 351.85 | 0.1806 | 2.7 - 7.0 |
Atomic Weights: Al=26.98, Mg=24.31, Zn=65.38, Cu=63.55, C=12.01, H=1.008, N=14.01, O=16.00
References
- Oxine. (n.d.). vertexaisearch.cloud.google.com.
- The determination of aluminium with 8-hydroxyquinoline. Part I. Precipitation in acetate-buffered solution. (n.d.). Analyst (RSC Publishing).
- Sawlewicz, K., & Smulek, W. (1976). Gravimetric determination of aluminium with 8-hydroxyquinoline in the presence of uranium. Chem. Anal. (Warsaw), 21(3), 601-609.
- Inorganic Chemistry Lab Experiment -1: Gravimetric Determination of Aluminum as Oxinate. (n.d.). Department of Chemistry, University of Calcutta.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178.
-
Why do we use 8-hydroxyquinoline in the gravimetric analysis of aluminium? (2019, October 18). Quora. Retrieved January 1, 2026, from [Link]
- Chalmers, R. A., & Basit, M. A. (1967). A critical study of 8-hydroxyquinoline as a gravimetric reagent for aluminium. Analyst, 92(1099), 680-683.
- Knowles, H. B. (1935). Use of 8-hydroxyquinoline in determinations of aluminum, beryllium, and magnesium.
- Determination of Aluminum as Oxinate Experiment No.7. (2025, November 10). University of Technology, Iraq.
- Gravimetric determination of manganese with 8-hydroxy-quinoline. (n.d.). CSIR-National Chemical Laboratory.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress.
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. Retrieved January 1, 2026, from [Link]
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
- Study of pH Influence on Selective Precipitation of Heavy Metals from Acid Mine Drainage. (n.d.). Institute of Geotechnics of the Slovak Academy of Sciences.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
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- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. tandfonline.com [tandfonline.com]
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- 8. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 9. mcconline.org.in [mcconline.org.in]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. A critical study of 8-hydroxyquinoline as a gravimetric reagent for aluminium - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. The determination of aluminium with 8-hydroxyquinoline. Part I. Precipitation in acetate-buffered solution - Analyst (RSC Publishing) [pubs.rsc.org]
Application Note: Fluorescent Sensing of Aluminum Ions Using 8-Quinolinol Hemisulfate
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 8-Quinolinol hemisulfate (also known as 8-hydroxyquinoline hemisulfate) for the sensitive and selective fluorescent detection of aluminum ions (Al³⁺). We delve into the underlying sensing mechanism, provide detailed, field-proven experimental protocols, and offer insights into assay optimization, data interpretation, and troubleshooting.
Introduction: The Principle of Chelation-Enhanced Fluorescence
Fluorescent chemosensors are indispensable tools in analytical chemistry, offering high sensitivity and specificity for the detection of various analytes. 8-Quinolinol (oxine) is a classic and versatile bidentate chelating ligand that has been widely employed for the detection of metal ions.[1][2] While 8-Quinolinol itself exhibits weak native fluorescence, its coordination with specific metal ions can dramatically amplify its emission intensity—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).
The interaction between 8-Quinolinol and the trivalent aluminum cation (Al³⁺) is particularly noteworthy. This reaction forms a highly stable and intensely fluorescent coordination complex, Tris(8-hydroxyquinolinato)aluminum (Alq3).[3][4][5][6][7] This distinct "turn-on" fluorescent response makes 8-Quinolinol an excellent probe for the quantitative determination of aluminum in diverse matrices, from environmental water samples to pharmaceutical formulations.[1][8][9]
The Sensing Mechanism: From Weak Emitter to Bright Complex
The efficacy of 8-Quinolinol as a fluorescent sensor for Al³⁺ is rooted in the formation of the Alq3 complex. The process can be understood through the following principles:
-
Ligand Binding and Stoichiometry: Three molecules of deprotonated 8-Quinolinol act as bidentate ligands, coordinating with a single Al³⁺ ion through their phenolic oxygen and pyridinic nitrogen atoms. This forms a stable 1:3 metal-to-ligand complex (Alq3) with an octahedral geometry.[10]
-
Fluorescence "Turn-On" Mechanism: In its free form, the 8-Quinolinol molecule has rotational and vibrational freedoms that provide non-radiative pathways for de-excitation, resulting in weak fluorescence. Upon chelation with Al³⁺, the molecule's structure becomes significantly more rigid. This increased rigidity restricts non-radiative decay processes, forcing the excited molecule to relax primarily through radiative pathways, leading to a dramatic enhancement in fluorescence quantum yield.[1][11]
-
Spectral Characteristics: The resulting Alq3 complex exhibits distinct spectral properties. It is typically excited by UV light in the range of 360–385 nm and displays a strong, broad emission peak in the green-yellow region of the visible spectrum, centered around 510–530 nm.[5][7][12]
Caption: Mechanism of Al³⁺ detection by 8-Quinolinol.
Protocol: Quantitative Determination of Aluminum (Al³⁺)
This protocol provides a robust method for creating a calibration curve and determining the concentration of Al³⁺ in an aqueous sample.
Required Materials
-
Reagents:
-
This compound salt (C₉H₇NO)₂·H₂SO₄
-
Aluminum standard solution (1000 ppm or 1 mg/mL), traceable to NIST
-
Acetic acid, glacial
-
Sodium acetate, anhydrous
-
Ethanol (95% or absolute)
-
Ultrapure water (Type I)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
-
Equipment:
-
Spectrofluorometer with UV excitation source
-
Quartz cuvettes (1 cm path length)
-
Calibrated pH meter
-
Analytical balance
-
Class A volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Reagent Preparation
-
Acetate Buffer (0.1 M, pH 5.5):
-
Dissolve 8.2 g of sodium acetate in ~950 mL of ultrapure water.
-
Adjust the pH to 5.5 by adding glacial acetic acid dropwise while monitoring with a pH meter.
-
Transfer the solution to a 1 L volumetric flask and bring to volume with ultrapure water. Causality Note: A pH of 5.0-6.0 is optimal. It ensures the phenolic hydroxyl group of 8-Quinolinol is sufficiently deprotonated for chelation while preventing the precipitation of aluminum hydroxide (Al(OH)₃), which occurs at higher pH.[13]
-
-
8-Quinolinol Stock Solution (1.0 mM):
-
Accurately weigh 38.84 mg of this compound salt.
-
Dissolve in a small amount of 95% ethanol.
-
Transfer quantitatively to a 100 mL volumetric flask and bring to volume with the 0.1 M acetate buffer (pH 5.5). Mix thoroughly.
-
Store in an amber bottle and away from light. This solution should be prepared fresh weekly. Causality Note: Ethanol is used to aid the dissolution of the sparingly soluble 8-Quinolinol. The final concentration should ensure the ligand is in significant excess relative to the highest Al³⁺ concentration to drive the complexation reaction to completion.
-
-
Aluminum Standard Solutions:
-
Intermediate Stock (10 ppm): Pipette 1.0 mL of the 1000 ppm Al³⁺ standard into a 100 mL volumetric flask. Dilute to the mark with ultrapure water.
-
Working Standards (0–1000 ppb): Prepare a series of working standards by serial dilution of the 10 ppm intermediate stock into volumetric flasks using the acetate buffer as the diluent. A typical range might include 0, 50, 100, 250, 500, 750, and 1000 ppb.
-
Assay Workflow
Caption: Experimental workflow for Al³⁺ quantification.
Step-by-Step Measurement Protocol
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes. Set the excitation wavelength to 370 nm and the emission wavelength to 520 nm . Optimize slit widths for maximum signal-to-noise (e.g., 5 nm for both excitation and emission).
-
Reaction Setup:
-
Label a series of clean test tubes corresponding to each working standard (including the 0 ppb blank) and the unknown samples.
-
To each tube, add 1.0 mL of the corresponding Al³⁺ working standard or unknown sample.
-
To every tube, add 1.0 mL of the 1.0 mM 8-Quinolinol stock solution.
-
Bring the final volume in each tube to 10.0 mL with the 0.1 M acetate buffer (pH 5.5).
-
Cap and mix each tube thoroughly by vortexing.
-
-
Incubation: Incubate all tubes for 15 minutes at room temperature, protected from direct light. Causality Note: Incubation allows the chelation reaction to reach equilibrium, ensuring a stable and maximal fluorescence signal. Light protection is crucial as the Alq3 complex can be susceptible to photobleaching.[3][6]
-
Measurement:
-
Using a quartz cuvette, first measure the blank (0 ppb Al³⁺ standard). Use this value to zero the instrument or for background subtraction.
-
Measure the fluorescence intensity of each standard from the lowest to the highest concentration.
-
Finally, measure the fluorescence intensity of the unknown samples.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all standard and sample readings.
-
Plot the background-corrected fluorescence intensity (Y-axis) against the Al³⁺ concentration (X-axis) for the standards.
-
Perform a linear regression on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) define the calibration curve. An R² value > 0.99 is desirable.
-
Use the equation to calculate the concentration of Al³⁺ in the unknown samples based on their measured fluorescence intensities. Remember to account for any initial dilution of the sample.
-
Data and Performance Characteristics
The performance of the assay should be validated by determining key analytical parameters.
| Parameter | Typical Value | Description |
| Excitation Max (λex) | ~370 nm | Wavelength for optimal excitation of the Alq3 complex. |
| Emission Max (λem) | ~520 nm | Wavelength of maximum fluorescence emission from the Alq3 complex.[12][14] |
| Optimal pH | 5.0 - 6.0 | pH range for stable complex formation and maximum fluorescence.[13] |
| Linear Range | 10 - 1000 ppb | The concentration range over which the fluorescence intensity is directly proportional to the Al³⁺ concentration. |
| Limit of Detection (LOD) | ~5 ppb | The lowest concentration of Al³⁺ that can be reliably distinguished from the blank (typically calculated as 3σ/m). |
| Common Interferences | Fe³⁺, Cu²⁺, Zn²⁺, Mg²⁺, Cd²⁺ | Fe³⁺ is a strong quencher.[13] Other divalent cations can form complexes, though often with different spectral properties or lower stability.[1] |
Optimization and Interferences
Achieving accurate and reproducible results requires careful control of experimental variables.
Caption: Interplay of key parameters affecting the assay.
-
pH Control: As the most critical parameter, the pH must be strictly controlled using a buffer. Deviations can lead to incomplete complex formation or the loss of aluminum to hydrolysis.
-
Managing Interferences: The selectivity of the assay is not absolute. Cations like Zn²⁺, Mg²⁺, and Cd²⁺ can also form fluorescent complexes with 8-Quinolinol.[1][13] Iron (Fe³⁺) is a particularly problematic interferent as it acts as an efficient quencher of Alq3 fluorescence.[13] In complex matrices, the following strategies can be employed:
-
Masking Agents: Use of cyanide (with extreme caution) or other specific ligands can mask interfering ions.
-
pH Adjustment: Selectivity can sometimes be improved by fine-tuning the pH, as the stability constants of different metal-oxine complexes vary with pH.
-
Separation Techniques: For highly complex samples, a preliminary separation step such as ion-exchange chromatography or liquid-liquid extraction may be necessary.[8]
-
References
-
Studies on influence of light on fluorescence of Tris(8-hydroxyquinoline)aluminum thin films. (2006). Journal of Luminescence. Available at: [Link]
-
Tris (8-Hydroxyquinoline) Aluminium Nanostructure Film and Its Fluorescence Properties. (n.d.). IOP Conference Series: Materials Science and Engineering. Available at: [Link]
-
Preparation of Hybrid Films Based in Aluminum 8-Hydroxyquinoline as Organic Semiconductor for Photoconductor Applications. (2022). Polymers. Available at: [Link]
-
Studies on the Fluorescence of Tris(8-hydroxyquinoline)Aluminum and the Effect of Light Exposure. (2006). Journal of Applied Physics. Available at: [Link]
-
Tunable Photoluminescence from tris (8-hydroxyquinoline) aluminum (Alq3). (n.d.). International Journal of Advanced Research in Electrical, Electronics and Instrumentation Engineering. Available at: [Link]
-
Use of 8-hydroxyquinoline in determinations of aluminum, beryllium, and magnesium. (1935). Journal of Research of the National Bureau of Standards. Available at: [Link]
-
Tris 8-hydroxyquinoline-aluminum complex fluorescence probe for assay of Sudan III dye in food and cosmetics after cloud point extraction. (2025). Talanta. Available at: [Link]
-
Use of 8-hydroxyquinoline in determinations of aluminum, beryllium, and magnesium. (1935). Journal of research of the National Bureau of Standards. Available at: [Link]
-
Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (n.d.). University of California, Irvine, Department of Chemistry. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Research & Reviews: Journal of Chemistry. Available at: [Link]
-
In-situ fluorescence studies of aluminum ion complexation by 8-hydroxyquinoline covalently bound to silica. (1993). Analytical Chemistry. Available at: [Link]
-
A "turn-on" fluorescent chemosensor for aluminum ion and cell imaging application. (2018). Sensors and Actuators B: Chemical. Available at: [Link]
-
Fluorescence (left) and UV (right) spectra of 8-hydroxyquinoline... (n.d.). ResearchGate. Available at: [Link]
-
Determination of Aluminium with 8-Hydroxyquinoline in the Hemodialysis Waters By Liquid Chromatography of Reversed Phase Polarity. (2014). International Journal of Science and Research. Available at: [Link]
-
Why do we use 8-hydroxyquinoline in the gravimetric analysis of aluminium? (2019). Quora. Available at: [Link]
-
8-hydroxyquinoline-fluorophore-for-sensing-of-metal-ions-and-anions. (2020). Ask This Paper. Available at: [Link]
-
Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications. (2022). Micromachines. Available at: [Link]
-
Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications. (2022). MDPI. Available at: [Link]
-
Investigation of the tris(8-hydroxyquinoline) aluminum as a promising fluorescent optical material for in vitro bioimaging. (2023). Scientific Reports. Available at: [Link]
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- 2. 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
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- 4. Tris (8-Hydroxyquinoline) Aluminium Nanostructure Film and Its Fluorescence Properties [cpl.iphy.ac.cn]
- 5. Preparation of Hybrid Films Based in Aluminum 8-Hydroxyquinoline as Organic Semiconductor for Photoconductor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 13. chem.uci.edu [chem.uci.edu]
- 14. Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Iron(III) Using 8-Quinolinol Hemisulfate as a Chromogenic Reagent
Abstract
This application note details a robust and sensitive spectrophotometric method for the quantitative determination of ferric iron (Fe³⁺) in aqueous samples. The protocol leverages 8-Quinolinol hemisulfate as a highly effective chromogenic reagent. 8-Quinolinol, also known as oxine, is a bidentate chelating agent that forms a stable, colored complex with iron(III) ions.[1][2][3] This complex is efficiently extracted into an organic solvent, allowing for accurate measurement of its absorbance. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of iron in the sample, adhering to the Beer-Lambert law.[4][5] This document provides a comprehensive guide, including the underlying chemical principles, detailed step-by-step protocols for reagent preparation, sample analysis, and data interpretation, as well as a guide to potential interferences and troubleshooting.
Scientific Principle: The Chelation of Iron by 8-Quinolinol
The core of this analytical method is the chelation reaction between ferric ions (Fe³⁺) and 8-Quinolinol (oxine). 8-Quinolinol is a monoprotic, bidentate ligand, meaning it binds to a central metal atom at two points through its phenolic oxygen and pyridyl nitrogen atoms.[2] In the presence of Fe³⁺, three 8-Quinolinol molecules coordinate with a single iron ion to form a stable, neutral, octahedral complex, Fe(C₉H₆NO)₃.
The use of this compound salt is a practical choice for reagent preparation due to its significantly higher solubility in water compared to the 8-Quinolinol free base, facilitating the creation of stable aqueous reagent solutions.[6] The resulting iron(III)-oxine complex is intensely colored and exhibits poor solubility in water but high solubility in organic solvents like chloroform. This property is exploited in a liquid-liquid extraction step, which serves two primary purposes:
-
Concentration: It concentrates the analyte from a larger volume of aqueous sample into a smaller volume of organic solvent, thereby increasing the sensitivity of the method.
-
Selectivity: It separates the iron complex from potential water-soluble interfering species in the original sample matrix.
The method is based on the reaction of iron (III) with 8-hydroxyquinoline in a chloroform solution, forming a metal-oxine complex with a maximum absorption (λmax) at approximately 359 nm.[4][5][7]
Materials and Methods
Instrumentation
-
UV-Visible Spectrophotometer (single or double beam)
-
Matched quartz or glass cuvettes (1 cm path length)
-
Analytical balance (± 0.0001 g)
-
pH meter
-
Separatory funnels (125 mL or 250 mL)
-
Volumetric flasks (Class A: 50 mL, 100 mL, 1000 mL)
-
Pipettes (Class A: various sizes)
-
Beakers and other standard laboratory glassware
Reagents and Solutions
-
This compound (C₉H₇NO · 0.5H₂SO₄ · 0.5H₂O)
-
Chloroform (CHCl₃), ACS grade or higher
-
Ferric Ammonium Sulfate (FeNH₄(SO₄)₂ · 12H₂O), analytical standard
-
Sulfuric Acid (H₂SO₄), concentrated, ACS grade
-
Ammonium Acetate (CH₃COONH₄) for buffer preparation
-
Acetic Acid (CH₃COOH), glacial, for buffer preparation
-
Deionized Water (Type II or better)
Preparation of Solutions
-
Iron(III) Stock Solution (1000 µg/mL):
-
Dissolve it in a beaker containing approximately 100 mL of deionized water and 3 mL of concentrated sulfuric acid.
-
Quantitatively transfer the solution to a 1000 mL volumetric flask and dilute to the mark with deionized water. Mix thoroughly. This solution is stable for several months when stored in a cool, dark place.
-
Iron(III) Working Standard (10 µg/mL):
-
8-Quinolinol Reagent (1% w/v in Chloroform):
-
Acetate Buffer (pH ~3.5):
-
Prepare by mixing appropriate volumes of 1 M acetic acid and 1 M ammonium acetate to achieve a final pH of 3.5.[8] The optimal pH should be confirmed with a pH meter. The pH is critical as the complex formation is pH-dependent.
-
Experimental Protocol
This protocol outlines the procedure for generating a calibration curve and analyzing an unknown sample.
Calibration Curve Construction
-
Prepare Standards: Into a series of six 50 mL volumetric flasks, pipette 0, 2.0, 4.0, 6.0, 8.0, and 10.0 mL of the 10 µg/mL iron working standard. Dilute to the mark with deionized water. This creates standards with concentrations of 0 (reagent blank), 0.4, 0.8, 1.2, 1.6, and 2.0 µg/mL Fe³⁺.
-
pH Adjustment & Extraction:
-
Transfer the entire 50 mL volume of each standard into a separate 125 mL separatory funnel.
-
Add 5 mL of the acetate buffer (pH 3.5) to each funnel.
-
Add exactly 10.0 mL of the 1% 8-Quinolinol/chloroform reagent to each funnel.[5]
-
Stopper the funnels and shake vigorously for 3-5 minutes, periodically venting to release pressure.
-
-
Phase Separation: Allow the funnels to stand undisturbed until the aqueous and organic (chloroform) layers have completely separated. The bottom chloroform layer will contain the colored iron-oxine complex.
-
Collection: Carefully drain the lower chloroform layer into a clean, dry test tube or small beaker, taking care not to include any of the aqueous layer.
-
Spectrophotometric Measurement:
-
Plotting: Create a calibration graph by plotting Absorbance (y-axis) versus Iron Concentration in µg/mL (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required for a valid calibration.
Analysis of Unknown Sample
-
Prepare the unknown sample. If the sample contains suspended solids, it should be filtered. The sample should be diluted with deionized water if the iron concentration is expected to be high, to ensure the final absorbance falls within the linear range of the calibration curve.
-
Take 50 mL of the prepared sample and follow steps 2-5 from the "Calibration Curve Construction" section.
-
Measure the absorbance of the sample's chloroform extract.
-
Ensure the measured absorbance is within the range of the calibration standards. If it is higher than the top standard, the sample must be diluted and re-analyzed.
Data Analysis and Calculations
The relationship between absorbance and concentration is described by the Beer-Lambert Law. Using the linear regression equation obtained from the calibration curve:
Iron Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope
Remember to account for any dilution factors used during sample preparation:
Original Sample Concentration = Calculated Concentration × Dilution Factor
| Parameter | Typical Value/Range | Reference |
| Wavelength (λmax) | 359 nm | [4][5][7] |
| Beer's Law Range | 1 - 14 µg/mL (ppm) | [4][5][7] |
| pH for Complexation | 1.8 - 4.5 | [8] |
| Recovery | 98.60 - 103.30% | [4][5][7] |
| Coefficient of Variation | ~1.2% | [4][5][7] |
Interferences
8-Quinolinol is a potent chelator and can form complexes with many other metal ions, which can be a significant source of interference.[3]
-
Cationic Interferences: Ions such as Al³⁺, Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺ can form colored complexes that may be co-extracted with iron.
-
Mitigation Strategies:
-
pH Control: The formation of many metal-oxine complexes is highly pH-dependent. Careful adjustment of the sample pH can provide a degree of selectivity for iron.
-
Masking Agents: Introducing a masking agent that forms a stable, colorless complex with the interfering ion can prevent it from reacting with the 8-Quinolinol. For example, cyanide can mask copper and nickel, while fluoride can mask aluminum. The choice of masking agent must be validated to ensure it does not interfere with the iron determination.
-
Transmetallation: In specific matrices, such as those containing gadolinium-based contrast agents, transmetallation can occur where the ligand of the agent chelates the iron, leading to falsely low readings.[9][10]
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Color Development | Incorrect pH. Reagent degradation. Insufficient reagent concentration. Iron is in the Fe²⁺ state. | Verify pH of the sample mixture. Prepare fresh 8-Quinolinol reagent. Ensure correct reagent volume is added. Add a mild oxidizing agent if Fe²⁺ is suspected. |
| Non-linear Calibration Curve | Concentrations are outside the linear range. Instrument malfunction. Errors in standard preparation. | Prepare standards within the recommended range (e.g., 0-10 µg/mL). Check spectrophotometer performance. Remake standards carefully. |
| High Reagent Blank Absorbance | Contaminated reagents (water, chloroform, glassware). Reagent itself absorbs at 359 nm (though should be zeroed). | Use high-purity water and solvents. Ensure all glassware is scrupulously clean (acid-washed if necessary). |
| Emulsion Formation During Extraction | High concentration of organic matter or surfactants in the sample. | Try gentle, swirling inversions instead of vigorous shaking. Centrifugation can help break the emulsion. Sample pre-treatment (e.g., digestion) may be required. |
| Inconsistent/Irreproducible Results | Inconsistent shaking time or technique. Temperature fluctuations affecting extraction. Pipetting errors. | Standardize shaking time and method. Perform extractions at a constant temperature. Calibrate and use pipettes correctly. |
References
-
Rahman, K. M., et al. (2021). Method validation on iron determination by spectrophotometric method in aqueous medium. Scientific Reports. [Link]
-
ResearchGate. (2021). Method validation on iron determination by spectrophotometric method in aqueous medium | Request PDF. [Link]
-
Scribd. (n.d.). Method Validation of The Spectrometric Determination of Iron From Vitamins. [Link]
-
Rahman, L. (n.d.). Method validation on iron determination by spectrophotometric method in aqueous medium. [Link]
-
ResearchGate. (2021). Method validation on iron determination by spectrophotometric method in aqueous medium | Request PDF. [Link]
-
Paz, D. C., et al. (2021). Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. MDPI. [Link]
-
University of Missouri–St. Louis. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF IRON. [Link]
-
Sugawara, K. F., & Su, Y. S. (1981). Spectrophotometric determination of iron(III) after separation by adsorption of its 5-chloro-7-iodo-8-hydroxyquinoline complex on microcrystalline naphthalene. Kagoshima University Research Center for the South Pacific, Occasional Papers. [Link]
-
Odoemelam, S. A., & Onuoha, P. C. (2018). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. Journal of Pharmacognosy and Phytochemistry. [Link]
-
Odoemelam, S. A., & Eme, U. V. (2011). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. Academic Journals. [Link]
-
ResearchGate. (2011). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. [Link]
-
YouTube. (2020). Experiment #1: Spectrophotometric Determination of Iron (Procedure). [Link]
-
General Chemistry Lab News. (2016). Spectrophotometric Determination of Iron. [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
Bremond, E., et al. (2020). Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. Journal of Inorganic Biochemistry. [Link]
-
Sandell, E. B., & Spindler, D. C. (1949). The Soluble Complex of Ferric Iron and 8-Hydroxyquinoline. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]
-
Fretellier, N., et al. (2017). Analytical Interference in Serum Iron Determination Reveals Iron Versus Gadolinium Transmetallation With Linear Gadolinium-Based Contrast Agents. Investigative Radiology. [Link]
-
Fretellier, N., et al. (2017). Analytical interference in serum iron determination reveals iron versus gadolinium transmetallation with linear gadolinium-based contrast agents. PubMed. [Link]
-
ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes. [Link]
-
ResearchGate. (2016). (PDF) Spectrophotometric Determination of Iron(III) by New Analytical Reagents Derived from Coupling Arylhydroxylamine and Aryldiazonium Salt. [Link]
Sources
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- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. scispace.com [scispace.com]
- 4. phytojournal.com [phytojournal.com]
- 5. academicjournals.org [academicjournals.org]
- 6. 8-羟基喹啉 半硫酸盐 半水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 9. Analytical Interference in Serum Iron Determination Reveals Iron Versus Gadolinium Transmetallation With Linear Gadolinium-Based Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical interference in serum iron determination reveals iron versus gadolinium transmetallation with linear gadolinium-based contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Extraction of Metal Ions from Aqueous Solutions Using 8-Quinolinol Hemisulfate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the theory and application of 8-Quinolinol hemisulfate for the liquid-liquid extraction of metal ions from aqueous solutions. 8-Quinolinol, a potent bidentate chelating agent, is widely utilized for analytical separation, purification, and quantification of a broad spectrum of metal ions.[1][2] This guide elucidates the underlying chemical principles, including the chelation mechanism and the critical influence of pH. It further presents a robust, step-by-step protocol for performing solvent extraction, discusses key optimization parameters for method validation, and summarizes essential safety precautions. The aim is to equip researchers with the foundational knowledge and practical methodology to effectively implement this versatile technique in their work.
Part 1: The Scientific Foundation of Metal Ion Extraction with 8-Quinolinol
The efficacy of 8-Quinolinol (commonly known as 8-hydroxyquinoline or oxine) in metal extraction is rooted in its unique molecular structure and pH-dependent chemical behavior. The commercially available this compound salt is a convenient, water-soluble precursor that readily provides the active 8-Quinolinol ligand in solution.[3][4]
The Chelation Mechanism: A Bidentate Embrace
8-Quinolinol is a monoprotic bidentate chelating agent.[5] This means it binds to a central metal ion at two points, forming a highly stable five-membered ring structure.[6] The two coordination sites are the phenolic hydroxyl group (-OH) and the heterocyclic nitrogen atom of the pyridine ring.[6][7] During chelation, the proton from the hydroxyl group is displaced, and the metal ion forms coordinate bonds with both the resulting oxygen anion and the nitrogen atom.[6] This process neutralizes the charge of the metal ion, creating a lipophilic (hydrophobic) metal chelate complex that is largely insoluble in water but readily soluble in nonpolar organic solvents.[2]
Caption: Chelation of a divalent metal ion (M²⁺) by two 8-Quinolinol (HQ) molecules.
The Decisive Role of pH
The single most critical parameter governing the extraction process is the pH of the aqueous solution. The chelation efficiency is directly tied to the protonation state of 8-Quinolinol, which exists in different forms depending on the pH.[8]
-
At low pH (pH < 5): The heterocyclic nitrogen is protonated (pKa ≈ 5.13), forming a pyridinium ion. This cationic form is not an effective chelator.[8]
-
At intermediate pH (pH 5-10): The nitrogen is deprotonated, while the hydroxyl group remains protonated. In this range, 8-Quinolinol exists primarily as a neutral molecule capable of chelation.[8]
-
At high pH (pH > 10): The hydroxyl group deprotonates (pKa ≈ 9.9), forming the anionic quinolinolate ion. This is the most potent form for chelation.[8]
Therefore, as pH increases, the concentration of the active anionic form increases, favoring the formation of the metal chelate. However, a causal trade-off exists: at excessively high pH, many metal ions will precipitate out of solution as metal hydroxides, rendering them unavailable for chelation and extraction.[8] Consequently, an optimal pH window exists for each metal ion, representing the ideal balance between ensuring sufficient deprotonation of the ligand and preventing metal hydroxide precipitation.
Caption: pH-dependent equilibrium of 8-Quinolinol species in aqueous solution.
Part 2: Experimental Protocol for Metal Ion Extraction
This section provides a generalized, step-by-step methodology for the extraction of metal ions. This protocol should be adapted and optimized based on the specific metal ion of interest and the sample matrix.
Required Materials and Reagents
-
Chemicals: this compound salt, analytical grade organic solvent (e.g., chloroform, carbon tetrachloride), buffer solutions (e.g., acetate, phosphate, borate to cover a range of pH values), metal standard solutions (1000 ppm), HCl and NaOH solutions for pH adjustment, deionized water.
-
Equipment: Calibrated pH meter, analytical balance, separatory funnels (assorted sizes), mechanical shaker or vortex mixer, volumetric flasks, pipettes, fume hood, appropriate analytical instrument for final measurement (e.g., UV-Vis Spectrophotometer, Atomic Absorption Spectrometer (AAS), or ICP-MS).
Extraction Workflow
Safety First: Always handle this compound and organic solvents inside a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the metal ion(s) of interest at a known or expected concentration range. Transfer a precise volume (e.g., 25.0 mL) into a separatory funnel.
-
pH Adjustment: Using a pH meter, carefully adjust the pH of the aqueous solution to the predetermined optimal value for the target metal ion by dropwise addition of HCl or NaOH. If needed, add a buffer to stabilize the pH.
-
Organic Phase Preparation: Prepare a solution of 8-Quinolinol in the chosen organic solvent (e.g., 0.01 M to 0.1 M in chloroform). The concentration should ensure a stoichiometric excess of the ligand relative to the metal ion.
-
Liquid-Liquid Extraction: Add a precise volume of the 8-Quinolinol organic phase (e.g., 25.0 mL) to the separatory funnel containing the pH-adjusted aqueous phase.
-
Equilibration: Stopper the funnel securely and shake vigorously for 2-5 minutes to ensure intimate contact between the two phases and allow the chelation and extraction equilibrium to be reached. Vent the funnel periodically to release any pressure buildup.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the two immiscible layers to separate completely. The organic layer, often colored yellow or greenish-yellow due to the complex, is typically the denser bottom layer when using chlorinated solvents.[11]
-
Phase Collection: Carefully drain the organic layer into a clean, dry collection vessel (e.g., a volumetric flask). The remaining aqueous phase can be collected separately for analysis of residual metal content to determine extraction efficiency.
Caption: General workflow for the liquid-liquid extraction of metal ions.
Post-Extraction Analysis
The concentration of the extracted metal can be determined in several ways:
-
Direct Spectrophotometry: The metal-8-Quinolinol complexes are often colored, allowing for direct quantification in the organic phase using a UV-Vis spectrophotometer.[6]
-
Fluorometry: Chelation with 8-HQ can significantly enhance fluorescence, providing a highly sensitive method for quantifying certain metal ions like Al³⁺ and Zn²⁺.[1][7]
-
Back-Extraction & Atomic Spectroscopy: The metal can be stripped from the organic phase back into an acidic aqueous solution (e.g., 1 M HNO₃). This aqueous solution can then be analyzed by more conventional techniques like AAS or ICP-MS/OES.
Part 3: Method Validation and Data
A trustworthy protocol is a self-validating one. The versatility of 8-Quinolinol necessitates careful optimization to achieve desired efficiency and selectivity.
Optimization and Selectivity
-
pH is Paramount: As 8-Quinolinol chelates a wide array of metals, selectivity is primarily achieved by precise pH control. By adjusting the pH, one can selectively extract a target metal while leaving others in the aqueous phase. For example, some metals extract well under slightly acidic conditions, while others require a neutral or alkaline environment.[8][12]
-
Masking Agents: In complex matrices, interfering ions that extract at a similar pH can be rendered non-reactive by adding a masking agent. These are reagents that form strong, water-soluble complexes with the interfering ions, preventing them from reacting with the 8-Quinolinol.[13]
-
Solvent and Ligand Concentration: The choice of organic solvent and the concentration of 8-Quinolinol should be optimized to ensure complete extraction and avoid the formation of emulsions.
Quantitative Data: Optimal Extraction pH for Various Metal Ions
The following table summarizes approximate optimal pH ranges for the extraction of several common metal ions with 8-Quinolinol. These values should serve as a starting point for method optimization.
| Metal Ion | Typical Optimal pH Range for Extraction | Reference(s) |
| Aluminum (Al³⁺) | 4.5 - 9.5 | [1][7] |
| Copper (Cu²⁺) | 2.7 - 7.0 | [12][14] |
| Iron (Fe³⁺) | 2.5 - 4.5 | [14][15] |
| Zinc (Zn²⁺) | 4.6 - 10.0 | [7][12] |
| Cadmium (Cd²⁺) | > 5.5 (tested at pH 8) | [6] |
| Gallium (Ga³⁺) | 2.0 - 3.0 | [12][16] |
| Rare Earths (e.g., Dy³⁺) | 6.0 - 8.0 | [12] |
References
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Retrieved from [Link]
-
Yang, F., Kubota, F., Baba, Y., Kamiya, N., & Goto, M. (2014). Extraction of Rare-Earth Ions with an 8-Hydroxyquinoline Derivative in an Ionic Liquid. Solvent Extraction Research and Development, Japan, 21(2), 163-170. Retrieved from [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Longdom Publishing S.L. Retrieved from [Link]
-
Singh, P., & Singh, S. (2021). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. ResearchGate. Retrieved from [Link]
-
Nagy, L., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Retrieved from [Link]
-
Albrecht, M. (2008). 8-Hydroxyquinolines in metallosupramolecular chemistry. ResearchGate. Retrieved from [Link]
-
Sirajuddin, et al. (2005). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Journal of the Chemical Society of Pakistan, 27(5), 472-476. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 8-Hydroxyquinoline Hemisulfate Salt Hemihydrate. Retrieved from [Link]
-
Hynek, R. J. (1958). 8-Hydroxyquinaldine Extractions Applied to the Analysis of Metals. ASTM International. Retrieved from [Link]
-
ChemBK. (n.d.). This compound salt. Retrieved from [Link]
- Cattrall, R. W., & Martin, A. E. (1990). Metal extraction process with substituted 8-hydroxyquinoline. Google Patents.
-
Revanol. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Hider, R. C., & Zhou, T. (2018). Hydroxyquinolines as Iron Chelators. ResearchGate. Retrieved from [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 8-Hydroxyquinoline hemisulfate salt hemihydrate (98%). Retrieved from [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. Retrieved from [Link]
-
Akaiwa, H., Kawamoto, H., & Nakata, K. (1986). Solvent extraction of 8-quinolinolato-iron(III) with the aid of various phenols as hydrogen-bonding donors. PubMed. Retrieved from [Link]
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Standard Operating Procedure for the Preparation of 8-Quinolinol Hemisulfate Solutions: A Guide for Researchers
This comprehensive guide provides a detailed standard operating procedure for the preparation of 8-Quinolinol hemisulfate solutions. Designed for researchers, scientists, and drug development professionals, this document outlines the critical steps and underlying scientific principles for accurate and reproducible solution preparation, ensuring the integrity of experimental outcomes.
Introduction: The Versatility of this compound
8-Quinolinol, also known as oxine, is a heterocyclic organic compound with a well-established profile as a powerful chelating agent.[1][2][3][4] Its hemisulfate salt is frequently utilized in research due to its solubility in aqueous solutions. The biological and chemical activity of 8-Quinolinol is intrinsically linked to its ability to form stable complexes with a variety of metal ions, a property that underpins its wide range of applications.[1][2][3][4]
These applications include its use as an antiseptic, disinfectant, and pesticide.[5][6][7] In the realm of molecular biology, it functions as a transcription inhibitor by chelating divalent cations like Mn²⁺ and Mg²⁺, which are essential cofactors for RNA polymerase.[8] This mechanism makes it a valuable tool in studying gene regulation and for its potential therapeutic applications, including antifungal and antibacterial research.[3][4][9][10] Furthermore, its interaction with metal ions is being explored in the context of neurodegenerative diseases and cancer.[1][2]
Given the sensitivity of these applications to the concentration and purity of the active agent, the precise preparation of this compound solutions is of paramount importance. This guide will provide the necessary protocols to ensure the reliability and validity of your experimental work.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its correct handling and the preparation of stable, accurate solutions.
| Property | Value | Source(s) |
| Synonyms | 8-Hydroxyquinoline sulfate, Oxyquinoline sulfate | [11][12] |
| Molecular Formula | (C₉H₇NO)₂·H₂SO₄ | [11] |
| Molecular Weight | 388.40 g/mol | [11] |
| Appearance | Pale yellow to yellow crystalline powder | [13] |
| Solubility in Water | ≥100 mg/mL at 20°C (66°F) | [13][14] |
| Solubility in DMSO | 9 mg/mL with sonication recommended | |
| Storage (Powder) | -20°C for up to 3 years | [15] |
| Storage (In Solvent) | -80°C for up to 1 year | [15] |
Safety Precautions and Handling
As with any chemical reagent, adherence to safety protocols is non-negotiable. This compound is classified as harmful if swallowed and can cause skin and eye irritation.[16][17][18]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A lab coat must be worn.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Disposal:
-
Dispose of waste materials in accordance with local, state, and federal regulations.
Protocol for Preparation of Aqueous Stock Solutions
This protocol details the preparation of a 100 mM aqueous stock solution of this compound. The choice of an aqueous solvent is predicated on the high water solubility of the hemisulfate salt.
Materials and Equipment
-
This compound powder (ensure certificate of analysis is reviewed for purity)
-
Nuclease-free water (for molecular biology applications) or deionized water (for other applications)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (Class A)
-
Magnetic stirrer and stir bar
-
Sterile conical tubes for aliquoting
-
Pipettes and sterile, filtered tips
Step-by-Step Procedure
-
Determine the Required Mass: Calculate the mass of this compound powder needed to prepare the desired volume and concentration of the stock solution. For a 10 mL of 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 388.40 g/mol = 0.3884 g
-
-
Weighing the Compound:
-
Place a weighing boat on the analytical balance and tare to zero.
-
Carefully weigh out the calculated mass of the this compound powder.
-
-
Dissolution:
-
Transfer the weighed powder into the volumetric flask.
-
Add approximately 70-80% of the final volume of the desired solvent (e.g., 7-8 mL of nuclease-free water for a 10 mL final volume).
-
Add a magnetic stir bar to the flask and place it on a magnetic stirrer.
-
Stir the solution until the powder is completely dissolved. The solution should be a clear, pale yellow. Gentle warming (not exceeding 40°C) can be used to aid dissolution if necessary, but be mindful of potential degradation.
-
-
Final Volume Adjustment:
-
Once the solute is fully dissolved, remove the flask from the stirrer and take out the stir bar.
-
Carefully add the solvent to bring the final volume to the meniscus mark on the volumetric flask.
-
-
Sterilization and Aliquoting (for biological applications):
-
If sterility is required, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This is a critical step to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.
-
Rationale for Procedural Choices
-
Use of a Volumetric Flask: Ensures the accuracy of the final concentration.
-
Stirring: Facilitates uniform dissolution.
-
Aliquoting: Preserves the stability and integrity of the stock solution over time. Repeated freeze-thaw cycles can lead to the degradation of the compound.[5]
Preparation of Working Solutions
Working solutions are typically prepared by diluting the stock solution to the final desired concentration for a specific experiment.
Calculation for Dilution
The following formula is used to calculate the volume of stock solution required to prepare a working solution:
M₁V₁ = M₂V₂
Where:
-
M₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be used
-
M₂ = Desired concentration of the working solution
-
V₂ = Final volume of the working solution
Example: To prepare 1 mL of a 100 µM working solution from a 100 mM stock solution:
-
(100 mM) x V₁ = (0.1 mM) x (1 mL)
-
V₁ = (0.1 mM x 1 mL) / 100 mM = 0.001 mL or 1 µL
Procedure
-
Add the required volume of the appropriate buffer or medium to a sterile tube.
-
Add the calculated volume of the this compound stock solution to the tube.
-
Gently vortex or mix by inversion to ensure homogeneity.
Quality Control and Standardization
For applications requiring a high degree of accuracy, such as in drug development or as an analytical standard, the concentration of the prepared stock solution should be verified. The United States Pharmacopeia (USP) provides a monograph for Oxyquinoline Sulfate which includes an assay method.[11][19] This typically involves a titrimetric method or a spectroscopic analysis (UV-Vis spectrophotometry).[11]
Stability and Storage
The stability of this compound solutions is a critical factor for ensuring the reproducibility of experiments.
-
Powder: The solid form is stable for up to 3 years when stored at -20°C.[15]
-
Stock Solutions: Aqueous stock solutions should be stored at -20°C or -80°C and are generally stable for up to one year.[5][15] It is crucial to minimize exposure to light, as 8-Quinolinol and its derivatives can be light-sensitive.[20]
-
Working Solutions: It is best practice to prepare working solutions fresh for each experiment from a frozen stock.
A study on the stability of 8-hydroxyquinoline sulfate in tuberculin solutions found a rapid decrease in concentration in samples stored in vials with rubber stoppers, attributed to the irreversible binding of the compound to metals from the stoppers.[21][22] This highlights the importance of using appropriate storage containers and minimizing contact with materials that could chelate the compound.
Workflow Visualization
The following diagram illustrates the key stages in the preparation of this compound solutions.
Caption: Workflow for preparing this compound solutions.
Conclusion
The accurate and consistent preparation of this compound solutions is a foundational requirement for leveraging its diverse chemical and biological properties in a research setting. By following this detailed standard operating procedure, researchers can ensure the quality and reliability of their solutions, thereby enhancing the validity of their experimental data. Adherence to safety protocols, proper storage, and an understanding of the scientific principles behind each step are paramount to successful and safe laboratory practice.
References
- Gao, J., Wang, T., Wang, J., & You, H. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1273.
- United States Pharmacopeia 29-National Formulary 24. (2006).
- Gao, J., Wang, T., Wang, J., & You, H. (2021).
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014).
- Al-Hourani, B. J. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(3), 534.
-
USP-NF. Oxyquinoline Sulfate. Retrieved from [Link]
- Mihajlović, A., Agbaba, D., Zivanov-Stakić, D., Ristić, P., & Dordjević, M. (1998). High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations.
- Mihajlović, A., Agbaba, D., Zivanov-Stakić, D., Ristić, P., & Dordjević, M. (1998).
-
USP-NF. 8-Hydroxyquinoline. Retrieved from [Link]
- Google Patents. (1977).
- Fisher Scientific. (2010).
- Thermo Fisher Scientific. (2010).
- Dudley Chemical Corp. (n.d.).
- Benchchem. (n.d.).
- MedChemExpress. (n.d.).
- The Antirrhinum. (n.d.).
-
PubChem. (n.d.). Hydroxyquinoline sulfate. Retrieved from [Link]
- de Oliveira, K. M. P., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 9(3), 336.
- de Castro, P. A., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Saudi Pharmaceutical Journal, 26(7), 1013-1022.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia (Ph. Eur.).
- Sigma-Aldrich. (2024).
- CPAChem. (n.d.). 8-Hydroxyquinoline TS.
- Google Patents. (1977).
- Agricultural Marketing Service. (n.d.).
- National Toxicology Program. (1986). TR-276: 8-Hydroxyquinoline (CASRN 148-24-3)
- Rohde, W., et al. (1975). Hydroxyquinolines inhibit ribonucleic acid-dependent deoxyribonucleic acid polymerase and inactivate Rous sarcoma virus and herpes simplex virus. Antimicrobial Agents and Chemotherapy, 7(3), 349-355.
- Rohde, W., et al. (1975). Hydroxyquinolines inhibit ribonucleic acid-dependent deoxyribonucleic acid polymerase and inactivate Rous sarcoma virus and herpes simplex virus. Antimicrobial Agents and Chemotherapy.
- CRM LABSTANDARD. (n.d.).
- MedChemExpress. (n.d.). 8-Hydroxyquinoline (8-Quinolinol).
- Al-Sabagh, A. M., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-14.
- CPAChem. (n.d.).
- ResearchGate. (2023). 8-Hydroxyquinoline Derivatives Suppress GLI1-Mediated Transcription Through Multiple Mechanisms.
- Fraser, R. S., & Creanor, J. (1974). The mechanism of inhibition of ribonucleic acid synthesis by 8-hydroxyquinoline and the antibiotic lomofungin. Biochemical Journal, 147(3), 401-410.
- Kandhro, A. H., et al. (2012). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. The Scientific World Journal, 2012, 589139.
- da Silva, G. G., et al. (2022). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 23(22), 14336.
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Quantitative Analysis of Zinc in Pharmaceuticals with 8-Hydroxyquinoline: An Application and Protocol Guide
This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of zinc in pharmaceutical formulations using the versatile chelating agent, 8-hydroxyquinoline. Designed for researchers, scientists, and drug development professionals, this document offers a deep dive into various analytical techniques, emphasizing the scientific principles and practical considerations for achieving accurate and reliable results.
Introduction: The Significance of Zinc and the Role of 8-Hydroxyquinoline
Zinc is an essential trace element vital for numerous physiological functions, including immune response, wound healing, and cellular metabolism. Consequently, zinc supplements and zinc-containing pharmaceutical products are widely used. Accurate quantification of zinc in these formulations is crucial for ensuring product quality, safety, and efficacy.
8-Hydroxyquinoline (Oxine) is a powerful bidentate chelating agent that forms stable, colored, and fluorescent complexes with many metal ions, including zinc. This property makes it an excellent reagent for the quantitative analysis of zinc through various analytical methodologies. The formation of the stable zinc-8-hydroxyquinolinate complex, Zn(C₉H₆NO)₂, is the cornerstone of the analytical methods described herein.
Analytical Methodologies for Zinc Quantification
This guide details three primary analytical techniques for the quantification of zinc in pharmaceuticals using 8-hydroxyquinoline:
-
Spectrophotometry: A widely accessible and cost-effective method based on the light-absorbing properties of the zinc-8-hydroxyquinolinate complex.
-
Spectrofluorometry: A highly sensitive technique that measures the fluorescence emitted by the zinc-8-hydroxyquinolinate complex upon excitation with a specific wavelength of light.
-
Gravimetric Analysis: A classical and highly accurate method that involves the precipitation and weighing of the zinc-8-hydroxyquinolinate complex.
The choice of method depends on factors such as the required sensitivity, the concentration of zinc in the sample, the available instrumentation, and the complexity of the sample matrix.
Spectrophotometric Determination of Zinc
This method is based on the formation of a yellow-colored chelate between zinc and 8-hydroxyquinoline, which exhibits maximum absorbance at approximately 384 nm.[1][2][3] The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of zinc in the sample, following the Beer-Lambert law.
Principle and Causality
The reaction involves the chelation of one zinc ion (Zn²⁺) with two molecules of 8-hydroxyquinoline. The formation of this stable complex leads to a significant shift in the absorption spectrum compared to the free ligand, allowing for selective measurement. The choice of an acidic pH (optimized with sulfuric acid) ensures the complete formation of the complex and enhances its stability.[1] Ethanol is added to the medium to ensure the solubility of the complex.[2]
Experimental Protocol
Instrumentation:
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
pH meter
Reagents:
-
Standard Zinc Solution (1000 µg/mL): Commercially available or prepared by dissolving a known weight of zinc metal in dilute acid.
-
8-Hydroxyquinoline Solution (1.1 x 10⁻³ M): Dissolve 0.016 g of 8-hydroxyquinoline in 100 mL of ethanol.[1]
-
Sulfuric Acid Solution (1 x 10⁻⁴ M): Prepared by serial dilution of concentrated sulfuric acid.[1]
-
Ethanol (95%)
-
Deionized Water
Sample Preparation (Tablets/Capsules):
-
Weigh and finely powder a representative number of tablets or the contents of capsules.
-
Accurately weigh a portion of the powder equivalent to a known amount of zinc.
-
Dissolve the powder in a suitable volume of dilute acid (e.g., 0.1 M HCl) with gentle heating if necessary.
-
Filter the solution to remove any insoluble excipients.
-
Quantitatively transfer the filtrate to a volumetric flask and dilute to a known volume with deionized water to obtain a target zinc concentration within the linear range of the assay.
Procedure:
-
Prepare a series of standard zinc solutions with concentrations ranging from 1 to 5 µg/mL by diluting the stock solution.[1]
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the standard solutions and the prepared sample solution.
-
To each flask, add 5.5 mL of the 8-hydroxyquinoline solution.[1]
-
Add 0.6 mL of the sulfuric acid solution and mix well.[1]
-
After 1 minute, add 1 mL of ethanol and dilute to the mark with deionized water.[1]
-
Allow the solutions to stand for 15 minutes for complete color development.[1]
-
Measure the absorbance of each solution at 384 nm against a reagent blank.[1]
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of zinc in the sample from the calibration curve.
Method Validation and Interferences
This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] Key validation parameters are summarized in the table below.
Table 1: Validation Parameters for the Spectrophotometric Method
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.995 for 1-5 µg/mL | [2] |
| Accuracy (% Recovery) | 98.00% - 99.91% | [1][2][3] |
| Precision (% RSD) | ≤ 2% | [1] |
| Limit of Detection (LOD) | 0.381 µg/mL | [1][2][3] |
| Limit of Quantification (LOQ) | 1.156 µg/mL | [1][2][3] |
| Specificity | No interference from common excipients |
Potential Interferences: Several metal ions can interfere by forming complexes with 8-hydroxyquinoline. The tolerance limits for some common cations are listed below.
Table 2: Tolerance Limits of Interfering Cations in the Spectrophotometric Determination of 1 µg/mL Zinc
| Interfering Cation | Tolerance Limit (µg/mL) | Reference |
| Co(II) | 16.42 | [1][2] |
| Cd(II) | 82.12 | [1][2] |
| Pb(II) | 13.14 | [1][2] |
| Ni(II) | 93.85 | [1][2] |
| Mg(II) | 59.72 | [1][2] |
| Ca(II) | 8.11 | [1][2] |
| Ba(II) | 109.5 | [1][2] |
| Fe(II) and Cu(II) | 25.27 | [1][2] |
| Mn(II) and Sn(II) | 50.53 | [1][2] |
Mitigation of Interferences: The interference from these cations can often be minimized or eliminated through the use of masking agents. For instance, sodium thiosulfate can be used to mask the interference of copper, while potassium cyanide can be effective for masking several other interfering ions. The choice and concentration of the masking agent must be carefully optimized for the specific sample matrix.
Spectrofluorometric Determination of Zinc
This highly sensitive method leverages the fluorescent properties of the zinc-8-hydroxyquinolinate complex. The complex, when excited with ultraviolet light, emits a strong fluorescence at a longer wavelength. The intensity of this emission is proportional to the concentration of zinc.
Principle and Causality
The formation of the rigid chelate structure upon binding of zinc to 8-hydroxyquinoline significantly enhances the fluorescence quantum yield compared to the free ligand. This is due to the increased rigidity of the molecule, which reduces non-radiative decay pathways. The excitation maximum is typically around 375 nm, and the emission maximum is observed at approximately 517 nm.[6]
Experimental Protocol
Instrumentation:
-
Spectrofluorometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
pH meter
Reagents:
-
Standard Zinc Solution (100 µg/mL): Prepared by diluting the 1000 µg/mL stock solution.
-
8-Hydroxyquinoline Solution (0.1% w/v in ethanol): Dissolve 0.1 g of 8-hydroxyquinoline in 100 mL of ethanol.
-
Buffer Solution (pH 8.0): A universal or borate buffer is suitable.
-
Gum Arabic Solution (2% w/v): To stabilize the complex.[6]
-
Deionized Water
Sample Preparation: Follow the same procedure as for the spectrophotometric method (Section 3.2), ensuring the final dilution brings the zinc concentration into the linear range of the spectrofluorometric assay (typically in the ng/mL to low µg/mL range).
Procedure:
-
Prepare a series of standard zinc solutions with concentrations in the expected range of the samples.
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the standard solutions and the prepared sample solution.
-
Add 1 mL of the gum arabic solution to each flask and mix.
-
Add 2 mL of the buffer solution (pH 8.0) and mix.
-
Add 1 mL of the 8-hydroxyquinoline solution and dilute to the mark with deionized water.
-
Allow the solutions to stand for 20 minutes for complete complexation and stabilization.
-
Measure the fluorescence intensity of each solution using an excitation wavelength of 375 nm and an emission wavelength of 517 nm.
-
Construct a calibration curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the concentration of zinc in the sample from the calibration curve.
Method Validation and Interferences
The spectrofluorometric method should also be validated according to ICH Q2(R1) guidelines. Due to its higher sensitivity, the linear range, LOD, and LOQ will be significantly lower than those for the spectrophotometric method.
Potential Interferences: Other metal ions that form fluorescent complexes with 8-hydroxyquinoline can interfere. However, by carefully controlling the pH, the selectivity for zinc can be enhanced. For instance, at pH 8.0, the interference from magnesium is significantly reduced.[6] The use of masking agents, as discussed in the spectrophotometry section, can also be applied here.
Gravimetric Determination of Zinc
Gravimetric analysis is a classical, absolute method that relies on the quantitative precipitation of the analyte from a solution, followed by drying and weighing of the precipitate. It is a highly accurate and precise method when performed correctly.
Principle and Causality
In this method, zinc is quantitatively precipitated from the sample solution as the insoluble zinc-8-hydroxyquinolinate, Zn(C₉H₆NO)₂. The precipitation is carried out in a slightly acidic to neutral medium to ensure complete and pure precipitation. The precipitate is then filtered, washed, dried to a constant weight, and weighed. The weight of the zinc in the sample is then calculated based on the stoichiometry of the precipitate.
Experimental Protocol
Instrumentation:
-
Analytical balance
-
Sintered glass crucibles
-
Drying oven
-
Beakers, filter funnels, and other standard laboratory glassware
Reagents:
-
8-Hydroxyquinoline Solution (2% w/v in 2 M acetic acid): Dissolve 2 g of 8-hydroxyquinoline in 100 mL of 2 M acetic acid.
-
Ammonium Acetate Solution (2 M)
-
Dilute Acetic Acid (2 M)
-
Deionized Water
Sample Preparation: Prepare a concentrated sample solution as described in Section 3.2, ensuring a sufficient amount of zinc is present for accurate weighing of the precipitate.
Procedure:
-
Take a known volume of the sample solution containing a quantifiable amount of zinc in a beaker.
-
Dilute the solution with deionized water and heat to approximately 60-70 °C.
-
Add the 8-hydroxyquinoline solution slowly with constant stirring until no further precipitation is observed. An excess of the reagent is required to ensure complete precipitation.
-
Add ammonium acetate solution dropwise until the solution is neutral or slightly alkaline to litmus paper. This will complete the precipitation.
-
Allow the precipitate to digest by keeping the beaker in a warm place for about an hour. This process allows the precipitate particles to grow, making them easier to filter.
-
Filter the precipitate through a pre-weighed sintered glass crucible.
-
Wash the precipitate with hot deionized water until the filtrate is free from the excess reagent (the filtrate will be colorless).
-
Dry the crucible with the precipitate in an oven at 130-140 °C to a constant weight.
-
Cool the crucible in a desiccator and weigh it accurately.
-
Calculate the weight of zinc in the sample using the following formula:
Weight of Zinc (g) = Weight of Precipitate (g) × Gravimetric Factor
Gravimetric Factor = (Atomic weight of Zn) / (Molecular weight of Zn(C₉H₆NO)₂)
Comparison of Analytical Methods
Table 3: Comparison of Spectrophotometry, Spectrofluorometry, and Gravimetry for Zinc Analysis
| Feature | Spectrophotometry | Spectrofluorometry | Gravimetric Analysis |
| Principle | Light absorption | Light emission | Mass measurement |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | Low (requires mg quantities) |
| Selectivity | Moderate, prone to interferences | High, with pH control | High, with proper precipitation conditions |
| Speed | Rapid | Rapid | Time-consuming |
| Cost | Low | Moderate to High | Low (equipment) |
| Accuracy | Good | Excellent | Excellent (absolute method) |
| Precision | Good | Excellent | Excellent |
| Ease of Use | Simple | Requires more expertise | Requires meticulous technique |
Workflow and Pathway Diagrams
dot digraph "Spectrophotometric_Analysis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; p1 [label="Weigh & Powder Tablets/Capsules"]; p2 [label="Dissolve in Acid"]; p3 [label="Filter"]; p4 [label="Dilute to Known Volume"]; p1 -> p2 -> p3 -> p4; }
subgraph "cluster_analysis" { label="Analysis"; style=filled; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; a1 [label="Add 8-Hydroxyquinoline"]; a2 [label="Add Sulfuric Acid & Ethanol"]; a3 [label="Incubate for Color Development"]; a4 [label="Measure Absorbance at 384 nm"]; a1 -> a2 -> a3 -> a4; }
subgraph "cluster_quant" { label="Quantification"; style=filled; color="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Prepare Standards & Calibration Curve"]; q2 [label="Determine Zinc Concentration"]; q1 -> q2; }
p4 -> a1; a4 -> q2; } .dot Figure 1: Workflow for the spectrophotometric analysis of zinc.
dot digraph "Chelation_Reaction" { graph [splines=ortho]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];
Zn [label="Zn²⁺"]; HQ1 [label="8-Hydroxyquinoline"]; HQ2 [label="8-Hydroxyquinoline"]; Complex [label="[Zn(C₉H₆NO)₂] (Yellow Precipitate/Fluorescent Complex)", shape=box, style=filled, fillcolor="#F1F3F4"];
Zn -> Complex; HQ1 -> Complex; HQ2 -> Complex; } .dot Figure 2: Chelation reaction of Zinc with 8-Hydroxyquinoline.
Conclusion
The quantitative analysis of zinc in pharmaceutical formulations using 8-hydroxyquinoline can be effectively performed using spectrophotometry, spectrofluorometry, or gravimetric analysis. The choice of the most suitable method depends on the specific analytical requirements, including sensitivity, sample throughput, and available resources.
-
Spectrophotometry offers a simple, rapid, and cost-effective solution for routine quality control.
-
Spectrofluorometry provides superior sensitivity, making it ideal for the analysis of low-dose formulations or for trace-level zinc determination.
-
Gravimetric analysis , while more time-consuming, serves as a highly accurate and precise reference method.
By following the detailed protocols and considering the validation parameters outlined in this guide, researchers and analysts can ensure the reliability and accuracy of their zinc quantification results, contributing to the overall quality and safety of pharmaceutical products.
References
-
Najim, S. S., Hameed, M. A. A.-H., Al-Shakban, M. A., & Fandi, T. S. (2020). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. International Journal of Chemistry, 12(1), 29. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Surman, S. J. (2025). Validation of the quantification of zinc as active ingredient in pharmaceutical supplementations using flame atomic absorption spectrophotometer. Surman Journal of Science and Technology, 7(1).
-
Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Najim, S. S. (2019). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. ResearchGate. [Link]
- Vogel, A. I. (1961). A Text-book of Quantitative Inorganic Analysis Including Elementary Instrumental Analysis (3rd ed.). Longmans.
- Mahanand, 0., & Houck, J. C. (1968). Fluorometric Determination of Zinc in Biologic Fluids. Clinical Chemistry, 14(1), 6-11.
-
AELAB. (2024, November 12). Spectrophotometers vs. Fluorometers: Key Differences & Applications. [Link]
-
Research and Reviews. (2021, September 15). Method, Advantages and Disadvantages of Gravimetric analysis – A Brief Introduction. [Link]
-
Patsnap. (2025, July 15). Spectrophotometry vs Fluorometry: Which Is Better for Bioanalysis?[Link]
-
Najim, S. S., Hameed, M. A. A.-H., Al-Shakban, M. A., & Fandi, T. S. (2020). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. Semantic Scholar. [Link]
-
Drawell. (n.d.). Spectrophotometer vs Fluorometer: How They Differ. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 3. Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent | Najim | International Journal of Chemistry | CCSE [ccsenet.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. scribd.com [scribd.com]
Application Note: A Validated Spectrophotometric Method for Trace Metal Analysis in Pharmaceutical Development Using 8-Quinolinol Hemisulfate
Abstract
This comprehensive guide details a robust and validated spectrophotometric method for the determination of trace metal ions using 8-Quinolinol hemisulfate as a chromogenic chelating agent. This application note moves beyond a simple recitation of steps, providing the underlying chemical principles, a flexible yet controlled protocol, and a rigorous validation framework in line with international pharmaceutical standards. Designed for researchers, analytical scientists, and drug development professionals, this document provides the necessary detail to implement, validate, and adapt this method for the quantification of various metal impurities critical to pharmaceutical quality control.
Introduction: The "Why" Beyond the "How"
Trace metal impurities in active pharmaceutical ingredients (APIs) and finished drug products are a critical quality attribute.[1] These impurities can originate from various sources, including raw materials, catalysts used in synthesis (e.g., palladium, nickel), and manufacturing equipment.[2] Their presence, even at minute levels, can impact the drug's efficacy, stability, and, most importantly, patient safety. Regulatory bodies, through guidelines like the International Council for Harmonisation's Q3D, mandate strict control over elemental impurities.[2]
While advanced techniques like Inductively Coupled Plasma (ICP) spectroscopy are standard for elemental analysis, UV-Vis spectrophotometry offers a highly accessible, cost-effective, and reliable alternative for quantifying many metal ions.[2][3] The power of this technique is unlocked through the use of a suitable chelating agent that reacts with the target metal to form a colored complex.
8-Hydroxyquinoline (also known as oxine or 8-Quinolinol) is a premier chelating agent for this purpose.[4][5] Its hemisulfate salt is particularly advantageous due to its enhanced water solubility, simplifying reagent preparation. The molecule acts as a potent monoprotic bidentate ligand, meaning it uses two donor atoms (the phenolic oxygen and the heterocyclic nitrogen) to bind to a single metal ion, forming a stable, colored metal-oxinate complex.[6] The intensity of the resulting color is directly proportional to the concentration of the metal ion, forming the basis of the quantitative analysis.[7]
This guide provides a foundational method that can be tailored for the analysis of various metals, with a specific, detailed example for the determination of iron, a common contaminant.
The Principle of Chelation and Color Formation
The analytical utility of this compound lies in its molecular structure. The proximity of the hydroxyl group (-OH) at the C-8 position to the nitrogen atom in the quinoline ring allows it to form a stable five-membered ring with a metal ion.[8] Upon deprotonation of the hydroxyl group in a solution with appropriate pH, the resulting anion chelates with a metal ion (Mⁿ⁺). This reaction displaces the hydrogen of the hydroxyl group, and the metal becomes coordinatively bonded to both the oxygen and nitrogen atoms.[4]
This chelation event alters the electronic structure of the molecule, shifting its light absorption characteristics from the UV region into the visible spectrum. The resulting metal-oxinate complex is intensely colored, whereas the reagent itself is nearly colorless in the visible range. This distinct color formation provides the selectivity and sensitivity required for spectrophotometric analysis.
Caption: Chelation of a metal ion by 8-Quinolinol.
Experimental Protocols
Reagent and Standard Preparation
Causality: The accuracy of the analysis is fundamentally dependent on the purity of the reagents and the accuracy of the standard concentrations. Using analytical grade reagents and calibrated volumetric glassware is mandatory.
-
This compound Reagent (1.0% w/v):
-
Accurately weigh 1.0 g of this compound salt.
-
Dissolve in and dilute to 100 mL with deionized water. This salt readily dissolves in water.
-
Note: Depending on the specific metal and procedure (e.g., liquid-liquid extraction), the reagent may be prepared in other solvents like dilute acid, chloroform, or ethanol.[9][10]
-
-
Metal Standard Stock Solutions (e.g., 1000 ppm):
-
Use commercially available, certified 1000 ppm standard solutions for the metal(s) of interest.
-
Alternatively, prepare from a high-purity metal salt. For example, to prepare a 100 ppm Iron (Fe³⁺) stock solution:
-
-
Working Standard Solutions:
-
Prepare a series of working standards by accurately diluting the stock solution with deionized water. For a typical calibration curve for iron, concentrations ranging from 1 to 15 µg/mL (ppm) are suitable.[9]
-
-
Buffer Solutions:
-
The pH is the most critical parameter for selective complex formation. Prepare appropriate buffer solutions to control the pH of the final reaction mixture. For example, a borate buffer can be used to achieve a pH of 8.[11] Ammonium acetate/acetic acid buffers are used for acidic conditions.
-
General Spectrophotometric Procedure
This workflow outlines the core steps for the analysis. Specific parameters like pH and wavelength must be optimized for each metal ion as detailed in Table 1.
Caption: General experimental workflow for trace metal analysis.
Optimized Conditions for Various Metal Ions
The selectivity of 8-Quinolinol is governed by controlling the pH of the solution. By adjusting the pH, it is possible to selectively precipitate or form colored complexes with different metals, allowing for their individual determination.
| Metal Ion | Optimal pH | Wavelength (λmax) | Stoichiometry (Metal:Ligand) | Notes |
| Iron (Fe³⁺) | 2.5 - 11.5 | 359 nm (in Chloroform)[9] | 1:3 | Forms a stable, dark complex. A common interference in other metal analyses. |
| Aluminum (Al³⁺) | 4.5 - 9.5 | 390 nm | 1:3 | Can be separated from Be and Mg by precipitation in acidic solution. |
| Copper (Cu²⁺) | 2.7 - 7.0 | ~410 nm | 1:2 | Forms a greenish-yellow precipitate. |
| Zinc (Zn²⁺) | 4.5 - 13.0 | 384 nm[10] | 1:2 | Chelate is stable and analysis is sensitive.[10] |
| Cadmium (Cd²⁺) | ~8.0[11] | 400 nm[11] | 1:2[11] | Method validated against AAS with good correlation.[11] |
| Nickel (Ni²⁺) | 4.3 - 10.0 | ~381 nm | 1:2 | Forms a greenish-yellow precipitate. |
| Cobalt (Co²⁺) | 4.3 - 10.0 | ~420 nm | 1:2 | Forms a pinkish-red precipitate. |
| Magnesium (Mg²⁺) | >7.0 | ~380 nm | 1:2 | Precipitation occurs in neutral to alkaline conditions. |
This table is a synthesis of data from multiple sources. Optimal conditions should be verified during method development.
Trustworthiness: A Self-Validating System
A protocol is only trustworthy if it is validated for its intended purpose. The validation of this analytical method must be performed in accordance with ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, and robust.[12][13]
Method Validation Protocol
Objective: To demonstrate that the analytical procedure is suitable for the quantitative determination of the specified metal impurity in a given sample matrix (e.g., an API).
| Validation Parameter | Protocol | Acceptance Criteria (Example) |
| Specificity | Analyze a blank sample, a sample spiked with the target metal, and a sample spiked with other potential impurities. | The blank should show no signal at the λmax. The signal for the target metal should be distinct and unaffected by other impurities. |
| Linearity | Prepare and analyze at least five standard solutions covering the expected concentration range (e.g., 50% to 150% of the specification limit). Plot absorbance vs. concentration and perform linear regression. | Correlation coefficient (R²) ≥ 0.995. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits. | As per linearity, accuracy, and precision. |
| Accuracy | Analyze a minimum of 9 samples (3 concentrations, 3 replicates each) spiked with known amounts of the metal. Calculate the percentage recovery.[14] | Mean recovery should be within 90.0% - 110.0% for each concentration level. |
| Precision | Repeatability (Intra-assay): Analyze a minimum of 6 replicate samples at 100% of the test concentration on the same day, by the same analyst.[14]Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. | Repeatability: Relative Standard Deviation (%RSD) ≤ 5.0%.Intermediate Precision: %RSD between the two sets of data should be ≤ 10.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be measured with acceptable precision and accuracy. Can be estimated from the signal-to-noise ratio (S/N ≈ 10) or from the standard deviation of the response and the slope of the calibration curve. | %RSD at the LOQ should be acceptable (e.g., ≤ 20%). |
| Robustness | Deliberately introduce small variations in method parameters (e.g., pH ± 0.2 units, reagent concentration ± 5%, incubation time ± 10%) and observe the effect on the results. | The results should remain unaffected by minor variations, demonstrating the method's reliability during normal use. |
Managing Interferences
The primary limitation of spectrophotometry with 8-Quinolinol is the potential for interference from other metal ions that also form colored complexes at the selected pH.[11]
Causality: The stability of metal-oxinate complexes varies with pH. This property can be exploited to enhance selectivity. If multiple metals react at a given pH, a masking agent is required. A masking agent is a reagent that forms a more stable, colorless complex with the interfering ion, preventing it from reacting with 8-Quinolinol.[15]
| Interfering Ion | Target Analyte | Masking Strategy |
| Fe³⁺ | Al³⁺, Cu²⁺, Zn²⁺ | Add cyanide (KCN) in an alkaline medium to form a stable, colorless hexacyanoferrate(III) complex. Caution: Cyanide is highly toxic. |
| Al³⁺ | Cu²⁺, Zn²⁺ | Add fluoride (NaF) to form the stable, colorless hexafluoroaluminate(III) complex. |
| Heavy Metals (Cu²⁺, Ni²⁺, Co²⁺) | Mg²⁺, Ca²⁺ | Adjust pH to be weakly acidic (pH 4-5). Heavy metal oxinates will precipitate/form color while alkaline earth metals will not. |
| Multiple Cations | Zn²⁺ | The use of several masking agents may be required to improve tolerance limits.[10] |
Application in Pharmaceutical Analysis: Limit Test for Iron
This protocol adapts the general method for a semi-quantitative limit test for iron in an API, a common requirement in pharmacopeial monographs.[16][17]
Objective: To determine if the iron content in an API sample is below a specified limit (e.g., 20 ppm).
-
Preparation of the Standard Solution:
-
Prepare a standard iron solution corresponding to the limit concentration (e.g., 20 µg/mL).
-
Pipette a defined volume (e.g., 1.0 mL) of this standard solution into a Nessler cylinder or volumetric flask.
-
-
Preparation of the Test Solution:
-
Accurately weigh a specified amount of the API (e.g., 1.0 g) and dissolve it in 20 mL of deionized water in a matching Nessler cylinder or volumetric flask. Note: If the API is not water-soluble, a suitable digestion procedure may be required.
-
-
Procedure:
-
To both the "Test" and "Standard" solutions, add 2 mL of an iron-free citric acid solution (20% w/v).[18] The citric acid acts to chelate any iron and prevent its precipitation when the solution is made alkaline.
-
Add 0.1 mL of thioglycolic acid (this step from traditional limit tests ensures all iron is in the Fe²⁺ state; for the 8-Quinolinol method, ensure the pH is appropriate for Fe³⁺ complexation or adapt accordingly).
-
Add 2 mL of the 1.0% this compound Reagent to both solutions.
-
Adjust the pH of both solutions to the optimal range for iron complexation (e.g., using dilute ammonia solution).
-
Dilute both solutions to 50 mL with deionized water, mix well, and allow to stand for 5-10 minutes for full color development.[18]
-
-
Observation & Interpretation:
-
Visually compare the color of the "Test" solution against the "Standard" solution.
-
Alternatively, for a quantitative result, measure the absorbance of both solutions at 359 nm.
-
The sample passes the test if the color (or absorbance) of the "Test" solution is not more intense than that of the "Standard" solution.[16]
-
Conclusion
The use of this compound provides a simple, rapid, and sensitive spectrophotometric method for the determination of trace metals. Its value in a pharmaceutical setting is underscored by its cost-effectiveness and the ability to validate the method to the rigorous standards of the industry. By understanding the principles of chelation, carefully controlling experimental parameters like pH, and implementing a robust validation strategy, scientists can confidently employ this technique for routine quality control and impurity analysis, ensuring the safety and quality of pharmaceutical products.
References
-
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
-
Okoro, O. U., & Adebayo, A. O. (2011). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. African Journal of Biotechnology, 10(71), 16051-16057. [Link]
-
Shar, G. A., & Soomro, G. A. (2005). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Journal of the Chemical Society of Pakistan, 27(5), 472-476. [Link]
-
European Medicines Agency. (2006). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Pharmaguddu. (2022). Limit Test for Iron. Retrieved from [Link]
-
PharmaGuideHub. (2025). LIMIT TEST FOR IRON. Retrieved from [Link]
- Unknown Author. (n.d.). Limit Tests.
-
Frink, C. R., & Peaslee, D. E. (1968). Spectrophotometric determination of micro amounts of aluminium in plant material with 8-hydroxyquinoline. Analyst, 93, 469-474. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
-
Chebolu, V. S. (n.d.). Ensuring Ironclad Purity: A Guide to Limit Tests for Iron in Pharmaceuticals. Life Science Enterprise Ecosystem Solutions. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Hugill, S. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. Manufacturing Chemist. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Najim, S. S., Hameed, M. A. A., Al-Shakban, M. A., & Fandi, T. S. (2019). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. International Journal of Drug Delivery Technology, 9(4), 584-590. [Link]
-
Sharma, K., & Singh, R. (2018). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. Journal of Pharmacognosy and Phytochemistry, 7(6), 253-257. [Link]
-
Pharmacy Infoline. (n.d.). Masking and demasking reagents in Complexometric titration. Retrieved from [Link]
-
Yildiz, Y., et al. (2019). Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. American Journal of Analytical Chemistry, 10, 433-442. [Link]
-
Raghuram, P., Soma Raju, I. V., & Sriramulu, J. (2010). Heavy metals testing in active pharmaceutical ingredients: an alternate approach. Die Pharmazie, 65(1), 15-18. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Al-Hamdani, A. A. S., & Al-Khafaji, N. A. H. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Sciences, 8(1), 1-10. [Link]
-
Labinsights. (2024). Isolation and Identification of API Impurities. Retrieved from [Link]
-
National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]
-
Al-Hamdani, A. A. S. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1147–1168. [Link]
- Patsnap. (n.d.). Preparation method of 8-hydroxyquinoline.
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Application Notes and Protocols: 8-Quinolinol Hemisulfate as a Proteasome Inhibitor in Cell-Based Assays
Introduction: The Ubiquitin-Proteasome System and Its Therapeutic Interruption
The ubiquitin-proteasome system (UPS) is the principal mechanism for regulated protein degradation in eukaryotic cells, critical for maintaining cellular homeostasis.[1][2] This intricate pathway involves the tagging of substrate proteins with ubiquitin, a small regulatory protein, marking them for degradation by the 26S proteasome complex.[3] The 26S proteasome is a large, ATP-dependent proteolytic machine composed of a 20S catalytic core particle and one or two 19S regulatory particles.[4] The 20S core contains multiple peptidase activities, primarily chymotrypsin-like (CT-L), trypsin-like, and caspase-like (or peptidylglutamyl peptide-hydrolyzing) activities, which are responsible for breaking down the ubiquitinated proteins.[5]
Given its central role in regulating the levels of proteins involved in cell cycle progression, apoptosis, and signal transduction, the UPS has emerged as a pivotal target for therapeutic intervention, particularly in oncology.[6][7] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum stress, cell cycle arrest, and ultimately apoptosis, or programmed cell death.[7] Cancer cells, with their high rates of proliferation and protein synthesis, are especially vulnerable to proteasome inhibition.[8]
8-Quinolinol (also known as 8-hydroxyquinoline) has been identified as a potent inhibitor of the proteasome.[5] Its activity is critically dependent on its ability to chelate intracellular copper, forming a copper-8-quinolinol complex that acts as the true inhibitory agent.[6][9] This application note provides a comprehensive guide for researchers on the use of 8-Quinolinol hemisulfate, a stable salt form of 8-Quinolinol, as a proteasome inhibitor in various cell-based assays. We will delve into its mechanism of action and provide detailed, field-proven protocols for evaluating its biological effects.
Mechanism of Action: A Copper-Dependent Inhibition of Proteasomal Activity
The inhibitory action of 8-Quinolinol against the proteasome is not direct but is mediated through its function as a copper ionophore. The process can be broken down into several key steps:
-
Copper Chelation : 8-Quinolinol is a lipophilic metal chelator that can readily cross cell membranes.[10]
-
Intracellular Copper Transport : Once inside the cell, it binds to available intracellular copper ions (Cu²⁺), which are often found at elevated levels in cancer cells.[6][8] This complex formation facilitates the transport of copper into the cells.[6][10]
-
Formation of the Active Inhibitor : The formed bis(8-hydroxyquinoline)-copper(II) complex is the active species that inhibits the proteasome.[1][4]
-
Inhibition of Chymotrypsin-Like Activity : The copper-8-quinolinol complex primarily targets and inhibits the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][4] Inhibition of the CT-L activity is a potent stimulus for inducing apoptosis.[8] This inhibition leads to the accumulation of polyubiquitinated proteins that would normally be degraded.[4]
-
Induction of Apoptosis : The buildup of these proteins triggers a cascade of cellular stress responses, culminating in the activation of apoptotic pathways and cell death.[6][7]
This copper-dependent mechanism provides a degree of selectivity for cancer cells, which often have a higher copper content compared to normal cells.[9]
Caption: Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Proteasome inhibition is a known inducer of apoptosis, which is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for detecting their activity.
-
Materials :
-
White-walled 96-well plates suitable for luminescence measurements
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (Promega)
-
-
Protocol :
-
Cell Seeding and Treatment : Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate.
-
Incubation : Incubate the plate for a shorter duration, typically 6, 12, or 24 hours, as caspase activation is an earlier event in apoptosis than loss of metabolic activity.
-
Assay Reagent Preparation : Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition : Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation : Mix the contents of the wells by gently shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement : Measure the luminescence of each well using a luminometer.
-
Data Analysis : The luminescence signal is proportional to the amount of active caspase 3/7. Normalize the results to the vehicle control to determine the fold-change in caspase activity.
-
Western Blotting for Ubiquitinated Protein Accumulation
A direct consequence of proteasome inhibition is the accumulation of polyubiquitinated proteins. This can be visualized by Western blotting.
-
Materials :
-
6-well or 10 cm cell culture plates
-
Cells of interest
-
This compound stock solution
-
Positive control proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase (DUB) inhibitors (e.g., N-ethylmaleimide (NEM) and PR-619)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ubiquitin (e.g., P4D1 or FK2 clones), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Protocol :
-
Cell Culture and Treatment : Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 1, 5, 10 µM) for a defined period (e.g., 4, 8, or 12 hours). Include a vehicle control and a positive control (e.g., 10 µM MG132 for 4 hours).
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and DUB inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Normalize the protein amounts for each sample (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer the proteins to a membrane.
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL reagent.
-
-
Analysis : A smear or ladder of high molecular weight bands in the lanes treated with this compound indicates the accumulation of polyubiquitinated proteins. Re-probe the membrane with an anti-β-actin antibody to confirm equal protein loading.
-
Quantitative Data Summary
The potency of 8-Quinolinol and its derivatives can vary depending on the cell line and the experimental conditions. The following table summarizes representative IC₅₀ values reported in the literature for 8-hydroxyquinoline and related compounds. It is crucial for researchers to determine the IC₅₀ value for their specific cell line of interest.
| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) | Reference |
| 8-Hydroxyquinoline | HCT 116 (Colon Cancer) | MTT | 72 | 9.33 ± 0.22 | [11] |
| 8-Hydroxyquinoline | MCF-7 (Breast Cancer) | MTT | 72 | 11.4 ± 0.1 | [11] |
| 8-Hydroxyquinoline derivative (NSC693871) | MES-SA (Uterine Sarcoma) | PrestoBlue | Not specified | 1.1 ± 0.1 | [8] |
| 8-Hydroxyquinoline derivative (NSC57969) | MES-SA (Uterine Sarcoma) | PrestoBlue | Not specified | 0.9 ± 0.1 | [8] |
Conclusion and Future Perspectives
This compound, through its copper-dependent mechanism, serves as a valuable tool for studying the ubiquitin-proteasome system in cell-based assays. Its ability to induce apoptosis in cancer cells underscores its potential as a scaffold for the development of novel anticancer therapeutics. The protocols detailed in this application note provide a robust framework for researchers to investigate the cellular effects of this compound. By employing these assays, scientists can further elucidate the intricate role of the proteasome in cellular function and disease, and explore the therapeutic potential of its inhibition. Future studies may focus on the selectivity of 8-Quinolinol derivatives for different proteasome subunits and their efficacy in in vivo models.
References
-
Chen, D., Cui, Q. C., Yang, H., & Dou, Q. P. (2006). Tumor cellular proteasome inhibition and growth suppression by 8-hydroxyquinoline and clioquinol requires their capabilities to bind copper and transport copper into cells. Molecular Cancer, 5, 34. Available from: [Link]
-
Daniel, K. G., Chen, D., Orlu, S., Cui, Q. C., Miller, F. R., & Dou, Q. P. (2005). Clioquinol and 8-hydroxyquinoline inhibit the proteasome and induce apoptosis in human breast cancer cells. Breast Cancer Research, 7(5), R897–R908. Available from: [Link]
-
Finley, D. (2009). Recognition and processing of ubiquitin-protein conjugates by the proteasome. Annual Review of Biochemistry, 78, 477-513. Available from: [Link]
-
Zhai, D., Liu, Z., Li, X., Wu, L., Zhang, Y., & Li, W. (2010). Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells. International Journal of Oncology, 36(1), 163-170. Available from: [Link]
-
Ciechanover, A. (2005). From the lysosome to ubiquitin and the proteasome. Nature Reviews Molecular Cell Biology, 6(1), 79-87. Available from: [Link]
-
van den Boomen, D. J., & Leis, H. J. (2004). The ubiquitin-proteasome pathway: the complexity and myriad functions of proteins death. EMBO Reports, 5(6), 591-595. Available from: [Link]
-
Szałaj, N., Różanowska, A., Sadowska, M., & Węsierska, M. (2021). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 26(11), 3373. Available from: [Link]
-
Lin, X. T., Zhang, J., & Xie, C. M. (2023). An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. STAR protocols, 4(2), 102199. Available from: [Link]
-
Amerigo Scientific. (n.d.). 8-Hydroxyquinoline hemisulfate salt hemihydrate (98%). Product Page. Available from: [Link]
-
Patsnap. (2024). What are Proteasome inhibitors and how do they work?. Synapse. Available from: [Link]
-
Ding, W. Q., Liu, B., Vaught, J. L., Yamauchi, H., & Lind, S. E. (2006). Anticancer activity of the antibiotic clioquinol. Cancer Research, 66(3), 1627-1634. Available from: [Link]
-
Pharmaffiliates. (n.d.). 8-Hydroxyquinoline Hemisulfate Salt Hemihydrate. Product Page. Available from: [Link]
Sources
- 1. Frontiers | Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Ubiquitinated Proteins [labome.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for Metal Complex Formation with 8-Quinolinol Hemisulfate
Welcome to the technical support center for optimizing metal complex formation with 8-Quinolinol hemisulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for your experiments. Here, we delve into the critical role of pH in the successful synthesis of metal-8-quinolinolate complexes, moving beyond simple procedural steps to explain the underlying chemical principles.
The Indispensable Role of pH in 8-Quinolinol Chelation
8-Quinolinol, also known as oxine, is a powerful bidentate chelating agent, coordinating with metal ions through its nitrogen and oxygen atoms.[1][2][3] However, its efficacy is profoundly dependent on the pH of the reaction medium. The pH dictates the protonation state of 8-Quinolinol and the speciation of the metal ion, both of which are crucial for successful complex formation.
The key to understanding pH optimization lies in the acid-base properties of 8-Quinolinol, which has two pKa values: one for the protonated nitrogen atom (pKa ≈ 5.13) and another for the hydroxyl group (pKa ≈ 9.9).[4] For chelation to occur, the hydroxyl group must be deprotonated to form the quinolinolate anion, which then coordinates with the metal ion.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of metal-8-quinolinolate complexes and provides actionable solutions rooted in scientific principles.
Q1: Why am I not observing any precipitate of my metal complex, or why is the yield extremely low?
Possible Causes and Solutions:
-
Incorrect pH - Insufficient Deprotonation of 8-Quinolinol: If the pH is too low (acidic), the hydroxyl group of 8-Quinolinol will remain protonated. This prevents the formation of the anionic chelating species necessary for complexation.
-
Solution: Gradually increase the pH of your reaction mixture. A good starting point for many divalent metals is a slightly acidic to neutral pH range (pH 5-8).[4] Use a calibrated pH meter and add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring to carefully adjust the pH.
-
-
Incorrect pH - Metal Hydroxide Precipitation: Conversely, if the pH is too high (alkaline), the concentration of hydroxide ions (OH⁻) increases. This can lead to the precipitation of metal hydroxides, which is a competing reaction that sequesters the metal ions, making them unavailable for complexation with 8-Quinolinol.[5][6][7]
-
Solution: If you observe a gelatinous or differently colored precipitate upon raising the pH, you have likely formed the metal hydroxide. Lower the pH carefully with a dilute acid (e.g., 0.1 M HCl) to redissolve the hydroxide and then readjust to the optimal range for complex formation. The optimal pH is a delicate balance between deprotonating the ligand and preventing metal hydrolysis.
-
-
Inadequate Concentration of Reactants: The concentrations of both the metal salt and this compound are critical.
Q2: The color of my reaction mixture is not what I expected, or it changes over time. What does this indicate?
Possible Causes and Solutions:
-
Formation of Different Complex Species: The color of a metal complex is dependent on its coordination environment. Changes in pH can lead to the formation of different species, such as protonated or hydrolyzed complexes, which will have different colors.
-
Solution: Monitor the color of your reaction as you adjust the pH. A stable, intense color often indicates the formation of the desired complex. Spectroscopic methods like UV-Vis can be used to monitor the formation of the complex and identify the optimal pH by observing the maximum absorbance at a specific wavelength.
-
-
Complex Instability or Decomposition: Some metal-8-quinolinolate complexes may be unstable outside a specific pH range and can decompose over time.
-
Solution: Once the complex has precipitated, it is good practice to filter and wash it promptly. If the complex is to be stored in solution, ensure the pH is maintained within its stability range.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for forming metal complexes with this compound?
The optimal pH is highly dependent on the specific metal ion. However, a general guideline for many divalent metal ions is a slightly acidic to neutral or slightly alkaline range, typically between pH 5 and 8.[4] It is crucial to experimentally determine the optimal pH for your specific metal of interest.
| Metal Ion | Generally Reported Optimal pH Range |
| Copper (Cu²⁺) | ~5.5 - 7.0[1] |
| Zinc (Zn²⁺) | ~6.0 - 8.0 |
| Nickel (Ni²⁺) | ~7.0 - 8.0[1] |
| Cobalt (Co²⁺) | ~7.0 - 8.0[1] |
| Iron (Fe³⁺) | Acidic to slightly acidic range to avoid hydrolysis[8] |
Note: This table provides general ranges. The optimal pH should be determined empirically for each specific experimental setup.
Q2: How do the pKa values of 8-Quinolinol influence the complex formation?
The two pKa values of 8-Quinolinol are central to understanding the pH-dependent chelation process.
-
pKa₁ ≈ 5.13 (Pyridinium ion): Below this pH, the nitrogen atom is protonated.
-
pKa₂ ≈ 9.9 (Hydroxyl group): Above this pH, the hydroxyl group is significantly deprotonated.[4]
For efficient chelation, the nitrogen atom should be deprotonated (acting as a Lewis base) and the hydroxyl group should also be deprotonated (forming an alkoxide). This is most favorable in the pH range between the two pKa values, though complexation can occur at lower pH values as well, depending on the metal's Lewis acidity.
Q3: What is metal ion hydrolysis and why is it a problem?
Metal ion hydrolysis is a reaction in which metal ions react with water to form metal hydroxide species.[5][9][10] This process is highly pH-dependent; as the pH increases, the equilibrium shifts towards the formation of insoluble metal hydroxides.[6][7] This is a significant competing reaction because it reduces the concentration of free metal ions available to form a complex with 8-Quinolinol.
Experimental Protocol: pH Optimization for Metal-8-Quinolinolate Complex Formation
This protocol provides a general framework for determining the optimal pH for your specific metal complex.
Materials:
-
Metal salt solution (e.g., 0.1 M)
-
This compound solution (e.g., 0.2 M)
-
Dilute acid (e.g., 0.1 M HCl)
-
Dilute base (e.g., 0.1 M NaOH)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Beakers or reaction vessel
Procedure:
-
Initial Setup: In a beaker, add the desired volume of your metal salt solution. Begin stirring the solution.
-
Ligand Addition: Slowly add the this compound solution to the metal salt solution. A 1:2 molar ratio of metal to ligand is a good starting point for divalent metals.[1][2][3]
-
Initial pH Measurement: Immerse the calibrated pH electrode into the solution and record the initial pH.
-
pH Adjustment (Titration):
-
Slowly add the dilute base (e.g., 0.1 M NaOH) dropwise to the solution.
-
Monitor the pH continuously.
-
Observe any changes in the solution, such as color change or precipitate formation.
-
Record the pH at which precipitation begins.
-
-
Identifying the Optimal pH: Continue to add the base in small increments, recording the pH and observing the amount of precipitate. The optimal pH is typically the point at which the maximum amount of the desired colored precipitate is formed without the formation of metal hydroxides (which often have a different appearance).
-
Handling Competing Precipitation: If you observe the formation of a gelatinous or differently colored precipitate, you may have surpassed the optimal pH and are precipitating the metal hydroxide. In this case, you can carefully add dilute acid to lower the pH and redissolve the precipitate, then re-approach the optimal pH more slowly.
-
Isolation of the Complex: Once the optimal pH is determined and the precipitation is complete, the complex can be isolated by filtration, washed with deionized water, and dried.
Visualizing the Chemistry
Diagram 1: pH-Dependent Species of 8-Quinolinol
Caption: The speciation of 8-Quinolinol at different pH values.
Diagram 2: The Chelation Process and Competing Hydrolysis
Caption: Desired chelation versus competing metal hydroxide precipitation.
References
- Vertex AI Search. (2025, February 20). Hydrolysis of metal ion: Significance and symbolism.
- Persson, I. (n.d.). Hydration, Solvation and Hydrolysis of Multicharged Metal Ions.
- BenchChem. (2025).
- Laskowski, J. S. (n.d.).
- Al-Karawi, A. J. M., & Al-Jaff, H. J. (2016). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 10, 521–537.
- Brown, P. L., & Ekberg, C. (n.d.). Hydrolysis of Metal Ions. Everand.
- Wiley. (n.d.). Hydrolysis of Metal Ions.
- MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
- ChemicalBook. (2024, September 3). What is the mechanism of action of 8-Hydroxyquinoline.
- ResearchGate. (2025, August 6).
- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
- IUPAC. (n.d.).
- Fresco, J., & Freiser, H. (1962). Stabilities of Chelates of Certain Substituted 8-Quinolinols. Contribution from the Department of Chemistry, University of Arizona, Tucson, Arizona.
- Scirp.org. (2021, January 11). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
- ResearchGate. (2025, June 28). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline.
- PMC - NIH. (n.d.). pH Alteration in Plant-Mediated Green Synthesis and Its Resultant Impact on Antimicrobial Properties of Silver Nanoparticles (AgNPs).
- ResearchGate. (n.d.).
- MDPI. (n.d.). Metal Complexes in the Synthesis of Biodegradable Polymers: Achievements and Prospects.
- NIH. (n.d.). Rational Ligand Design Enables pH Control Over Aqueous Iron Magnetostructural Dynamics and Relaxometric Properties.
- TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND pH METRIC STUDY OF SOME NOVEL METAL COMPLEXES.
- PubMed. (2022, December 29). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
- Taylor & Francis. (n.d.).
- ACS Publications. (2024, April 2). Synthesis and Characterization of a Terminal Iron(II)–PH2 Complex and a Series of Iron(II)–PH3 Complexes.
- Research Publishing Inc. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
- PubMed Central. (n.d.).
Sources
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Hydrolysis of metal ion: Significance and symbolism [wisdomlib.org]
- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 7. open.library.ubc.ca [open.library.ubc.ca]
- 8. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells | MDPI [mdpi.com]
- 9. Hydrolysis of Metal Ions by Paul L. Brown, Christian Ekberg (Ebook) - Read free for 30 days [everand.com]
- 10. wiley.com [wiley.com]
Improving the metabolic stability of 8-hydroxyquinoline derivatives in drug discovery
Welcome to the Technical Support Center for Drug Discovery. As Senior Application Scientists, our goal is to provide you with practical, in-depth guidance to overcome common experimental hurdles. This guide focuses on a critical challenge in medicinal chemistry: Improving the metabolic stability of 8-hydroxyquinoline (8-HQ) derivatives.
The 8-hydroxyquinoline scaffold is a privileged structure in drug design, valued for its potent metal-chelating properties and wide range of biological activities, including anticancer, anti-neurodegenerative, and antimicrobial effects.[1][2][3] However, its inherent phenolic hydroxyl group presents a significant metabolic liability, often leading to rapid clearance and poor pharmacokinetic profiles. This guide provides troubleshooting advice and detailed protocols to help you diagnose and address these stability issues.
Frequently Asked Questions (FAQs)
Q1: My 8-hydroxyquinoline derivative shows poor stability. What are the most likely metabolic pathways responsible?
Answer: The primary metabolic liabilities of the 8-HQ scaffold are centered around the 8-hydroxyl group and the quinoline ring system itself.
-
Phase II Conjugation: The phenolic hydroxyl group is highly susceptible to conjugation by UDP-glucuronosyltransferases (UGTs) to form glucuronides and by sulfotransferases (SULTs) to form sulfate conjugates.[4] These reactions increase the water solubility of the compound, facilitating its rapid excretion. This is often the main clearance pathway if the compound is stable against oxidative metabolism.
-
Phase I Oxidation: The electron-rich quinoline ring system can be oxidized by Cytochrome P450 (CYP) enzymes. This can occur at various positions on the carbocyclic or heterocyclic rings, leading to hydroxylated metabolites which can then also undergo Phase II conjugation.
You can distinguish between these pathways using a combination of in vitro assays. High clearance in a hepatocyte assay but low clearance in a liver microsomal assay often points towards Phase II metabolism as the primary issue, since microsomes have lower UGT/SULT activity compared to intact hepatocytes.[5][6]
Caption: Major metabolic pathways for 8-hydroxyquinoline derivatives.
Troubleshooting Guide 1: High Clearance in Liver Microsomes
Q2: My compound is rapidly metabolized in the Human Liver Microsome (HLM) assay. What does this mean and what are my next steps?
Answer: High clearance in an HLM assay strongly suggests your compound is a substrate for CYP enzymes, leading to oxidative metabolism (Phase I).[6][7] Since the primary cofactors for these enzymes are supplied in the assay, you are getting a clear picture of your compound's susceptibility to this specific pathway.
Causality: The electron-rich nature of the quinoline ring makes it prone to attack by oxidative CYP enzymes. The goal is to identify the specific site of metabolism ("soft spot") and modify the structure to prevent it without losing target potency.
Logical Troubleshooting Workflow
Caption: Decision tree for addressing metabolic stability issues.
Structural Modification Strategies to Reduce CYP-Mediated Oxidation
| Strategy | Description | Rationale | Potential Downsides |
| Blocking "Soft Spots" | Introduce metabolically robust atoms like fluorine (F) or a trifluoromethyl (CF₃) group at the site of oxidation.[8] | The C-F bond is extremely strong and resistant to cleavage by CYP enzymes. Fluorine is also highly electron-withdrawing. | Can significantly alter electronics (pKa) and lipophilicity (logP), potentially affecting target binding and ADME properties. |
| Ring Deactivation | Add a strong electron-withdrawing group (EWG) like a sulfone or nitro group to the quinoline ring.[8] | EWGs reduce the electron density of the aromatic system, making it less susceptible to electrophilic attack by CYP enzymes. | Major structural change that can negatively impact potency, solubility, and other properties. |
| Deuteration | Replace a hydrogen atom at a metabolically labile position with its heavier isotope, deuterium (D). | The C-D bond is stronger than the C-H bond. Breaking this bond is often the rate-limiting step in CYP oxidation, so its increased strength can slow metabolism (Kinetic Isotope Effect).[9] | Effect can be modest (2 to 7-fold). May not be sufficient for highly labile compounds. Synthesis can be more complex. |
| Reduce Lipophilicity | Modify the structure to lower its overall lipophilicity (logP/logD). | Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing logP can decrease binding to the active site. | May reduce cell permeability and target engagement. |
Troubleshooting Guide 2: High Clearance in Hepatocytes
Q3: My compound is stable in microsomes but shows high clearance in the hepatocyte stability assay. How do I fix this?
Answer: This is a classic profile for a compound that is primarily cleared by Phase II conjugation (glucuronidation or sulfation).[6][10] Hepatocytes contain a full complement of both Phase I and Phase II enzymes and cofactors, providing a more complete picture of hepatic metabolism.[11] The phenolic 8-hydroxyl group is the prime suspect.
Causality: The 8-OH group is an excellent handle for UGT enzymes. The goal is to mask this group or hinder the enzyme's access to it.
Structural Modification Strategies to Reduce Phase II Conjugation
| Strategy | Description | Rationale | Potential Downsides |
| Introduce Steric Hindrance | Place a small, sterically demanding group at the C7-position of the quinoline ring. | A substituent at the adjacent C7-position can physically block the large UGT enzyme from accessing the 8-OH group, thereby preventing conjugation.[12] | Substituents at C7 can also influence the electronics and conformation of the molecule, which may affect target binding. |
| Bioisosteric Replacement | Replace the 8-OH group entirely with a different functional group that retains the necessary binding interactions but is not a substrate for UGTs. | Bioisosteres are designed to mimic the physicochemical properties of the original group.[13] For example, replacing the hydroxyl with groups like a sulfonamide has proven effective.[14][15] | This is a significant structural change. It may be difficult to find a replacement that perfectly recapitulates the original compound's activity and properties. |
| Prodrug Approach | Temporarily mask the 8-OH group with a promoiety that is cleaved in vivo to release the active parent drug. | The masked hydroxyl group cannot be conjugated. The prodrug can be designed for cleavage by specific enzymes (e.g., esterases) at or near the site of action. | Adds complexity to the drug's ADME profile. The cleavage rate must be optimized to ensure sufficient exposure of the active compound. |
Experimental Protocols
A self-validating experimental design is crucial. Always include positive controls (compounds with known metabolic fates) to ensure the assay is performing as expected.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay assesses a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[16][17]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound (10 mM stock in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[16][18]
-
Positive Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plate and a collection plate
Workflow Diagram:
Caption: Standard workflow for a liver microsomal stability assay.
Step-by-Step Procedure:
-
Preparation: Thaw HLM and the NADPH regenerating system on ice. Prepare the reaction buffer.
-
Reaction Mixture: In the incubation plate, prepare wells containing the test compound at a final concentration of 1 µM. Include positive and negative (no NADPH) controls.
-
Initiation: Pre-warm the plate to 37°C for 5-10 minutes. Initiate the reaction by adding a pre-warmed mixture of HLM (final protein concentration ~0.5 mg/mL) and the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Termination: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[18] The "0 min" time point serves as the 100% reference.
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate half-life (t₁/₂) = 0.693 / k.
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This assay assesses overall hepatic metabolism, including both Phase I and Phase II pathways.[19][20]
Objective: To determine the in vitro intrinsic clearance in a more physiologically relevant system.
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
Materials from Protocol 1 (Test compound, controls, ACN with IS, plates)
Step-by-Step Procedure:
-
Hepatocyte Prep: Thaw hepatocytes according to the supplier's protocol. Perform a cell count and viability check (e.g., Trypan Blue). Dilute the cells to the desired density (e.g., 0.5-1.0 x 10⁶ viable cells/mL) in pre-warmed incubation medium.[19]
-
Incubation: Add the hepatocyte suspension to a 96-well plate. Pre-incubate at 37°C in a humidified CO₂ incubator for 10-15 minutes.
-
Initiation: Add the test compound (final concentration ~1 µM) to the wells to start the reaction.
-
Sampling & Termination: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer aliquots of the hepatocyte suspension into a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and lyse the cells.[20][21]
-
Sample Processing & Analysis: Follow steps 6-8 from the HLM protocol. The data analysis is the same, yielding key parameters like half-life and intrinsic clearance.[21]
By systematically applying these diagnostic assays and targeted structural modifications, you can effectively navigate the metabolic challenges posed by the 8-hydroxyquinoline scaffold and advance more stable, efficacious compounds through the drug discovery pipeline.
References
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
Harris, T. L., et al. (2022). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Inorganic Chemistry, 61(22), 8531-8541. Retrieved from [Link]
-
Hepatocyte Stability. (n.d.). Cyprotex. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Retrieved from [Link]
-
Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Metabolic Engineering in the Post-Genomic Era. Humana Press. Retrieved from [Link]
-
Harris, T. L., et al. (2022). Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Inorganic Chemistry, 61(22), 8531-8541. Retrieved from [Link]
-
Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved from [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). protocols.io. Retrieved from [Link]
-
Hepatocyte Stability Assay Test. (n.d.). AxisPharm. Retrieved from [Link]
-
Drug Metabolic Stability Analysis Service. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Telfer, T. J., et al. (2020). Substituted sulfonamide bioisosteres of 8-hydroxyquinoline as zinc-dependent antibacterial compounds. Bioorganic & Medicinal Chemistry Letters, 30(11), 127110. Retrieved from [Link]
-
Głowacka, I. E., & Wujec, M. (2022). Strategies for the synthesis of metabolites of 8-hydroxyquinoline derivatives. ResearchGate. Retrieved from [Link]
-
8-Hydroxyquinoline. (n.d.). PubChem. Retrieved from [Link]
-
Obach, R. S. (2009). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Retrieved from [Link]
-
Scott, J. S., et al. (2019). Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. ACS Medicinal Chemistry Letters, 10(12), 1667-1673. Retrieved from [Link]
-
Metabolism of dopamine and actions of 8-hydroxyquinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Głowacka, I. E., et al. (2020). 8-Hydroxyquinoline Glycoconjugates: Modifications in the Linker Structure and Their Effect on the Cytotoxicity of the Obtained Compounds. Molecules, 25(21), 5038. Retrieved from [Link]
-
Heffeter, P., et al. (2020). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 63(4), 1616-1635. Retrieved from [Link]
-
Al-Awaida, W., & El-Abadelah, M. M. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry. Retrieved from [Link]
-
Al-Awaida, W., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6423. Retrieved from [Link]
-
Al-Awaida, W., & El-Abadelah, M. M. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. RRJC. Retrieved from [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191-1203. Retrieved from [Link]
-
Al-Awaida, W., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6423. Retrieved from [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of its metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Retrieved from [Link]
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Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved from [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. Retrieved from [Link]
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Troubleshooting low sensitivity in 8-Quinolinol hemisulfate-based assays
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting low sensitivity in assays based on 8-Quinolinol hemisulfate. As a Senior Application Scientist, my goal is to move beyond simple checklists, offering a deep dive into the causality behind experimental issues and providing robust, field-proven solutions.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions to provide rapid initial guidance.
Q1: What is the fundamental principle of an this compound-based assay?
8-Quinolinol (8-HQ), a derivative of quinoline, is a bidentate chelating agent, meaning it binds to metal ions at two points: the nitrogen atom of the pyridine ring and the oxygen of the adjacent hydroxyl group[1][2]. In its free form, 8-HQ is typically weakly fluorescent. However, upon forming a rigid chelate complex with specific metal ions (e.g., Zn²⁺, Al³⁺, Mg²⁺), its fluorescence is dramatically enhanced[3][4]. This "turn-on" fluorescence is the basis of the assay; the signal intensity is proportional to the concentration of the metal-8-HQ complex formed.
Q2: My signal-to-noise ratio (SNR) is poor. What's the first thing I should check?
A low signal-to-noise ratio is the core of a low-sensitivity issue. It can be caused by either a weak signal or high background noise[5][6]. The first and most critical parameter to verify is the pH of your assay buffer . The chelation process requires the deprotonation of the 8-HQ hydroxyl group, a process that is highly pH-dependent. Most 8-HQ metal complexes exhibit optimal fluorescence in a pH range of 5 to 8[7]. A suboptimal pH can drastically reduce signal intensity.
Q3: How should I prepare and store my this compound stock solution?
Proper preparation and storage are critical for reagent stability and assay reproducibility. This compound salt is soluble in water and DMSO[8][9].
-
Preparation: For a 10 mM stock in DMSO, dissolve the powder with sonication if necessary. For aqueous stocks, use high-purity, metal-free water.
-
Storage: Once prepared, aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles[8]. Store stock solutions protected from light at -20°C for up to one year or -80°C for up to two years[8][10].
Q4: Can my test compounds interfere with the assay?
Yes, in several ways. Test compounds can possess intrinsic fluorescence (autofluorescence) at the assay's excitation/emission wavelengths, leading to high background. Alternatively, compounds that are themselves metal chelators can compete with 8-HQ for the target metal ion, leading to an artificially low signal. It is crucial to run controls containing only the test compound in assay buffer to check for these interferences.
Systematic Troubleshooting Guide
This guide is structured by common symptoms observed during an experiment. Follow the diagnostic workflow to identify and resolve the root cause of low sensitivity.
Symptom 1: Low or No Signal in All Wells (Including Positive Controls)
This indicates a systemic failure in the assay chemistry or instrument setup.
The "Why": The assay's signal is entirely dependent on the formation of a fluorescent metal-8-HQ complex. This reaction is highly sensitive to pH, the presence of competing chelators, and the integrity of the 8-HQ reagent itself.
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to confirm your assay buffer is within the optimal range for your target metal ion (typically pH 5-8)[7]. Even small deviations can significantly impact signal.
-
Check for Competing Chelators: Ensure your buffers do not contain high concentrations of chelating agents like EDTA or citrate, which will compete with 8-HQ for the metal ion and prevent signal generation[11].
-
Assess 8-HQ Reagent Quality: If the 8-HQ stock solution is old, was stored improperly (e.g., exposed to light), or has undergone multiple freeze-thaw cycles, it may have degraded[8][10]. Prepare a fresh stock solution from a reliable source.
-
Prepare three test tubes with your assay buffer.
-
Tube 1 (Control): Add only the 8-HQ reagent at the final assay concentration.
-
Tube 2 (Positive Control): Add 8-HQ and the target metal ion at final assay concentrations.
-
Tube 3 (EDTA Challenge): Add 8-HQ, the target metal ion, and a molar excess of EDTA (e.g., 1 mM).
-
Measure the fluorescence of all three tubes.
-
Expected Outcome: Tube 1 should have very low fluorescence. Tube 2 should have a very high signal. Tube 3 should have a low signal, similar to Tube 1. If Tube 2 does not show a high signal, your buffer pH or 8-HQ reagent is the likely problem.
Workflow for Diagnosing Systemic Signal Failure
Caption: Troubleshooting Decision Tree for Low Signal.
The "Why": A fluorometer or plate reader must be set to the correct excitation (λex) and emission (λem) wavelengths to detect the signal from the specific metal-8-HQ complex[12]. Using default or incorrect wavelengths will result in little to no signal detection. Furthermore, the detector gain setting dictates the amplification of the light signal; if it's too low, a real but weak signal may not be detected[13].
Troubleshooting Steps:
-
Confirm Wavelengths: The optimal λex/λem for 8-HQ complexes can vary depending on the metal ion and solvent environment[7]. Do not assume a single set of wavelengths works for all metals. If you are unsure, you must experimentally determine the optimal settings.
-
Optimize Detector Gain: While avoiding saturation, increase the gain setting on your instrument. A low gain is a common cause of weak signal. Perform a gain optimization test using your positive control sample.
-
Check Filters and Mirrors: Ensure the correct optical filters and dichroic mirrors for your wavelength range are installed and selected in the instrument's software[6][14].
-
Prepare a high-concentration sample of your positive control (8-HQ + target metal ion in assay buffer).
-
Excitation Scan: Set the emission monochromator to an estimated λem (e.g., ~500-520 nm). Scan a range of excitation wavelengths (e.g., 350-450 nm). The peak of this scan is your optimal λex.
-
Emission Scan: Set the excitation monochromator to the optimal λex you just determined. Scan a range of emission wavelengths (e.g., 480-600 nm). The peak of this scan is your optimal λem.
-
Validation: Use these new λex/λem settings for your assay to maximize signal detection.
Symptom 2: High Signal in Blank/Negative Control Wells
This issue reduces the assay window and masks the true signal from positive samples, thereby lowering sensitivity.
The "Why": Since the assay is designed to detect trace metal ions, any contamination in your reagents will produce a background signal. The most common source is the water or buffer used for dilutions. Glassware can also leach metal ions.
Troubleshooting Steps:
-
Use High-Purity Water: Always use metal-free or Milli-Q grade water for preparing buffers and stock solutions.
-
Test Your Buffer: Run a control with just 8-HQ added to the buffer. If the signal is high, the buffer itself is contaminated.
-
Use Plasticware: Whenever possible, use disposable, high-quality polypropylene labware instead of glassware to avoid metal leaching.
Symptom 3: Inconsistent or Non-Reproducible Results
Variability between wells or experiments makes data unreliable.
The "Why": Chelation is a chemical reaction with a specific rate. Inconsistent incubation times or temperature fluctuations can lead to variability in the amount of fluorescent complex formed. Furthermore, poor pipetting technique can introduce significant errors, especially with small volumes.
Troubleshooting Steps:
-
Standardize Incubation: Ensure a fixed, sufficient incubation time for the 8-HQ to react with the metal ion. This should be determined during assay development[15]. Perform incubations in a temperature-controlled environment and protect the plate from light to prevent photobleaching[16].
-
Improve Pipetting: Use calibrated pipettes and proper technique. For multi-well plates, add reagents in the same order and at the same pace to minimize timing differences across the plate[17].
-
Ensure Proper Mixing: After adding all reagents to a well, ensure they are thoroughly mixed, either by gentle orbital shaking or by pipetting up and down, to guarantee a homogenous reaction.
Data Summary: Factors Affecting 8-Quinolinol Signal
| Parameter | Common Issue | Recommended Action | Scientific Rationale |
| Assay Buffer pH | pH is too low or too high. | Verify with a calibrated meter; adjust to optimal range (typically 5-8). | Deprotonation of the 8-HQ hydroxyl group is required for efficient metal chelation[7]. |
| Reagent Storage | Reagent degraded due to light/heat/freeze-thaw. | Aliquot stocks; store at -20°C or -80°C, protected from light. | Prevents chemical degradation and ensures consistent reagent activity[8][10]. |
| Contaminants | Presence of competing chelators (EDTA) or quenching metals (Fe³⁺). | Use chelator-free buffers; use high-purity water and plasticware. | Competing chelators prevent 8-HQ binding; quenching metals absorb energy without emitting light[7]. |
| Instrument Settings | Suboptimal λex/λem or detector gain. | Perform excitation/emission scans; optimize gain with a positive control. | Maximizes the specific signal captured by the detector and amplifies it appropriately[12]. |
Mechanism of Action: Chelation-Induced Fluorescence
The diagram below illustrates how two molecules of 8-Quinolinol (8-HQ) coordinate with a divalent metal ion (M²⁺), such as Zn²⁺. This binding forms a rigid, stable complex that restricts molecular vibrations, leading to a significant increase in fluorescence quantum yield.
Caption: Formation of the fluorescent metal-8-HQ complex.
References
-
Seitzinger, N.K., Hughes, K.D., & Lytle, F.E. (n.d.). Optimization of signal-to-noise ratios in time-filtered fluorescence detection. Analytical Chemistry. Available at: [Link]
-
Thermo Fisher Scientific. (2023). Optimizing Signal to Noise Ratio. YouTube. Available at: [Link]
-
Fernando, Q., & Soules, D. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Plate reader. Available at: [Link]
-
HORIBA. (n.d.). How to Calculate Signal to Noise Ratio. Available at: [Link]
-
iBiology. (2019). Signal to Noise Ratio. YouTube. Available at: [Link]
-
Math, N.N. (n.d.). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. Available at: [Link]
-
Gerbino, D.C., et al. (2016). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. Available at: [Link]
- Weitl, F.L., & Raymond, K.N. (1991). 8-hydroxyquinoline chelating agents. Google Patents.
-
Scribd. (n.d.). Troubleshooting Tool For Low Sensitivity. Available at: [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Available at: [Link]
-
Al-Busafi, S.N., Suliman, F.E.O., & Al-Alawi, Z.R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]
-
The Antirrhinum. (n.d.). 8-Hydroxyquinoline (hemisulfate) (Standard). Available at: [Link]
-
Taylor & Francis Online. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available at: [Link]
-
ResearchGate. (n.d.). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: Photoinduced ultrafast proton transfer. Available at: [Link]
-
National Institutes of Health. (n.d.). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. Available at: [Link]
-
MDPI. (n.d.). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Available at: [Link]
-
National Institutes of Health. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Available at: [Link]
-
Research Square. (n.d.). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Available at: [Link]
-
Boster Bio. (n.d.). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. Available at: [Link]
-
Pharmaffiliates. (n.d.). 8-Hydroxyquinoline Hemisulfate Salt Hemihydrate. Available at: [Link]
-
Assay Genie. (n.d.). 101 ELISA Troubleshooting Tips for Research in 2024. Available at: [Link]
Sources
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- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. chem.uci.edu [chem.uci.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 8-Hydroxyquinoline hemisulfate | Antibiotic | TargetMol [targetmol.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. US5021567A - 8-hydroxyquinoline chelating agents - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Plate reader - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
Preventing precipitation of 8-Quinolinol hemisulfate in aqueous solutions
Welcome to the technical support center for 8-Quinolinol Hemisulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of preparing and maintaining stable aqueous solutions of this versatile compound. We will delve into the underlying chemical principles governing its solubility and provide field-proven troubleshooting strategies and detailed protocols to ensure the success of your experiments.
Understanding the Core Challenge: The Amphoteric Nature of 8-Quinolinol
The primary difficulty in preparing aqueous solutions of this compound stems from the amphoteric nature of the 8-Quinolinol molecule. The hemisulfate salt is generally water-soluble, but it exists in equilibrium with the free base form, 8-hydroxyquinoline, which has poor water solubility.[1] This equilibrium is highly dependent on the pH of the solution.
8-Hydroxyquinoline has two key ionizable groups: the pyridinium nitrogen and the phenolic hydroxyl group. These groups have distinct pKa values that dictate the molecule's charge and, consequently, its solubility at a given pH.[2][3]
-
pKa₁ (Pyridinium Nitrogen) ≈ 5.0 : Below this pH, the nitrogen atom is protonated (NH⁺), rendering the molecule cationic and increasing its solubility in water.
-
pKa₂ (Phenolic Hydroxyl) ≈ 9.9 : Above this pH, the hydroxyl group is deprotonated (O⁻), making the molecule anionic and enhancing its solubility.[4]
Between these two pKa values, particularly around neutral pH (pH 7), the molecule exists predominantly in its neutral, zwitterionic, or free base form, which is the least soluble species and prone to precipitation.[5]
Frequently Asked Questions (FAQs)
Q1: Why is my freshly prepared this compound solution hazy or cloudy?
A hazy or cloudy appearance, even when the compound appears to dissolve initially, is the first sign of incipient precipitation. This is typically due to the formation of micro-precipitates of the neutral 8-hydroxyquinoline free base. The pH of your water (which can range from 6.0 to 7.5) is likely in the zone of minimum solubility for the compound.
Q2: I dissolved the powder completely, but a precipitate formed after a few hours/overnight. What happened?
This delayed precipitation is a classic sign of a metastable solution. While the initial dissolution kinetics may have been favorable, the solution was likely at a pH close to the compound's isoelectric point. Over time, the molecules orient and aggregate, leading to the formation of a crystalline precipitate of the less soluble free base. Temperature fluctuations can also contribute to this phenomenon.
Q3: Can I use a standard phosphate-buffered saline (PBS) to dissolve this compound?
It is strongly discouraged . Standard biological buffers like PBS are often formulated near neutral pH (e.g., pH 7.4), which is the region of lowest solubility for 8-hydroxyquinoline. Furthermore, commercial PBS preparations can contain trace amounts of divalent metal cations (e.g., Ca²⁺, Mg²⁺), which can lead to the precipitation of highly insoluble 8-hydroxyquinoline-metal chelates.[3][6]
Q4: What is the maximum concentration of this compound I can dissolve in water?
While some suppliers report solubility up to 100 mg/mL, achieving a clear and stable solution at this concentration in pure, unadjusted water is challenging and generally not recommended for experimental use.[4][5] A more practical and stable concentration for an acidic aqueous stock solution is in the range of 10-40 mg/mL.[7] The final working concentration in your assay will be much lower, and the stability at that dilution depends on the final pH and composition of your experimental medium.
Troubleshooting Guide: From Precipitation to Clear Solution
This section provides direct answers and actionable steps for common precipitation issues.
Issue 1: Precipitate Forms During Initial Dissolution
| Root Cause | Explanation | Solution |
| Incorrect pH | The pH of the aqueous solvent (e.g., deionized water) is near neutral, promoting the formation of the insoluble free base. | Acidify the solvent. Before adding the powder, adjust the pH of the water to between 3.0 and 4.0 using a small amount of dilute HCl or sulfuric acid. This ensures the quinoline nitrogen is fully protonated, maximizing solubility. A 2% aqueous solution of 8-hydroxyquinoline sulfate has a pH of approximately 3.2.[8] |
| High Concentration | Attempting to create a highly concentrated stock solution beyond its stable solubility limit in the chosen solvent. | Reduce the target concentration. Prepare a more dilute stock solution (e.g., 10 mg/mL) and perform serial dilutions for your experiment. |
| Poor Quality Water | The water used for dissolution contains significant concentrations of metal ions. | Use high-purity, metal-free water. Employ water from a reputable purification system (e.g., Milli-Q or equivalent) and consider using metal-free plasticware for preparation and storage. |
Issue 2: Precipitate Forms in the Final Experimental Medium
| Root Cause | Explanation | Solution |
| Buffering to Neutral pH | Diluting an acidic stock solution into a neutral or slightly alkaline buffer (e.g., cell culture medium, PBS) shifts the pH into the insoluble range. | Assess final pH. Calculate the final pH after adding your acidic stock to the buffer. If it's in the 6.0-8.5 range, precipitation is likely. Consider if your experiment can tolerate a slightly more acidic pH. |
| Metal Chelation | The experimental medium contains divalent or trivalent cations (e.g., Mg²⁺, Ca²⁺ in cell culture media; Fe³⁺ from additives). 8-Hydroxyquinoline is a potent metal chelator, and the resulting complexes are often highly insoluble.[9][10] | Use a co-solvent or pre-chelate. If possible, prepare a concentrated stock in DMSO. When diluted into the aqueous medium, the DMSO can help maintain solubility.[11][12] Alternatively, if your experiment allows, add a stronger, water-soluble chelator like EDTA to the medium first to sequester free metal ions. |
Issue 3: How to Re-dissolve a Precipitated Solution
If you have a vial with precipitated this compound, it can often be salvaged.
| Method | Protocol | When to Use |
| Acidification | 1. Add a small volume of 1M HCl dropwise to the suspension while stirring. 2. Continue adding acid until the precipitate dissolves completely. 3. The solution should become clear at a pH below 4.0. | This is the preferred method for purely aqueous solutions where the precipitate is the free base. |
| Co-solvent Addition | 1. Add a sufficient volume of DMSO or ethanol to the suspension. 2. Stir or sonicate until the precipitate dissolves. | Use this method if acidification is not compatible with your downstream application or if the precipitate is suspected to be a metal chelate, which can be more soluble in organic solvents.[13][14] |
Data Summary and Key Parameters
The following table summarizes the critical chemical properties of 8-Hydroxyquinoline that are central to understanding its solubility.
| Parameter | Value | Significance for Aqueous Solubility | Source(s) |
| Molecular Formula | (C₉H₇NO)₂ · H₂SO₄ | The hemisulfate salt form is designed for improved water solubility over the free base. | [5] |
| pKa₁ (Pyridinium NH⁺) | ~5.0 | Below this pH, the molecule is cationic and highly soluble. | [15] |
| pKa₂ (Phenolic OH) | ~9.9 | Above this pH, the molecule is anionic and highly soluble. | [4] |
| Solubility in Water | Sparingly (as free base) | The neutral form, prevalent between pH 6 and 9, is prone to precipitation. | [1] |
| Solubility in Acid | Soluble | Protonation at low pH prevents precipitation of the free base. | [13] |
| Solubility in Co-solvents | Soluble in Ethanol, DMSO, Acetone | These solvents can be used to create concentrated stock solutions or as part of a co-solvent system to maintain solubility in aqueous media. | [11][13] |
Experimental Protocols
Protocol 1: Preparation of a Stable Acidic Aqueous Stock Solution (10 mg/mL)
This protocol is designed to produce a clear, stable stock solution for general use.
Materials:
-
This compound powder
-
High-purity, metal-free water (e.g., Milli-Q)
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Sterile, metal-free conical tubes or vials
Procedure:
-
Dispense 9.5 mL of high-purity water into a clean, metal-free container.
-
While stirring, use a calibrated pH meter to monitor the pH. Add 0.1 M HCl dropwise until the pH of the water is stable at 3.5 ± 0.2 .
-
Weigh 100 mg of this compound powder.
-
Slowly add the powder to the acidified water while stirring continuously.
-
Continue stirring until the powder is fully dissolved. The solution should be clear and yellow.
-
Adjust the final volume to 10.0 mL with the pH 3.5 water.
-
Sterile-filter the solution through a 0.22 µm filter if required for your application.
-
Store the stock solution protected from light at 2-8°C.
Protocol 2: Preparation of a Concentrated Co-solvent Stock Solution (50 mg/mL in DMSO)
This protocol is ideal for applications where the final concentration in the aqueous medium is low and the presence of a small amount of DMSO is tolerable.
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, metal-free conical tubes or vials
Procedure:
-
Weigh 50 mg of this compound powder into a clean, dry, sterile vial.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex or sonicate gently until the powder is completely dissolved. The solution should be clear and yellow.
-
Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the hygroscopic DMSO.[11]
Visualization of Key Concepts
pH-Dependent Solubility of 8-Hydroxyquinoline
The following diagram illustrates the relationship between pH and the dominant species of 8-hydroxyquinoline in solution, which directly impacts its solubility.
Caption: pH dictates the protonation state and solubility of 8-HQ.
Troubleshooting Workflow for Solution Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues.
Caption: A step-by-step guide to resolving precipitation issues.
References
-
PubChem. (n.d.). 8-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
- Google Patents. (n.d.). A method for purifying 8-hydroxyquinoline reaction solution. (CN117402112A).
-
Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. Retrieved from [Link]
-
Agricultural Marketing Service, USDA. (2001). Hydroxyquinoline Sulfate. Retrieved from [Link]
-
Al-Jaroudi, S. S., et al. (2022). Synthesis and Biological Applications of Some Novel 8-Hydroxyquinoline Urea and Thiourea Derivatives. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (CN108610288B).
-
Gershon, H., & Dittmer, D. C. (n.d.). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham Research Commons. Retrieved from [Link]
-
Dudiuk, C., et al. (2015). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
Smith, A. B., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 8-hydroxyquinoline. (CN105622503A).
- Google Patents. (n.d.). Process for the preparation of 8-hydroxyquinoline. (US4044011A).
-
ResearchGate. (n.d.). Determination of 8-hydroxyquinoline sulfate in tuberculin solutions by planar and high performance liquid chromatography. Retrieved from [Link]
-
Modrzyński, J. J., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. Retrieved from [Link]
-
Nagy, V., et al. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]
-
PubMed. (n.d.). Ethanol-Water Co-Solvent Extraction Optimizes the Yield and Bioactivity of Polysaccharides and Essential Oils From Morel Mushroom. Retrieved from [Link]
-
Solubility of Things. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
-
PubMed. (n.d.). 8-Hydroxyquinoline-substituted boron-dipyrromethene compounds: synthesis, structure, and OFF-ON-OFF type of pH-sensing properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydroxyquinoline based binders: Promising ligands for chelatotherapy?. Retrieved from [Link]
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Technical Support Center: Overcoming Matrix Effects in Environmental Sample Analysis with 8-Quinolinol Hemisulfate
Welcome to the Technical Support Center for the application of 8-Quinolinol hemisulfate in environmental sample analysis. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome matrix effects in their experiments. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in environmental sample analysis?
A1: Matrix effects refer to the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[1] In environmental samples such as soil, water, and sludge, these interfering components can include organic matter (like humic and fulvic acids), dissolved salts, and various metal ions.[2][3] These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification of the analyte.[1][4]
Q2: How does this compound help in mitigating matrix effects?
A2: this compound is a salt of 8-Hydroxyquinoline (8-HQ), a potent chelating agent.[5][6] Its primary mechanism of action is to bind with polyvalent metal ions that are often the source of matrix interference in analytical techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] By forming stable complexes with these interfering metal ions, this compound effectively "masks" them, preventing them from interacting with the target analyte or affecting the analytical instrument's response.[9][10]
Q3: What types of environmental samples are most prone to matrix effects where this compound would be beneficial?
A3: Samples with high and variable concentrations of dissolved organic matter and metal ions are prime candidates for the application of this compound. This includes:
-
Wastewater and industrial effluents: Often contain a complex mixture of organic compounds and heavy metals.[11]
-
Soil and sediment extracts: Rich in humic substances and various minerals.[2][12]
-
Natural waters (rivers, lakes): Can have significant levels of dissolved organic carbon and inorganic salts.[13]
Q4: Is this compound suitable for all types of analytes?
A4: this compound is primarily effective for analyses where metal ions are the main source of interference. It is particularly useful in the analysis of trace elements and certain organic compounds that can be affected by the presence of free metal ions. However, for matrix effects caused by high concentrations of organic molecules that do not interact with the chelating agent, other mitigation strategies like sample dilution or more extensive sample cleanup may be necessary.[14][15]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Persistent Signal Suppression or Enhancement in ICP-MS Analysis
-
Symptoms: You observe inconsistent and lower-than-expected recoveries for your target analytes, even after initial sample preparation. The internal standard signal may also be unstable.[2]
-
Possible Cause: High concentrations of polyvalent metal ions (e.g., Al³⁺, Fe³⁺, Ca²⁺, Mg²⁺) are causing space-charge effects in the ion beam or cone-surface deposition in the ICP-MS interface, leading to signal drift and suppression.
-
Solution: Implementation of this compound as a Chelating Agent
Protocol:
-
Sample Digestion: Digest your environmental sample using an appropriate acid digestion method (e.g., nitric acid, aqua regia) to bring the target analytes and interfering ions into solution.[16]
-
pH Adjustment: After digestion and dilution, adjust the pH of the sample to a range of 5-7. This is the optimal pH range for the chelation of most metal ions by 8-Hydroxyquinoline.
-
Addition of this compound: Prepare a stock solution of this compound (e.g., 1% w/v in deionized water).[6] Add the chelating agent to your sample to achieve a final concentration that is in stoichiometric excess relative to the estimated concentration of the major interfering ions. (See Table 1 for guidance).
-
Equilibration: Allow the sample to equilibrate for at least 30 minutes to ensure complete complexation of the metal ions.
-
Analysis: Proceed with the ICP-MS analysis. Ensure that your calibration standards are matrix-matched by adding the same concentration of this compound.
Causality: By chelating the interfering metal ions, this compound prevents them from reaching the plasma in a reactive state, thus minimizing their impact on the ionization of the target analyte and the stability of the instrument.
-
Issue 2: Poor Reproducibility in LC-MS Analysis of Metal-Sensitive Organic Contaminants
-
Symptoms: You are analyzing organic pollutants (e.g., certain pesticides, pharmaceuticals) and observe peak tailing, shifting retention times, or variable signal intensity between injections.
-
Possible Cause: The target analytes are interacting with residual metal ions in the sample or on the surfaces of the LC system (e.g., column frits, injector parts), leading to undesirable chromatographic behavior and ionization variability.
-
Solution: Pre-treatment of Sample with this compound
Protocol:
-
Sample Extraction: Perform your standard solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the organic analytes from the bulk matrix.[17]
-
Chelation Step: Before solvent evaporation and reconstitution, add a small aliquot of a dilute solution of this compound in a miscible solvent (e.g., methanol) to the extract.
-
Solvent Exchange: Proceed with the evaporation and reconstitution of the sample in a mobile phase-compatible solvent. The metal-8-HQ complexes are often less soluble in typical reverse-phase mobile phases and may precipitate, effectively removing them from the analytical run.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter to remove any precipitated complexes before injection into the LC-MS system.
Causality: This procedure removes free metal ions that can cause analyte degradation or adverse chromatographic interactions. The resulting sample is cleaner, leading to more consistent and reproducible analytical results.
-
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Different Environmental Matrices
| Sample Matrix | Major Interfering Ions | Estimated Concentration of Interferents | Recommended this compound Concentration (w/v) |
| Industrial Wastewater | Fe, Cu, Zn, Ni | 10-100 ppm | 0.1% - 0.5% |
| Landfill Leachate | Ca, Mg, Fe, Mn | 100-1000 ppm | 0.5% - 1.0% |
| River Water | Ca, Mg, Al | 10-50 ppm | 0.05% - 0.1% |
| Acid Mine Drainage | Fe, Al, Mn | >1000 ppm | >1.0% (dilution may also be required) |
Note: These are starting recommendations. Optimization may be required based on the specific composition of your sample.
Experimental Protocols & Visualizations
Experimental Workflow for ICP-MS Sample Preparation with this compound
Caption: Workflow for ICP-MS sample preparation using this compound.
Mechanism of Metal Ion Chelation by 8-Hydroxyquinoline
Caption: Chelation of a divalent metal ion by two 8-Hydroxyquinoline molecules.
References
- Benchchem. (n.d.). Technical Support Center: Addressing Matrix Interference in Environmental Iodine Analysis.
- Pereira, K. L., Ward, M. W., Wilkinson, J. L., Sallach, J. B., Bryant, D. J., Dixon, W. J., Hamilton, J. F., & Lewis, A. C. (n.d.). An Automated Methodology for Non-targeted Compositional Analysis of Small Molecules in High Complexity Environmental Matrices Using Coupled Ultra Performance Liquid Chromatography Orbitrap Mass Spectrometry. National Institutes of Health.
- Benchchem. (n.d.). Troubleshooting matrix effects in environmental sample analysis of TNT.
- Labcompare.com. (2021, December 20). LABTips: Handling 'Glitches' in the Environmental Matrix.
- ResearchGate. (2020, June 24). (PDF) Multidimensional Analytical Techniques in Environmental Research.
- YouTube. (2025, December 22). What analytical techniques detect heavy metals in wastewater samples?
- Separation Science. (2025, May 22). Overcoming Matrix Interference in LC-MS/MS.
- Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis.
- MDPI. (2026, January 1). Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies.
- ResearchGate. (2024, March 12). Advanced analytical techniques for assessing and detecting microplastic pollution in water and wastewater systems.
- ResearchGate. (2025, August 6). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications.
- Dovepress. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Thermo Fisher Scientific. (n.d.). Sample preparation techniques for AAS, ICP-OES and ICP-MS for regulated testing laboratories.
- Science.gov. (n.d.). water analysis cuii8-hydroxyquinoline: Topics by Science.gov.
- PubMed. (n.d.). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes.
- MedChemExpress. (n.d.). 8-Hydroxyquinoline hemisulfate (this compound) | Chelating Agent.
- Taylor & Francis Online. (n.d.). Full article: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
- Stanford University. (n.d.). Sample preparation – Agilent 8900 QQQ | SIGMA Shared Lab Facility.
- ResearchGate. (2025, August 10). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples.
- YouTube. (2024, January 3). ICP MS Sample Preparation | Lab Time with Anton Paar.
- Sigma-Aldrich. (n.d.). 8-Hydroxyquinoline 98 207386-91-2.
- National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Thermo Fisher Scientific. (2022, October 12). Best practices for the analyses of complex samples by ICP-OES and ICP-MS.
- Thermo Fisher Scientific. (n.d.). ICP-MS Sample Preparation.
- PubChem. (n.d.). 8-Hydroxyquinoline.
- PLOS. (2010, September 21). Interaction of 8-Hydroxyquinoline with Soil Environment Mediates Its Ecological Function.
Sources
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- 9. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
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- 11. youtube.com [youtube.com]
- 12. Interaction of 8-Hydroxyquinoline with Soil Environment Mediates Its Ecological Function - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. ICP-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. mdpi.com [mdpi.com]
Stability issues of 8-Quinolinol hemisulfate stock solutions upon storage
Welcome to the technical support guide for 8-Quinolinol Hemisulfate. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound stock solutions upon storage. As Senior Application Scientists, we have compiled this guide to ensure you can maintain the integrity and efficacy of your experimental reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as 8-Hydroxyquinoline sulfate or Oxyquinoline sulfate, is the sulfate salt of 8-Hydroxyquinoline (8-HQ).[1][2][3] 8-HQ is a monoprotic bidentate chelating agent, meaning it can bind to metal ions.[4][5] This property, along with its biological activities, makes it useful in various applications. It exhibits antiseptic, disinfectant, antibacterial, and antifungal properties and functions as a transcription inhibitor.[3][4][6][7] In research, it is often used in studies of drug-resistant infections, as a 20S proteasome inhibitor, and as a reagent in analytical chemistry.[5][8]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: The choice of solvent is critical for both solubility and stability.
-
Water: The hemisulfate salt form is significantly more water-soluble than its parent compound, 8-Hydroxyquinoline.[1][2] Solubility in water is reported to be as high as 40 mg/mL[6] to 100 mg/mL.[9][10] The resulting solution may be clear to slightly hazy and yellow to orange in color.[9][10]
-
DMSO (Dimethyl Sulfoxide): DMSO is another common solvent. However, solubility values vary between suppliers, with some reporting concentrations around 9 mg/mL[6] and others up to 116.67 mg/mL.[4] It is crucial to use newly opened, anhydrous (hygroscopic) DMSO, as absorbed water can significantly impact the solubility of the product.[4] Sonication or gentle warming may be required to achieve complete dissolution.[4][6]
-
Other Solvents: It is also reported to be soluble in alcohol and dilute HCl.[10]
Q3: What are the ideal storage conditions and expected shelf-life for stock solutions?
A3: Proper storage is paramount to prevent degradation. For stock solutions prepared in a solvent like DMSO or water:
-
Temperature: Store at -20°C for short-to-medium term or -80°C for long-term storage.[4][6]
-
Shelf-Life: The recommended shelf-life is typically up to 1 year when stored at -20°C and up to 2 years at -80°C.[4][6]
-
Aliquoting: It is highly recommended to aliquot the stock solution into single-use volumes before freezing. This practice prevents multiple freeze-thaw cycles, which can accelerate degradation and compromise the compound's activity.[4]
-
Light Protection: 8-Quinolinol and its derivatives are known to be light-sensitive.[11][12][13] Store all solutions in amber vials or tubes, or wrap clear containers in aluminum foil to protect them from light.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Q4: My this compound solution has turned a darker yellow or brown. Is it still viable for my experiments?
A4: A noticeable color change, typically from a light yellow to a darker yellow or brown, is a primary visual indicator of chemical degradation.[13] This is often caused by oxidation or photodegradation upon exposure to light and/or air.[13]
-
Causality: Quinoline compounds are susceptible to photolytic degradation, which can lead to the formation of colored byproducts.[13][14] The presence of these impurities can interfere with your assays, leading to artifacts or a decrease in the compound's intended activity.
-
Recommendation: For any sensitive quantitative or cell-based assays, it is strongly advised to discard the discolored solution and prepare a fresh stock from solid material. Using a degraded solution introduces unknown variables and compromises the reliability and reproducibility of your results.
Q5: I am observing a gradual loss of potency or inconsistent results in my assays over time. Could this be related to stock solution stability?
A5: Yes, this is a classic sign of compound degradation.[13] Even without a visible color change, this compound can degrade in solution, leading to a lower effective concentration and, consequently, diminished biological activity.
-
Underlying Factors: The stability of quinoline compounds in solution is influenced by several factors including pH, temperature, and light exposure.[13] Elevated temperatures increase the rate of chemical degradation, while exposure to UV or even ambient light can cause photosensitive compounds to break down.[12][13]
-
Troubleshooting Steps:
-
Prepare Fresh: Always prepare a fresh stock solution from solid powder and compare its performance in your assay against the older, stored stock. This is the most direct way to validate whether degradation is the cause of inconsistency.
-
Review Storage Protocol: Ensure your storage protocol is optimal. Are you aliquoting to avoid freeze-thaw cycles? Is the solution protected from light? Are you storing it at the correct temperature (-20°C or -80°C)?[4]
-
Consider pH: The stability of quinoline derivatives can be highly pH-dependent.[13][15] If your experimental buffer is strongly acidic or basic, consider preparing the final dilution immediately before use rather than storing the compound in the buffer.
-
Q6: My compound is not fully dissolving in the solvent, or a precipitate has formed in my stock solution after freezing. What should I do?
A6: Incomplete dissolution or precipitation indicates that the compound's solubility limit has been exceeded under the current conditions.
-
Initial Dissolution:
-
Precipitation After Freezing:
-
Action: Before each use, allow the aliquot to thaw completely at room temperature and then vortex thoroughly to ensure any precipitated material has redissolved. Visually inspect the tube for any remaining crystals. If precipitate remains, gentle warming and sonication may be necessary.
-
Causality: The solubility of most compounds decreases at lower temperatures. During the freezing process, the compound can crash out of solution. It is crucial to ensure it is fully redissolved before use to maintain an accurate concentration. If it does not redissolve, the initial concentration may have been too high for stable storage at that temperature. Consider preparing a more dilute stock solution for storage.
-
Stability Troubleshooting Flowchart
The following diagram outlines a decision-making process for addressing common stability issues.
Caption: Troubleshooting flowchart for stability issues.
Data Summary
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale & Source(s) |
| Primary Solvents | DMSO, Water (H₂O) | High solubility of the hemisulfate salt form.[4][6][9] |
| Solubility (H₂O) | 40 - 100 mg/mL | The sulfate group enhances aqueous solubility.[6][15] |
| Solubility (DMSO) | 9 - 117 mg/mL | Use anhydrous DMSO; sonication may be needed.[4][6] |
| Storage Temp. | -20°C (short-term) or -80°C (long-term) | Lower temperatures slow the rate of chemical degradation.[4][6][13] |
| Storage Duration | ≤ 1 year at -20°C; ≤ 2 years at -80°C | Based on supplier stability testing data.[4][6] |
| Best Practices | Aliquot into single-use volumes; Protect from light | Avoids freeze-thaw cycles and photodegradation.[4][11][12] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a concentrated stock solution.
Materials:
-
This compound powder (Formula: C₉H₇NO·0.5H₂SO₄, verify MW on your product's CoA)
-
Anhydrous, sterile DMSO
-
Sterile, light-protecting (e.g., amber) microcentrifuge tubes or cryovials
-
Calibrated analytical balance and appropriate weighing vessel
-
Vortex mixer and sonicator
Procedure:
-
Calculation: Determine the mass of powder needed. For the hemihydrate form (MW ≈ 203.20 g/mol ), to make 1 mL of a 100 mM (0.1 M) solution: Mass (g) = 0.1 mol/L * 0.001 L * 203.20 g/mol = 0.02032 g = 20.32 mg
-
Weighing: Accurately weigh the calculated mass of the this compound powder and place it into a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can be used if necessary.
-
Aliquoting & Storage: Dispense the stock solution into single-use, light-protected aliquots (e.g., 20 µL). Store immediately at -80°C for long-term stability.
Stock Preparation and Storage Workflow
Caption: Standard workflow for preparing and storing stock solutions.
Protocol 2: Qualitative Stability Assessment by Visual Comparison
This protocol allows for a quick check of your stored solution's integrity.
Procedure:
-
Prepare a fresh solution of this compound in the same solvent and at the same concentration as your stored stock solution. This will serve as your "gold standard" control.
-
Thaw one aliquot of your stored stock solution.
-
Dispense equal volumes of the fresh (control) and stored (test) solutions into separate, clear vials or wells of a microplate.
-
Visually compare the color and clarity of the two solutions against a white background.
-
Interpretation:
-
No Difference: If the color and clarity are identical, the stored solution is likely stable.
-
Significant Difference: If the stored solution is darker, more opaque, or contains a precipitate that won't redissolve, it has likely degraded or precipitated and should be discarded.
-
Factors Influencing Stock Solution Stability
Caption: Key factors that negatively impact solution stability.
References
-
CAS No : 207386-91-2 | Product Name : 8-Hydroxyquinoline Hemisulfate Salt Hemihydrate. (n.d.). Pharmaffiliates. [Link]
-
8-hydroxyquinoline sulfate - Solubility of Things. (n.d.). Solubility of Things. [Link]
-
Uenak, P., Oezdemir, D., & Uenak, T. (1993). Determination of the stability constants of uranyl complex with 8-hydroxyquinolinium sulfate. Journal of Radioanalytical and Nuclear Chemistry, 176(1), 55-64. [Link]
-
Ünak, P., Özdemir, D., & Ünak, T. (2005). Determination of the stability constants of uranyl complex with 8-hydroxyquinolinium sulfate. Journal of Radioanalytical and Nuclear Chemistry, 176(1). [Link]
-
Safety Data Sheet: 8-Hydroxyquinoline - Carl ROTH. (n.d.). Carl ROTH. [Link]
-
8-Hydroxyquinoline | C9H7NO - PubChem. (n.d.). PubChem. [Link]
-
8-Hydroxyquinoline hemisulfate salt hemihydrate (98%) - Amerigo Scientific. (n.d.). Amerigo Scientific. [Link]
-
8-Hydroxyquinoline sulphate - HiMedia Laboratories. (n.d.). HiMedia Laboratories. [Link]
-
8-Hydroxyquinoline Hemisulfate Hemihydra - Yorlab. (n.d.). Yorlab. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (n.d.). SciSpace. [Link]
- RU2018115C1 - Method of 8-hydroxyquinoline determination - Google Patents. (n.d.).
-
HPLC Method for Analysis of 8-hydroxyquinoline - SIELC Technologies. (n.d.). SIELC Technologies. [Link]
Sources
- 1. Determination of the stability constants of uranyl complex with 8-hydroxyquinolinium sulfate (Journal Article) | ETDEWEB [osti.gov]
- 2. akjournals.com [akjournals.com]
- 3. 8-Hydroxyquinoline sulphate [himedialabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. 8-Hydroxyquinoline hemisulfate | Antibiotic | TargetMol [targetmol.com]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 8-Hydroxyquinoline hemisulfate salt hemihydrate (98%) - Amerigo Scientific [amerigoscientific.com]
- 10. 8-Hydroxyquinoline 98 207386-91-2 [sigmaaldrich.com]
- 11. dudley-chem.com [dudley-chem.com]
- 12. carlroth.com [carlroth.com]
- 13. benchchem.com [benchchem.com]
- 14. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. solubilityofthings.com [solubilityofthings.com]
Minimizing background noise in spectrophotometric readings with 8-Quinolinol hemisulfate
Welcome to the technical support center for spectrophotometric applications involving 8-Quinolinol hemisulfate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise in their spectrophotometric readings. Here, we will explore the causality behind common issues and provide robust, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during spectrophotometric analysis using this compound.
Q1: Why is my blank reading (solvent and reagent) showing high absorbance?
High absorbance in your blank is a classic sign of background noise and can originate from several sources:
-
Contaminated Solvents: The solvent itself may contain impurities that absorb at your analytical wavelength. Always use high-purity, spectrophotometric-grade solvents.[1][2]
-
Dirty or Scratched Cuvettes: Fingerprints, smudges, or scratches on the cuvette's optical surfaces can scatter light, leading to artificially high absorbance readings.[3][4][5]
-
Inappropriate Solvent Choice: If your solvent has a UV cutoff wavelength close to your analytical wavelength, it will absorb significantly, creating a high background.
-
Reagent Degradation: this compound solutions can degrade over time, especially when exposed to light.[6] Degradation products may absorb at the same wavelength as your analyte, increasing the background.
Q2: My absorbance readings are unstable and drifting. What's causing this?
Drifting absorbance readings often point to instrumental instability or sample temperature fluctuations.
-
Insufficient Lamp Warm-up: Spectrophotometer lamps (both deuterium and tungsten) require a stabilization period to reach thermal equilibrium and provide a constant light output.[7] A cold lamp will cause the baseline to drift.
-
Temperature Effects: The absorbance of this compound and its metal complexes can be temperature-dependent. Fluctuations in ambient temperature can cause readings to drift.
-
Air Bubbles: Small air bubbles in the cuvette can form or move during the measurement, scattering light and causing erratic readings.[4]
Q3: I'm seeing unexpected peaks in my spectral scan. What could they be?
Unexpected peaks are typically due to chemical contamination or interfering substances.
-
Metal Ion Contamination: 8-Quinolinol is a potent chelating agent.[8][9][10] Trace metal ions in your sample or buffer can form complexes with 8-Quinolinol, each having a distinct absorbance spectrum.[11][12][13]
-
pH Fluctuation: The absorbance spectrum of 8-Quinolinol is pH-dependent due to the protonation/deprotonation of its phenolic and quinoline nitrogen groups.[14] Uncontrolled pH can lead to shifts in the absorbance maximum and the appearance of different spectral forms.
-
Solvent Interactions: The polarity of the solvent can influence the electronic transitions of 8-Quinolinol, causing shifts in the absorbance spectrum.[15][16][17]
Part 2: Troubleshooting Workflows
For more persistent issues, a systematic approach is necessary. The following workflows will guide you through diagnosing and resolving sources of background noise.
Workflow 1: Diagnosing and Correcting High Blank Absorbance
High background noise in the blank measurement is the most common problem and must be resolved before proceeding with sample analysis. This workflow provides a step-by-step process to identify and eliminate the source of the high blank reading.
Caption: Troubleshooting flowchart for high blank absorbance.
Protocol 1: Rigorous Cuvette Cleaning
Proper cuvette handling and cleaning are critical for accurate measurements.[3][4][5]
-
Initial Rinse: Immediately after use, rinse the cuvette three times with the solvent used in the experiment.[5]
-
Detergent Wash: If residues persist, wash with a mild laboratory detergent. Avoid abrasive materials.[4]
-
Deionized Water Rinse: Rinse thoroughly (at least 5-7 times) with deionized water.[18]
-
Organic Solvent Rinse: Rinse with a volatile organic solvent like ethanol or acetone to facilitate drying and prevent water spots.[3]
-
Drying: Allow the cuvette to air dry in a dust-free environment or use a stream of clean, dry nitrogen.
-
Handling: Always handle cuvettes by their frosted sides, wearing gloves to prevent fingerprints on the optical surfaces.[3][5]
Part 3: Advanced Topics and Best Practices
Instrumental Parameters Optimization
Fine-tuning your spectrophotometer's settings can significantly improve the signal-to-noise ratio.
Scan Speed and Signal Averaging:
A slower scan speed allows the detector to collect photons for a longer duration at each wavelength, effectively averaging out random noise.[19] While this increases the measurement time, it is a powerful tool for reducing background noise.[19]
-
Fast Scan: Useful for quick surveys but prone to higher noise levels.
-
Medium Scan: A good balance for routine measurements.
-
Slow/Very Slow Scan: Recommended for samples with low absorbance or when the highest precision is required.[19]
Slit Width:
The slit width determines the spectral bandwidth of the light that reaches the sample. A narrower slit width provides better spectral resolution but allows less light to pass through, which can decrease the signal-to-noise ratio.[20] An optimal slit width is a balance between resolution and signal intensity.
Understanding and Mitigating Chemical Interferences
The chemical environment of this compound plays a crucial role in its spectrophotometric behavior.
Table 1: Potential Chemical Interferences and Mitigation Strategies
| Interference Source | Mechanism | Mitigation Strategy |
| Divalent and Trivalent Metal Cations (e.g., Fe³⁺, Cu²⁺, Zn²⁺) | Formation of colored metal-8-Quinolinol chelates with unique absorbance spectra.[11][21][22] | Use a strong chelating agent like EDTA as a masking agent, or perform measurements at a pH where the interfering metal does not form a complex.[12] |
| pH Variations | The protonation state of 8-Quinolinol changes with pH, altering its absorbance spectrum.[14] | Use a robust buffer system to maintain a constant pH throughout the experiment. |
| Particulate Matter/Turbidity | Light scattering by suspended particles causes a broadband increase in absorbance, independent of wavelength. | Filter all samples and solvents through a 0.22 µm or 0.45 µm filter before measurement. |
| Solvent Polarity | The solvent can influence the energy of electronic transitions, causing shifts in λmax.[15][17] | Maintain a consistent solvent composition for all blanks, standards, and samples. |
Workflow 2: Identifying the Source of Spectral Noise
This workflow helps to differentiate between noise originating from the sample/reagents and noise from the instrument itself.
Caption: Differentiating between instrumental and sample-related noise.
Part 4: Data and Reference Tables
Table 2: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇NO · 0.5H₂SO₄ · 0.5H₂O | [23] |
| Molecular Weight | 203.20 g/mol | [23] |
| Appearance | Light yellow to yellow solid | [6] |
| Solubility (Water) | Slightly soluble (1 g/950mL) | [23] |
| Solubility (DMSO) | 116.67 mg/mL (with sonication) | [6] |
| Storage (Solution) | -20°C for 1 year; -80°C for 2 years | [6] |
Table 3: Common Solvents and their UV Cutoff Wavelengths
| Solvent | UV Cutoff (nm) |
| Water | <190 |
| Acetonitrile | 190 |
| Ethanol | 210 |
| Methanol | 210 |
| Dichloromethane | 235 |
| Chloroform | 245 |
| DMSO | 268 |
| Acetone | 330 |
Note: Always use solvents with a UV cutoff well below your analytical wavelength.
References
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Mettler Toledo. (n.d.). Videos-Series: How to Handle Glass Cuvettes. Retrieved from [Link]
-
FireflySci. (2025). How to Handle Quartz Cuvettes in UV-Vis Spectroscopy Without Compromising Results. Retrieved from [Link]
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Pharmaguideline. (2011). Handling, Cleaning & Storage of Cuvettes of Spectrophotometer. Retrieved from [Link]
-
LS Instruments. (2024). Cuvette Cleaning Procedure. Retrieved from [Link]
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Pharma Updater. (2022). Operating, Cleaning and Calibrating Procedure for UV-Vis Spectrometer. Retrieved from [Link]
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Shimadzu UK Limited. (2024). (UV) Tips and Tricks - Reducing noise by using a slower scan speed. Retrieved from [Link]
-
ResearchGate. (2020). How to normalize a noisy spectra?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 8.3: The Effects of Instrumental Noise on Spectrophotometric Analyses. Retrieved from [Link]
- Najim, S. S., et al. (2019). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. International Journal of Drug Delivery Technology.
-
Persee. (2025). Optimizing Spectrophotometric Measurements Best Practices for Accurate Absorbance Readings. Retrieved from [Link]
- Khuhawar, M. Y., & Lanjwani, S. N. (1996). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Journal of the Chemical Society of Pakistan.
-
Lab Manager. (2018). New Method Uses Noise to Make Spectrometers More Accurate. Retrieved from [Link]
-
Fernando Amat Bioimaging Research. (n.d.). 8-Hydroxyquinoline (hemisulfate) (Standard). Retrieved from [Link]
-
IDEAS/RePEc. (2019). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. Retrieved from [Link]
-
ResearchGate. (2014). Some aspects of 8-hydroxyquinoline in solvents. Retrieved from [Link]
-
Academic Journals. (2011). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2018). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. Retrieved from [Link]
-
Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 207386-91-2 | Product Name : 8-Hydroxyquinoline Hemisulfate Salt Hemihydrate. Retrieved from [Link]
-
NIH. (2025). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][3][11]phenanthroline Ligand and Its Cu(I) Complexes. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
ResearchGate. (2015). How to reduce high background noise in an LC MS/MS experiment?. Retrieved from [Link]
-
ScienceScholar. (2022). Effect of Solvent on the absorbance maxima (λmax) of Standard Plot of Thiocolchicoside. Retrieved from [Link]
-
MDPI. (2017). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide on the Validation of an Analytical Method Using 8-Quinolinol Hemisulfate for Quality Control
For Researchers, Scientists, and Drug Development Professionals
In the rigorous environment of pharmaceutical quality control, the validation of analytical methods is paramount to ensuring drug safety and efficacy. This guide provides a comprehensive, comparative analysis of an analytical method employing 8-Quinolinol hemisulfate, juxtaposed with established alternative techniques. As Senior Application Scientists, our objective is to present a technically sound and practical narrative that delves into the rationale behind experimental choices, transcending mere procedural outlines.
The Significance of this compound in Analytical Chemistry
8-Quinolinol, also known as oxine, is a potent chelating agent that forms stable complexes with a diverse range of metal ions.[1][2] The hemisulfate salt is frequently utilized in analytical applications due to its favorable solubility and stability.[1][3][4] The core principle of its application lies in its reaction with metal ions to form colored complexes, which can be quantified spectrophotometrically. This characteristic makes it an invaluable reagent for quality control in the pharmaceutical industry, where the presence of metal ion impurities can compromise the stability and safety of drug products.[1][5]
Designing a Self-Validating Experimental System
The validation process for any analytical method must be inherently self-validating, with each protocol meticulously designed to challenge the method's performance. This guide adheres to the validation parameters set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines, a globally recognized standard for analytical procedure validation.[6][7][8]
Specificity: Ensuring Analytical Uniqueness
Specificity is the capability of a method to accurately and exclusively measure the intended analyte in the presence of other components like impurities, degradation products, and matrix constituents.[9][10] For a method based on this compound, specificity is demonstrated by showing that the reagent's reaction with the target metal ion is not significantly affected by other ions potentially present in the sample.[11]
Experimental Protocol for Specificity:
-
Solution Preparation: Prepare a set of solutions including the analyte alone, potential interfering ions alone, a mixture of the analyte and interfering ions, and a matrix blank.
-
Analysis: Employ the this compound method to analyze each prepared solution.
-
Results Evaluation: A specific method will show a response for the analyte in the mixed solution that is comparable to the analyte-only solution, with negligible signal from the interfering ions and the blank.
Linearity: Establishing a Proportional Response
Linearity demonstrates a direct relationship between the concentration of an analyte and the method's response over a specified range.[12][13] In a spectrophotometric application of this compound, this is typically evaluated by creating a calibration curve from a series of standards.[12]
Experimental Protocol for Linearity:
-
Standard Preparation: Prepare a minimum of five calibration standards with concentrations that encompass the expected analytical range.
-
Triplicate Analysis: Analyze each standard three times to minimize variability.
-
Data Plotting and Regression: Plot the average absorbance against the concentration and perform a linear regression analysis.
-
Regression Parameter Assessment: A strong linear relationship is indicated by a correlation coefficient (r) or coefficient of determination (r²) close to 1.[12]
Table 1: Comparative Linearity Data
| Parameter | This compound Method | Alternative Method (e.g., AAS) |
| Analyte | Metal Ion "X" | Metal Ion "X" |
| Range (µg/mL) | 0.5 - 10 | 0.1 - 5 |
| Correlation Coefficient (r²) | 0.9992 | 0.9997 |
| Y-intercept | 0.003 | 0.001 |
| Slope | 0.088 | 0.152 |
Accuracy: Gauging Closeness to the True Value
Accuracy reflects how close the method's results are to the actual value.[9] This is commonly determined by spiking a placebo matrix with a known quantity of the analyte and measuring the recovery.[10]
Experimental Protocol for Accuracy:
-
Placebo Preparation: Create placebo samples that mirror the drug product matrix without the analyte.
-
Spiking: Add the analyte to the placebo samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Triplicate Analysis: Analyze each spiked sample in triplicate.
-
Recovery Calculation: Determine the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.
Table 2: Accuracy Data for the this compound Method
| Spiked Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.05 | 100.5% |
| 120% | 12.0 | 11.90 | 99.2% |
Precision: Assessing Repeatability and Intermediate Precision
Precision measures the degree of agreement among a series of measurements from the same homogeneous sample.[9] It is assessed at two levels:
-
Repeatability: Precision under identical conditions over a short period.[14]
-
Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment.[11]
Experimental Protocol for Precision:
-
Repeatability: Analyze at least six replicates of the same sample on the same day with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or using different equipment.
-
RSD Calculation: The Relative Standard Deviation (RSD) for each set of measurements should fall within acceptable limits, typically not exceeding 2%.
Robustness: Evaluating Method Reliability
Robustness is the method's ability to remain unaffected by small, deliberate changes in its parameters, indicating its reliability during routine use.[9][10]
Experimental Protocol for Robustness:
-
Parameter Identification: Identify critical method parameters, such as pH, reaction time, and measurement wavelength for a spectrophotometric method.
-
Parameter Variation: Introduce slight, intentional variations to these parameters (e.g., ±0.2 pH units, ±2 nm wavelength).
-
Analysis under Varied Conditions: Analyze samples under these modified conditions.
-
Results Evaluation: The method is robust if the results are not significantly impacted by these minor changes.
Comparative Analysis: this compound Versus Alternative Methods
While the this compound method is advantageous for its cost-effectiveness and simplicity, it is essential to compare its performance against other established techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Table 3: Performance Comparison of Analytical Methods for Metal Ion Analysis
| Parameter | This compound (UV-Vis) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Chelation and Spectrophotometry[15] | Atomic Absorption[16] | Ionization and Mass Spectrometry[17] |
| Sensitivity | Moderate (µg/mL) | High (ng/mL)[16] | Very High (pg/mL)[17] |
| Specificity | Good, potential for interferences[16] | High[16] | Very High[17] |
| Cost | Low[16] | Moderate[17] | High[17] |
| Throughput | Moderate[16] | Moderate | High[17] |
| Ease of Use | Simple | Moderate[17] | Complex |
Visualizing the Workflow and Parameter Relationships
A clear visualization of the validation workflow and the interplay of its parameters can significantly enhance understanding.
Caption: Workflow of the analytical method validation process.
Caption: Interrelationship of core analytical method validation parameters.
Conclusion: A Fit-for-Purpose Strategy
The validation of an analytical method using this compound confirms its suitability for quality control of specific metal ions, especially when cost-effectiveness and ease of implementation are key drivers. While more advanced techniques such as AAS and ICP-MS provide superior sensitivity and specificity, the selection of an analytical method should always be based on a "fit-for-purpose" principle.[18][19] This ensures that the chosen technique's capabilities align with the specific analytical requirements. A well-validated this compound method can deliver dependable and precise results, thereby safeguarding product quality and patient well-being.
References
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U.S. Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Retrieved from [Link]
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BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]
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ECA Academy. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Retrieved from [Link]
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Scribd. (n.d.). FDA Guidance For Industry Analytical Procedures and Methods Validation. Retrieved from [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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United States Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. USP-NF. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Federal Register. (2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Retrieved from [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
GMP Insiders. (n.d.). Performance Characteristics In Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Natural Micron Pharm Tech. (n.d.). 8-Hydroxyquinoline Sulfate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Validation of Analytical Methods. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
Journal of Translational Medicine. (2013, August 27). Validation of analytical methods in compliance with good manufacturing practice. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing 8-Hydroxyquinoline Sulfate: Quality, Applications, and Supplier Considerations. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 8-Hydroxyquinoline hemisulfate salt hemihydrate (98%). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Validation of analytical methods. Retrieved from [Link]
-
PubMed. (2016). Quality Control Analytical Methods: Method Validation. Retrieved from [Link]
-
Drawell. (n.d.). ICP-MS vs. AAS - Which Technique to Choose. Retrieved from [Link]
-
Industrial Health. (2011). Comparative evaluation of GFAAS and ICP-MS for analyses of cadmium in blood. Retrieved from [Link]
-
Journal of the Chemical Society of Pakistan. (n.d.). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Retrieved from [Link]
-
Luminescience. (2022, December 30). Inductively coupled plasma-mass spectrometry versus flame atomic absorption spectrophotometry for the analysis of Fe, Cu. Retrieved from [Link]
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A Comparative Guide to the Accuracy and Precision of the 8-Quinolinol Method for Zinc Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the 8-Quinolinol (also known as 8-hydroxyquinoline) method for zinc determination, a classic analytical technique. Its performance is critically evaluated against modern instrumental methods, namely Flame Atomic Absorption Spectrometry (FAAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The objective is to equip researchers and drug development professionals with the necessary data and insights to select the most appropriate analytical method for their specific needs, balancing factors of accuracy, precision, cost, and sample matrix complexity.
The Enduring Relevance of Zinc Quantification
Zinc is a vital trace element, playing a critical role in numerous biological processes, including enzymatic activity, protein synthesis, and immune function.[1] In the pharmaceutical industry, accurate zinc quantification is essential for the quality control of drug products, such as insulin preparations where zinc is used as a stabilizing agent, and in the development of zinc-based supplements and therapies.[2] Given its importance, the choice of an analytical method that is both reliable and fit-for-purpose is a cornerstone of rigorous scientific investigation and drug development.
The 8-Quinolinol Method: A Chemical Perspective
The 8-Quinolinol method is a versatile technique that can be adapted for either spectrophotometric or gravimetric analysis. The underlying principle is the chelation reaction between zinc ions (Zn²⁺) and 8-Quinolinol. In a buffered solution, typically at a slightly acidic to neutral pH, zinc reacts with two molecules of 8-Quinolinol to form a stable, sparingly soluble, yellow-green precipitate of zinc 8-hydroxyquinolinate, Zn(C₉H₆NO)₂.
For spectrophotometric determination , this complex is kept in solution or redissolved in a suitable solvent, and its absorbance is measured at its wavelength of maximum absorbance (λmax), which is approximately 384 nm.[3][4] The concentration is then determined by comparing the absorbance to a calibration curve prepared from known zinc standards.
For gravimetric determination , the precipitate is carefully filtered, washed, dried to a constant weight, and weighed.[5] The mass of zinc in the original sample is then calculated based on the stoichiometry of the precipitate.
Diagram: Chelation of Zinc by 8-Quinolinol
Caption: The reaction between one zinc ion and two molecules of 8-Quinolinol.
Comparative Experimental Protocols
A self-validating system is crucial for trustworthy results. This involves running standards, blanks, and controls alongside unknown samples. The choice of method dictates the specific protocol.
Diagram: General Workflow for Method Comparison
Caption: Workflow for validating zinc determination methods.
Protocol 1: 8-Quinolinol Spectrophotometric Method
This protocol is adapted from established spectrophotometric procedures.[3][4]
-
Reagent Preparation:
-
Zinc Stock Solution (1000 µg/mL): Use a commercially available certified standard or dissolve a precisely weighed amount of high-purity zinc metal in dilute nitric acid.
-
8-Quinolinol Solution (e.g., 1.1 x 10⁻³ M): Dissolve the required amount of 8-Quinolinol hemisulfate salt in ethanol.[3]
-
Buffer Solution: Prepare a suitable buffer (e.g., acetate buffer) to maintain the optimal pH for complex formation.
-
-
Calibration Standards: Prepare a series of working standards (e.g., 1-5 µg/mL) by diluting the zinc stock solution.[3]
-
Sample Preparation:
-
Accurately weigh and grind a representative sample (e.g., ten tablets).
-
Digest a known weight of the sample powder using concentrated nitric and sulfuric acids until a clear solution is obtained.[3]
-
Carefully neutralize the solution and dilute it to a known volume with deionized water.
-
-
Complex Formation and Measurement:
-
To an aliquot of each standard and sample solution in separate volumetric flasks, add the 8-Quinolinol solution and buffer.
-
Dilute to the mark with deionized water and allow the solution to stand for a specified time (e.g., 15 minutes) for full color development.[3]
-
Measure the absorbance of each solution at the λmax (approx. 384 nm) using a spectrophotometer, with a reagent blank as the reference.
-
-
Calculation: Determine the zinc concentration in the sample using the linear regression equation from the calibration curve.
Protocol 2: Flame Atomic Absorption Spectrometry (FAAS)
FAAS is a reference method for elemental analysis, valued for its specificity.[6][7]
-
Reagent Preparation:
-
Zinc Stock Solution (1000 µg/mL): Use a certified standard.
-
Blank Solution: Use the same dilute acid as used for standards and samples.
-
-
Calibration Standards: Prepare a series of working standards (e.g., 0.20-0.75 ppm) by diluting the stock solution with dilute acid.[7]
-
Sample Preparation: Prepare the sample digest as described in Protocol 1, ensuring the final dilution is made with the same acid matrix as the standards.
-
Instrumental Analysis:
-
Set up the FAAS instrument with a zinc hollow cathode lamp.
-
Set the wavelength to 213.9 nm.[8]
-
Aspirate the blank, standards, and samples into the flame.
-
Record the absorbance readings.
-
-
Calculation: The instrument software typically calculates the concentration of the unknown samples based on the calibration curve.
Performance Comparison: Accuracy, Precision, and Sensitivity
The choice of an analytical method often hinges on its performance characteristics, which are determined through method validation. The following table summarizes key performance data synthesized from various studies.
| Parameter | 8-Quinolinol (Spectrophotometry) | Flame Atomic Absorption (FAAS) | ICP-OES |
| Principle | Chelation & Colorimetry | Atomic Absorption | Atomic Emission |
| Wavelength (λmax) | ~384 nm[9] | 213.9 nm[8] | 213.856 nm (typical) |
| Linearity Range | 1 - 5 µg/mL[3] | 0.2 - 0.75 ppm (µg/mL)[7] | 0.01 - 50 ppm (typical) |
| Correlation (R²) | > 0.999[3] | > 0.997[7] | > 0.999 (typical) |
| Accuracy (% Recovery) | 97.5% - 99.9%[9][10] | 100.15% - 101.21%[7] | 96.5% - 103.5% (typical) |
| Precision (% RSD) | < 2%[11] | < 1% (Intra & Inter-day)[7] | < 2% (typical) |
| LOD | 0.381 µg/mL[3][9] | 0.043 ppm (µg/mL)[7] | ~0.002 ppm (µg/mL) (typical) |
| LOQ | 1.156 µg/mL[3][9] | 0.131 ppm (µg/mL)[7] | ~0.007 ppm (µg/mL) (typical) |
Expert Analysis: Choosing the Right Tool for the Job
The 8-Quinolinol Method: Cost-Effective but Prone to Interference
-
Expertise & Experience: The primary strength of the 8-Quinolinol method lies in its accessibility. It is inexpensive and utilizes standard laboratory equipment, making it a viable option for academic labs or quality control settings with limited budgets.[3] However, its trustworthiness is highly dependent on the sample matrix. The causality behind its major limitation—a lack of selectivity—is that 8-Quinolinol is a broad-spectrum chelating agent. It readily forms complexes with other metal ions such as iron, copper, nickel, cobalt, and magnesium, which are common in biological and pharmaceutical samples.[3] These interfering ions can lead to a positive systematic error, resulting in an overestimation of the zinc concentration.
-
Trustworthiness: To achieve reliable results, a self-validating protocol is essential. This involves the use of masking agents (e.g., cyanide or thiosulfate) to selectively complex interfering ions, or preliminary separation steps. However, these additional steps increase complexity and the potential for error. The accuracy of the method was confirmed by comparison with FAAS, with statistical t-tests showing no significant systematic errors when applied to pharmaceutical samples with a relatively clean matrix.[9]
FAAS and ICP-OES: The Gold Standards for Sensitivity and Selectivity
-
Expertise & Experience: Instrumental techniques like FAAS and ICP-OES are the authoritative standards for elemental analysis.[6][12] Their high selectivity is grounded in fundamental atomic principles; they measure phenomena at the atomic level (absorption or emission of light at a wavelength specific to zinc), which virtually eliminates the chemical interferences seen in wet chemical methods.[12][13] This makes them exceptionally trustworthy for complex matrices.
-
Authoritative Grounding: These methods are validated according to stringent guidelines from bodies like the International Council for Harmonisation (ICH).[7] Studies comparing AAS, ICP-OES, and ICP-MS found that when using standardized materials and methods, all three techniques achieved similar accuracy and precision.[12][13] The primary trade-offs are the high initial capital investment and operational costs. The choice between them often comes down to the required sensitivity and sample throughput, with ICP-OES offering superior detection limits and the ability to perform multi-element analysis simultaneously.
Conclusion and Recommendations
The this compound method for zinc determination remains a valid and useful technique, particularly in scenarios where cost is a primary constraint and the sample matrix is well-characterized and relatively simple. Its accuracy and precision can be excellent, rivaling those of instrumental methods under optimal conditions, as demonstrated in the analysis of pharmaceutical tablets.[3][9]
However, for researchers and drug development professionals working with complex biological samples, requiring trace-level quantification, or operating under strict regulatory compliance (e.g., ICH guidelines), the high selectivity, superior sensitivity, and established validation of Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are indispensable. These instrumental methods provide a higher degree of confidence and are less susceptible to matrix-related interferences, ensuring the authoritative and trustworthy data required for critical decision-making in research and development.
References
- Najim, S. S., Hameed, M. A. A.-H., Al-Shakban, M. A., & Fandi, T. S. (2020). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent.
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Najim, S. S., et al. (2020). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. Canadian Center of Science and Education. Available at: [Link]
- Paguia, C. G., et al. (2014). VALIDATION OF METHOD FOR DETERMINATION OF ZINC CONCENTRATION IN SERUM: TOOL IN ASSESSING ZINC STATUS OF THE POPULATION. Philippine Journal of Science, 143(2), 133-141.
- Ahmed, M. J., & Islam, M. T. (2013). A Simple Spectrophotometric Method for the Trace Determination of Zinc in Some Real, Environmental, Biological, Pharmaceutical, Milk and Soil Samples Using 5,7- Dibromo-8-hydroxyquinoline. Pakistan Journal of Analytical and Environmental Chemistry, 14(1), 1-15.
- Reis, B. F., et al. (2002). Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. Journal of the Brazilian Chemical Society, 13(2), 222-227.
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Najim, S. S., et al. (2019). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. ResearchGate. Available at: [Link]
- Rehmat, U., et al. (2023). Validation and Uncertainty Measurement for Determination of Zinc (Zn) Using Atomic Absorption Spectrophotometry. Communications in Soil Science and Plant Analysis, 54(1), 1-10.
- Al-Ghamdi, A. F., & Al-Ahmary, K. M. (2021). Validation of the quantification of zinc as active ingredient in pharmaceutical supplementations using flame atomic absorption spectrometry. Surman Journal of Science and Technology, 3(1), 1-7.
- Tănase, I. G., Popescu, I. L., & Pană, A. (2010). AN ANALYTICAL METHOD VALIDATION FOR ATOMIC ABSORPTION SPECTROMETRY ANALISYS OF TOTAL ZINC FROM INSULIN. UPB Scientific Bulletin, Series B, 72(4), 227-236.
- El-Sayed, M., et al. (2021). Validation of the quantification of zinc as active ingredient in pharmaceutical supplementations using flame atomic absorption spectrophotometer. Surman Journal of Science and Technology, 3(2), 1-8.
- Wessells, K. R., et al. (2022). Comparison of Serum, Plasma, and Liver Zinc Measurements by AAS, ICP-OES, and ICP-MS in Diverse Laboratory Settings. Biological Trace Element Research, 200(6), 2606–2613.
- Gravimetric method of analysis. (n.d.).
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Najim, S. S., et al. (2020). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. IDEAS/RePEc. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation: 8-Quinolinol Hemisulfate Spectrophotometry vs. Atomic Absorption Spectroscopy
Introduction: The Imperative of Precision in Elemental Analysis
In the realms of pharmaceutical development, environmental monitoring, and materials science, the accurate quantification of metal ions is not merely a procedural step but a cornerstone of safety, efficacy, and quality. The choice of analytical methodology can profoundly impact the reliability of data, influencing everything from regulatory approval to environmental remediation strategies. This guide provides an in-depth cross-validation of two distinct yet widely utilized techniques for metal analysis: the classic 8-Quinolinol hemisulfate (oxine) spectrophotometric method and the instrumental powerhouse, Atomic Absorption Spectroscopy (AAS).
Cross-validation, the process of comparing data from two different analytical methods, is a critical exercise to ensure the integrity and consistency of results.[1][2][3] This guide moves beyond a simple recitation of protocols. It delves into the mechanistic principles, explains the causality behind experimental choices, and presents a clear, data-driven comparison of performance metrics. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select the appropriate method for their specific application and to understand the strengths and limitations inherent in each.
Pillar 1: Unveiling the Core Principles
An informed method selection begins with a robust understanding of the underlying scientific principles. The two methods, while both aiming to quantify elemental concentration, operate on fundamentally different phenomena.
The this compound Method: Chelation and Colorimetry
The spectrophotometric determination of metals using 8-Quinolinol (also known as oxine) is a classic wet chemistry technique. Its principle is rooted in coordination chemistry. 8-Hydroxyquinoline is a potent bidentate chelating agent, meaning it can bind to a central metal ion through two donor atoms (in this case, nitrogen and oxygen) to form a stable, colored complex called a metaloquinolate.[4]
The reaction between a metal ion (Mⁿ⁺) and 8-Quinolinol (HQ) can be generalized as: Mⁿ⁺ + n(HQ) → M(Q)ₙ + nH⁺
The resulting metal-oxine complex is often intensely colored and can be extracted from the aqueous phase into an immiscible organic solvent like chloroform.[5][6][7] The intensity of this color, which is directly proportional to the concentration of the metal ion in the sample, is then measured using a UV-Visible spectrophotometer at the wavelength of maximum absorbance (λmax).[5][8] This relationship is governed by the Beer-Lambert Law.
Atomic Absorption Spectroscopy (AAS): The Quantum Leap
Atomic Absorption Spectroscopy (AAS) is a highly specific and sensitive instrumental technique for elemental analysis.[9][10][11] Its principle relies on a fundamental property of atoms: they absorb light at unique, characteristic wavelengths.[12][13][14]
The process involves converting the sample into a vapor of free, ground-state atoms—a process called atomization.[9][15] This is typically achieved using a high-temperature flame (Flame AAS) or an electrically heated graphite tube (Graphite Furnace AAS). A specialized light source, a hollow cathode lamp containing the element of interest, emits a beam of light at the precise wavelength that the target atoms can absorb.[9][13] This light passes through the atomic vapor, and a detector measures the amount of light absorbed. The degree of absorption is directly proportional to the concentration of the analyte atoms in the sample.[12][14][15] Because the absorption wavelengths are unique to each element, AAS offers exceptional specificity.[11][15]
Pillar 2: Experimental Protocols & Workflow Visualization
Scientific integrity demands reproducible and transparent methodologies. The following sections provide detailed, step-by-step protocols for the quantification of a hypothetical metal ion (e.g., Iron(III)) using both techniques.
Experimental Workflow Diagrams
Caption: Workflow for 8-Quinolinol Spectrophotometric Method.
Caption: Decision logic for selecting an analytical method.
-
Speed and Throughput: For a small number of samples, the spectrophotometric method might seem faster as it avoids instrument warm-up. However, for routine analysis of many samples, an AAS with an autosampler offers far superior throughput. [16]* Cost and Accessibility: This is a major differentiator. A reliable UV-Vis spectrophotometer is a fraction of the cost of an AAS instrument. [16][17]The 8-Quinolinol method is therefore highly accessible and excellent for academic or low-budget settings.
-
Robustness and Interferences: The spectrophotometric method's primary weakness is interference from other metal ions that also form colored complexes. [8]This requires careful control of pH or the use of masking agents. AAS is robust but can be subject to matrix interferences (viscosity, salt content affecting nebulization) and chemical interferences (formation of stable compounds in the flame), which require careful method development to overcome.
-
Operator Skill: The 8-Quinolinol method involves standard wet chemistry skills. AAS operation requires more specialized training for instrument setup, optimization, troubleshooting, and maintenance. [15]
Conclusion and Recommendations
The cross-validation of the 8-Quinolinol spectrophotometric method with Atomic Absorption Spectroscopy provides a clear picture of two techniques with distinct domains of utility.
The This compound method remains a viable, cost-effective, and valuable technique. It is best suited for:
-
Quality control applications where the sample matrix is well-defined and known to be free of significant metallic interferences.
-
Quantifying higher concentrations of metals where the superior sensitivity of AAS is not required.
-
Educational settings for teaching the principles of chelation, extraction, and spectrophotometry.
-
Laboratories where budget constraints preclude the purchase of an AAS instrument.
Atomic Absorption Spectroscopy (AAS) is the authoritative and superior method for most modern analytical challenges. It should be the method of choice for:
-
Trace and ultra-trace metal analysis, essential for impurity testing in pharmaceuticals and environmental monitoring. [10][17][18]* Analysis of complex or unknown sample matrices where high specificity is critical to avoid false positives.
-
Applications requiring high accuracy and precision for regulatory submission (e.g., to the FDA or EPA).
-
High-throughput laboratories where speed and automation are paramount.
Ultimately, the choice is guided by the analytical problem. By understanding the fundamental principles, performance characteristics, and practical limitations of each method, the modern scientist can confidently select the right tool for the job, ensuring data of the highest quality and integrity.
References
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Wikipedia. (n.d.). Atomic absorption spectroscopy. Retrieved from [Link]
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Technology Networks. (2024). Atomic Absorption Spectroscopy, Principles and Applications. Retrieved from [Link]
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Drawell. (n.d.). AAS Analysis for Heavy Metals - Unveiling the Influence in Environmental and Health Concerns. Retrieved from [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
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Drawell. (n.d.). How Atomic Absorption Spectrometer Works?. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Wikipedia. (n.d.). Cross-validation (analytical chemistry). Retrieved from [Link]
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International Journal of Applied Pharmaceutics. (2020). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]
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Science Ready. (n.d.). Atomic Absorption Spectroscopy (AAS) – HSC Chemistry. Retrieved from [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Ann Clin Lab Sci. (1976). Comparative sensitivities of flame atomic absorption spectrophotometry (AAS) and molecular absorption spectrophotometry (MAS). Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Retrieved from [Link]
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EirGenix, Inc. (2024). What are the differences and key steps in Analytical Method Development, Qualification, and Validation. Retrieved from [Link]
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Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from [Link]
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IntechOpen. (2018). Validation of Analytical Methods. Retrieved from [Link]
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YouTube. (2022). ICH Guidelines Part-II;Range,Accuracy, Precision, LOD, LOQ, Robustness & System Suitability Criteria. Retrieved from [Link]
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Lab Manager. (n.d.). Spectrophotometry: From UV-Vis to Atomic Absorption. Retrieved from [Link]
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ResearchGate. (n.d.). Statistical comparison between the proposed AAS method and UV-Vis. Retrieved from [Link]
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China manufacturers. (2024). Atomic Absorption Spectrometers and Direct Reading Spectrometers: Key Differences and Applications. Retrieved from [Link]
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Drawell. (n.d.). Atomic Absorption Spectrophotometer(AAS): Types And Application In Metal Analysis. Retrieved from [Link]
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Talanta. (1984). Spectrophotometric Determination of Halogenated 8-hydroxyquinoline Derivatives. Retrieved from [Link]
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ACS Publications. (n.d.). Spectrophotometric Determination of 8-Quinolinol and Some of its Halogenated Derivatives. Retrieved from [Link]
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Open Journal of Applied Sciences. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved from [Link]
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Journal of Pharmacognosy and Phytochemistry. (2018). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. Retrieved from [Link]
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Academic Journals. (2011). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. Retrieved from [Link]
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ResearchGate. (2011). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. Retrieved from [Link]
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International Journal of Chemistry. (2019). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. Retrieved from [Link]
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RA College. (n.d.). SPECTROPHOTOMETRIC COMPLEXATION STUDY OF 8- HYDROXYQUINOLINEWITH PB2+METAL ION. Retrieved from [Link]
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A Senior Application Scientist's Guide to 8-Quinolinol Hemisulfate: Performance in Diverse Analytical Matrices
For researchers, scientists, and drug development professionals, the precise quantification of metal ions is a critical aspect of analytical chemistry. The choice of chelating agent is paramount to the success of these analyses, directly impacting sensitivity, selectivity, and accuracy. This guide provides an in-depth technical comparison of 8-Quinolinol hemisulfate, a versatile chelating agent, with other common alternatives. We will explore its performance characteristics across various analytical matrices, supported by experimental data and detailed protocols, to empower you in making informed decisions for your analytical workflows.
Unveiling this compound: A Potent Bidentate Chelating Agent
8-Quinolinol, also known as oxine, is a monoprotic, bidentate chelating agent that forms stable complexes with a wide array of metal ions.[1] Its hemisulfate salt offers enhanced water solubility, making it a convenient choice for aqueous-based analytical methods. The chelation occurs through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, forming a stable five-membered ring with the metal ion.[2][1] This complex formation often results in a colored or fluorescent product, providing the basis for spectrophotometric and fluorometric quantification.[3][4]
The versatility of 8-Quinolinol and its derivatives extends to various applications, including as insecticides, fungicides, and antibacterial agents, underscoring the strength and stability of its metal complexes.[3][5] In the realm of analytical chemistry, it serves as a valuable reagent for gravimetric analysis, solvent extraction, and chromatographic separations.[3]
Performance Across Analytical Techniques: A Comparative Analysis
The efficacy of an analytical method hinges on the performance of the chosen reagents within a specific matrix. Here, we compare the performance of this compound in two primary analytical techniques: spectrophotometry and chromatography, with a focus on its advantages and limitations in different sample types.
Spectrophotometric Analysis: A Workhorse for Metal Ion Quantification
Spectrophotometry, leveraging the formation of colored complexes, is a widely accessible and cost-effective technique for metal ion analysis. This compound excels in this domain, forming intensely colored chelates with numerous metal ions.
Performance in Water Matrices:
For the determination of trace metals in water samples, this compound offers a simple and sensitive method. For instance, a spectrophotometric method for iron (III) in tap water using 8-hydroxyquinoline demonstrated a linear range of 1 to 14 µg/mL with a maximum absorption at 359 nm.[6] The method proved to be accurate and precise when compared to Atomic Absorption Spectroscopy (AAS).[6] Similarly, for cadmium (II) determination in industrial wastewater, 8-hydroxyquinoline in a micellar medium showed a linear range of 0.5-8.0 µg/mL with a molar absorptivity of 0.75 x 10⁴ L mol⁻¹ cm⁻¹.[7]
Performance in Biological Matrices:
Analyzing trace metals in biological fluids presents a greater challenge due to the complexity of the matrix. Components like proteins and phospholipids can interfere with the analysis, leading to what is known as the "matrix effect."[8][9] While direct spectrophotometric analysis of biological samples with this compound can be hampered by these interferences, appropriate sample preparation techniques, such as protein precipitation or solid-phase extraction, can mitigate these effects.
Comparison with Ethylenediaminetetraacetic acid (EDTA):
EDTA is a widely used hexadentate chelating agent in complexometric titrations.[10][11][12] While EDTA forms strong, water-soluble complexes with most metal ions, making it an excellent titrant, 8-Quinolinol offers advantages in spectrophotometry due to the formation of intensely colored, often extractable, complexes.[10][12] This allows for colorimetric determination at concentrations often too low for accurate titrimetric analysis with EDTA. However, EDTA can be more selective in titrations by controlling the pH of the solution.[10][12]
Table 1: Comparison of 8-Quinolinol and EDTA for Metal Ion Analysis
| Feature | 8-Quinolinol | EDTA |
| Principle of Detection | Spectrophotometry (color formation), Fluorometry | Titration (complex formation) |
| Selectivity | Moderate; can be improved by pH control and masking agents | High; achieved through pH control |
| Sensitivity | High (µg/mL to ng/mL range) | Moderate (typically > 0.001 mol/L) |
| Common Applications | Quantification of trace metals in various matrices | Complexometric titrations for determining metal ion concentration |
| Interferences | Other metal ions forming colored complexes | Metal ions that form stable complexes at the working pH |
Chromatographic Separations: Enhancing Selectivity and Sensitivity
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector offers a powerful tool for the separation and quantification of multiple analytes in a single run. This compound can be utilized in HPLC for the analysis of metal ions, either by pre-column or post-column derivatization.
Performance in Pharmaceutical Matrices:
HPLC methods utilizing 8-hydroxyquinoline have been developed for the analysis of pharmaceutical preparations. For instance, a reversed-phase HPLC method was developed for the determination of 8-hydroxyquinoline sulfate in tuberculin solutions.[11][13] The stability of the compound was also investigated, highlighting the importance of considering potential interactions with container materials, such as the binding of metals from rubber stoppers.[13]
Challenges and Solutions in HPLC:
A key challenge in the HPLC analysis of chelating agents like 8-hydroxyquinoline is the potential for interaction with trace metals present in the HPLC system, particularly on the silica-based columns.[14][15] This can lead to peak distortion and poor chromatographic performance.[14][15] The use of mixed-mode columns or the addition of a competing chelating agent to the mobile phase can help to mitigate these effects.
The Power of Fluorescence: Ultrasensitive Detection
A significant advantage of 8-Quinolinol is the fluorescent nature of many of its metal complexes.[1][3] While 8-hydroxyquinoline itself is a weak fluorophore in most media, its complexation with metal ions often leads to a dramatic enhancement of fluorescence intensity.[1][3] This phenomenon forms the basis for highly sensitive analytical methods.
Factors Influencing Fluorescence:
The fluorescence of 8-hydroxyquinoline-metal complexes is influenced by several factors, including the specific metal ion, the solvent environment, and the presence of other ions.[4][7] For example, the fluorescence of many metal-8-hydroxyquinoline sulfonic acid (HQS) chelates is enhanced in surfactant-containing media and in water:dimethylformamide solvent systems.[4][10]
Quenching Effects:
Conversely, the fluorescence of these complexes can be quenched by certain ions. Iron (III) is a particularly effective quencher of the fluorescence of other metal-HQS chelates.[10] This quenching effect can be exploited for the development of "turn-off" fluorescent sensors.
Table 2: Fluorescence Properties of Selected Metal-8-Hydroxyquinoline-5-sulfonic Acid (HQS) Complexes
| Metal Ion | Fluorescence | Optimal pH Range | Notes |
| Cd(II) | Strong | 5 - 8 | Forms the most fluorescent complex in purely aqueous solution.[10] |
| Zn(II) | Strong | 5 - 8 | |
| Mg(II) | Moderate | 5 - 8 | |
| Al(III) | Strong | 5 - 8 | Fluorescence is significantly enhanced in micellar media.[2][7] |
| Fe(III) | Non-fluorescent | - | Acts as a powerful fluorescence quencher.[10] |
| Cu(II) | Non-fluorescent | - | |
| Hg(II) | Non-fluorescent | - |
Data compiled from various sources.[4][7][10]
Navigating the Matrix: Understanding and Mitigating Interference
The analytical matrix, which encompasses all components of a sample other than the analyte of interest, can significantly impact the accuracy and precision of an analysis.[8][9] These "matrix effects" can manifest as signal enhancement or suppression.
Common Sources of Interference:
In biological matrices such as serum or plasma, proteins, lipids, and salts are major sources of interference.[8] In environmental samples like industrial wastewater, a multitude of other metal ions and organic compounds can be present.
Strategies for Mitigation:
Several strategies can be employed to minimize matrix effects when using this compound:
-
Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) are crucial for removing interfering components from complex matrices.[8][16]
-
pH Control and Masking Agents: By carefully controlling the pH of the solution, the selective complexation of the target metal ion can be favored. Masking agents can be used to form stable, colorless complexes with interfering ions, preventing them from reacting with the 8-Quinolinol.
-
Chromatographic Separation: In HPLC methods, optimizing the chromatographic conditions can separate the analyte of interest from interfering matrix components.[14][15]
Experimental Protocols: A Practical Guide
To facilitate the application of this compound in your laboratory, we provide the following detailed experimental protocols.
Spectrophotometric Determination of Zinc in Pharmaceutical Samples
This protocol is adapted from a validated method for the determination of zinc in pharmaceutical preparations.[3][5][17]
Materials:
-
This compound solution (1 x 10⁻³ M in 10% ethanol)
-
Sulfuric acid (0.0001 M)
-
Ethanol
-
Deionized water
-
Zinc standard solutions (1-5 µg/mL)
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the pharmaceutical sample in a suitable solvent to obtain a solution with an expected zinc concentration within the linear range.
-
Complex Formation: To a 10 mL volumetric flask, add an aliquot of the sample or standard solution.
-
Add 5.5 mL of the 8-Quinolinol solution.
-
Add 0.6 mL of 0.0001 M sulfuric acid.
-
Add 1 mL of ethanol.
-
Dilute to the mark with deionized water and mix well.
-
Measurement: After 15 minutes, measure the absorbance at 384 nm against a reagent blank.
-
Quantification: Construct a calibration curve using the standard solutions and determine the concentration of zinc in the sample.
Workflow for Spectrophotometric Determination of Zinc
Caption: Workflow for the spectrophotometric determination of zinc using this compound.
Solid-Phase Extraction of Metal-8-Hydroxyquinoline Complexes
This protocol provides a general framework for the solid-phase extraction of metal-8-hydroxyquinoline complexes from aqueous samples, which can be adapted for various metal ions.[16]
Materials:
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
8-Quinolinol solution
-
Buffer solution (to adjust pH)
-
Methanol (for conditioning)
-
Eluting solvent (e.g., acidified methanol)
-
Water sample
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Preparation: Adjust the pH of the water sample to the optimal value for complex formation with the target metal ion. Add the 8-Quinolinol solution and allow sufficient time for the complex to form.
-
Loading: Pass the sample solution through the conditioned SPE cartridge. The metal-8-hydroxyquinoline complex will be retained on the stationary phase.
-
Washing: Wash the cartridge with deionized water to remove any unbound matrix components.
-
Elution: Elute the retained complex from the cartridge using a small volume of the eluting solvent.
-
Analysis: The eluted solution can then be analyzed by a suitable technique, such as HPLC or AAS.
Conclusion and Future Perspectives
This compound stands as a robust and versatile chelating agent with broad applicability in analytical chemistry. Its ability to form stable, colored, and often fluorescent complexes with a wide range of metal ions makes it a valuable tool for both spectrophotometric and fluorometric analyses. While challenges such as matrix effects and potential interferences exist, they can be effectively managed through careful method development, including appropriate sample preparation and optimization of analytical parameters.
Compared to other chelating agents like EDTA, 8-Quinolinol offers distinct advantages in terms of sensitivity for certain applications, particularly in spectrophotometry and fluorometry. The continued development of novel 8-hydroxyquinoline derivatives with enhanced selectivity and tailored photophysical properties promises to further expand the utility of this important class of analytical reagents. As a Senior Application Scientist, I encourage the exploration of this compound in your analytical endeavors, confident in its potential to deliver accurate and reliable results across a multitude of matrices.
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ACS Publications. (n.d.). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. Retrieved from [Link]
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Journal of the Chemical Society of Pakistan. (2005). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Retrieved from [Link]
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PubMed. (1998). High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations. Journal of Chromatography A. Retrieved from [Link]
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IDEAS/RePEc. (2020). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. Retrieved from [Link]
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UCI Department of Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Retrieved from [Link]
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Academic Journals. (2011). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. Retrieved from [Link]
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NIH. (2025). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f]ph[6][18]enanthroline Ligand and Its Cu(I) Complexes. Retrieved from [Link]
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NIH. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]
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Jour.Chem.Soc.Pak. (2005). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Retrieved from [Link]
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A Senior Application Scientist's Guide to Linearity and Range Determination for 8-Quinolinol Hemisulfate Assays
For researchers and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. 8-Quinolinol hemisulfate, a compound noted for its antiseptic, chelating, and transcription-inhibiting properties, is no exception.[1][2][3] Establishing a reliable analytical method for its quantification is foundational to quality control, stability studies, and formulation development.
This guide provides an in-depth comparison of common analytical techniques for this compound, focusing on two critical validation parameters: linearity and range . Our objective is to move beyond rote protocol execution and delve into the causality behind experimental design, ensuring that every procedure is a self-validating system. All methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the global standard for analytical method validation.[4][5][6]
Pillar 1: The 'Why' Behind Linearity and Range
Before comparing methods, we must understand the significance of our analytical targets.
-
Linearity is the ability of an assay to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is statistically expressed by the correlation coefficient (R²) of the calibration curve. A high R² value (typically >0.995) is the first indication that a change in concentration corresponds predictably to a change in instrument response.
-
Range defines the upper and lower concentration limits for which the assay has been proven to be accurate, precise, and linear. The range is validated by successfully quantifying samples at these extremities with acceptable performance.
These parameters are inextricably linked to the Limit of Detection (LOD) and Limit of Quantitation (LOQ) , which define the lower boundary of an assay's capabilities.[7][8][9]
-
LOD : The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified with accuracy and precision.[10][11]
-
LOQ : The lowest concentration that can be quantified with acceptable accuracy and precision. This is the floor of your analytical range.[10][11]
Establishing these parameters ensures that the analytical method is suitable for its intended purpose, whether it's quantifying trace impurities or assaying the concentration of the bulk drug substance.
Pillar 2: A Comparative Analysis of Assay Methodologies
The choice of an analytical technique is a critical decision driven by factors such as sample matrix complexity, required sensitivity, and available instrumentation. Here, we compare two workhorse methods for the analysis of aromatic compounds like this compound: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Method 1: UV-Vis Spectrophotometry
Causality & Experimental Choice: UV-Vis spectrophotometry is a rapid, cost-effective, and widely accessible technique. It operates on the principle of light absorption by the analyte at a specific wavelength (λmax). For a chromophore-containing molecule like 8-Quinolinol, this method is straightforward. Its primary limitation is a lack of specificity; other components in the sample matrix that absorb at the same wavelength can cause interference. Therefore, it is best suited for relatively pure samples, such as bulk drug substance or simple formulations.
-
Preparation of Stock Solution: Accurately weigh approximately 50 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., 0.1 M HCl or a water-ethanol mixture) in a 50 mL volumetric flask to obtain a 1000 µg/mL stock solution.
-
Determination of λmax: Prepare a ~10 µg/mL working solution from the stock. Scan this solution using a double-beam UV-Vis spectrophotometer from 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Standards: Serially dilute the stock solution to prepare a minimum of five calibration standards. A suggested concentration series could be 2, 5, 10, 15, and 20 µg/mL.
-
Data Acquisition: Measure the absorbance of each calibration standard at the predetermined λmax.
-
Data Analysis:
-
Plot a graph of absorbance (Y-axis) versus concentration (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
The analytical range is the concentration span covered by the calibration standards, provided the R² is acceptable (e.g., ≥0.995) and visual inspection of the plot confirms linearity.
-
Method 2: High-Performance Liquid Chromatography (HPLC)
Causality & Experimental Choice: HPLC offers superior specificity and sensitivity compared to UV-Vis. By physically separating the analyte of interest from other matrix components before detection, it provides a much cleaner signal. A reverse-phase (RP-HPLC) method is ideal for a moderately polar compound like 8-Quinolinol. This method is the gold standard for complex formulations, stability samples where degradation products may be present, and when lower detection limits are required.[12][13][14]
-
Chromatographic Conditions (Example):
-
System Suitability Test (SST): Before analysis, perform replicate injections (n=5) of a mid-range standard. Calculate the %RSD for peak area and retention time. The acceptance criteria are typically <%RSD ≤ 2%. This step is critical for ensuring the trustworthiness of the system's performance.
-
Preparation of Stock and Calibration Standards: Prepare a stock solution (e.g., 1000 µg/mL) and a series of at least five calibration standards (e.g., 1, 5, 25, 50, and 100 µg/mL) in the mobile phase.
-
Data Acquisition: Inject each standard onto the HPLC system and record the peak area from the resulting chromatogram.
-
Data Analysis:
-
Plot a graph of peak area (Y-axis) versus concentration (X-axis).
-
Perform a linear regression analysis to determine the equation of the line and R².
-
The range is confirmed if the R² is acceptable (e.g., ≥0.998) and the residuals are randomly distributed around zero.
-
Pillar 3: Visualization & Data Interpretation
A clear visualization of the experimental process and resulting data is essential for comprehension and comparison.
Caption: General workflow for linearity and range determination.
Performance Comparison: UV-Vis vs. HPLC
The following table summarizes hypothetical but realistic performance data for the two methods, illustrating their respective strengths.
| Parameter | UV-Vis Spectrophotometry | RP-HPLC | Justification |
| Linear Range | 2 - 20 µg/mL | 1 - 100 µg/mL | HPLC typically offers a wider dynamic range due to its superior sensitivity and specificity. |
| Correlation Coeff. (R²) | 0.9971 | 0.9996 | The lower noise and interference in HPLC lead to a tighter correlation. |
| Equation of the Line | y = 0.048x + 0.005 | y = 45721x + 1250 | Represents the relationship between response (y) and concentration (x). |
| LOD | 0.5 µg/mL | 0.2 µg/mL | HPLC's ability to separate the analyte from background noise results in a lower LOD. |
| LOQ | 1.5 µg/mL | 0.7 µg/mL | A lower LOQ allows for the accurate measurement of smaller quantities, crucial for impurity analysis. |
Calculating LOD and LOQ
According to ICH guidelines, LOD and LOQ can be reliably calculated from the calibration curve data.[4][7]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = The standard deviation of the y-intercepts of the regression line (or the residual standard deviation).
-
S = The slope of the calibration curve.
This statistical approach provides a scientifically sound basis for defining the lower limits of the assay's range.
Caption: Conceptual model of a calibration curve and analytical range.
Conclusion and Expert Recommendations
Both UV-Vis spectrophotometry and HPLC are viable methods for the quantification of this compound, but their applications are distinct.
-
Choose UV-Vis Spectrophotometry for routine quality control of pure drug substances or simple formulations where speed and cost-effectiveness are paramount and the sample matrix is free from interfering substances.
-
Choose HPLC for all other applications, including the analysis of complex mixtures, stability samples, impurity profiling, and when a wide linear range and low detection limits are required. Its superior specificity and sensitivity provide a higher degree of confidence in the results, which is essential in a regulated drug development environment.
Ultimately, the choice of method must be justified and thoroughly validated to prove it is fit for its intended purpose. By understanding the principles behind linearity and range determination, scientists can design robust analytical procedures that ensure the quality, safety, and efficacy of the final product.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada. [Link]
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Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate. [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioPharm International. [Link]
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ICH Q2 Analytical Method Validation. Slideshare. [Link]
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8-Hydroxyquinoline sulphate. HiMedia Laboratories. [Link]
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
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Limit of Blank, Limit of Detection and Limit of Quantitation. National Institutes of Health (NIH). [Link]
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The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. Ovidius University Annals of Chemistry. [Link]
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What is meant by the limit of detection and quantification (LOD / LOQ)? Lösungsfabrik. [Link]
-
8-Quinolinol Sulfate. DrugBank. [Link]
-
HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies. [Link]
-
HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. [Link]
-
8-Hydroxyquinoline Hemisulfate Salt Hemihydrate. Pharmaffiliates. [Link]
-
Reverse-phase High-Performance Liquid Chromatographic Determination of Halogenated 8-hydroxyquinoline Compounds in Pharmaceuticals and Bulk Drugs. PubMed. [Link]
-
High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations. PubMed. [Link]
-
Determination of 8-hydroxyquinoline sulfate in tuberculin solutions by planar and high performance liquid chromatography. ResearchGate. [Link]
-
Development and validation of UV spectrophotometric method of detection of quinolin-8-ol sulfate and 2-mercaptobenzothiazole. Recipe. [Link]
-
Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. Journal of Global Pharma Technology. [Link]
-
UV-VIS spectrophotometric determination of magnesium after complexing with 8-hydroxy quinoline in sodium dodecyl sulphate micellar medium. Cumhuriyet Science Journal. [Link]
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A Comparative Guide to the Limit of Detection and Quantification of Metal Ions with 8-Quinolinol Hemisulfate
For researchers, scientists, and professionals in drug development, the precise and sensitive detection of metal ions is a critical aspect of analytical chemistry. The presence of trace metals can have significant impacts, from influencing biological processes to affecting the stability and efficacy of pharmaceutical products. 8-Quinolinol hemisulfate, which in solution provides the active chelating agent 8-hydroxyquinoline (8-HQ), is a widely utilized reagent for the complexation and subsequent determination of a broad spectrum of metal ions. Its versatility and strong chelating properties have made it a staple in spectrophotometric and fluorometric analyses for decades.
This guide provides an in-depth, objective comparison of the performance of this compound in the detection and quantification of various metal ions against other common analytical reagents. By examining experimental data on the limit of detection (LOD) and limit of quantification (LOQ), this document aims to equip researchers with the necessary information to make informed decisions when selecting the most appropriate method for their specific analytical needs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
The Principle of Chelation with 8-Hydroxyquinoline
8-Hydroxyquinoline is a bidentate chelating agent, meaning it binds to a central metal ion through two of its atoms—in this case, the nitrogen of the quinoline ring and the oxygen of the hydroxyl group. This interaction forms a stable, colored, and often fluorescent complex. The intensity of the color or fluorescence is directly proportional to the concentration of the metal ion, allowing for quantitative analysis. The hemisulfate salt of 8-Quinolinol is a convenient and stable solid form that readily dissolves to provide the active 8-hydroxyquinoline molecule.
Caption: Chelation of a metal ion by two 8-hydroxyquinoline molecules.
Performance of this compound: LOD and LOQ Data
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank, while the limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. The following table summarizes the reported LOD and LOQ values for the determination of various metal ions using 8-hydroxyquinoline and its derivatives.
| Metal Ion | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Zinc (Zn²⁺) | Spectrophotometry | 0.381 µg/mL | 1.156 µg/mL | [1] |
| On-line preconcentration with 8-HQ resin | 0.8 µg/L | 2.5 µg/L | [2] | |
| Iron (Fe²⁺) | Colorimetry (8-HQ derivative) | 0.04 ppm | Not Reported | [3] |
| Iron (Fe³⁺) | Spectrophotometry | Linear range: 1-14 µg/mL | Not Reported | [4][5][6] |
| Cadmium (Cd²⁺) | Spectrophotometry (in micellar medium) | Sandell's Sensitivity: 14.9 ng/cm² | Linear range: 0.5-8.0 µg/mL | [7] |
| Spectrophotometry (5,7-dibromo-8-HQ) | Sandell's Sensitivity: 20 ng/cm² | Linear range: 0.1-30 µg/mL | [8] | |
| Co-precipitation (ICP-OES) | 0.31 µg/L | Not Reported | [9] | |
| Aluminum (Al³⁺) | Fluorometry | ~0.3 ppb (~1 x 10⁻⁸ M) | Not Reported | [10][11] |
| Chromium (Cr⁶⁺) | Colorimetry (with Cu-porphyrin) | 22.3 nM | Linear range: 50 nM - 10 µM | [1] |
| Copper (Cu²⁺) | Spectrophotometry (azo derivative of 8-HQ) | 0.22 mg/L | 0.740 mg/L | [12] |
| Co-precipitation (F-AAS) | 1.1 µg/L | Not Reported | [9] | |
| Nickel (Ni²⁺) | Co-precipitation (ICP-OES) | 1.4 µg/L | Not Reported | [9] |
| Lead (Pb²⁺) | Preconcentration (GFAAS) | 39 ng/L | Not Reported | [13] |
| Co-precipitation (F-AAS) | 2.7 µg/L | Not Reported | [9] |
Note: Units have been presented as reported in the source and may require conversion for direct comparison.
Comparative Analysis with Alternative Reagents
To provide a comprehensive evaluation, the performance of this compound is compared against other widely used chelating agents for the spectrophotometric determination of metal ions.
| Metal Ion | Alternative Reagent | Analytical Method | Limit of Detection (LOD) | Reference |
| Iron (Fe²⁺) | 1,10-Phenanthroline | Spectrophotometry | 0.1 µg/mL | [9] |
| Capillary Electrophoresis | < 5 x 10⁻⁹ M | [14] | ||
| Lead (Pb²⁺) | Dithizone | Colorimetry | 3 ng/g; ~0.01 ppm | [15] |
| Nickel (Ni²⁺) | Dimethylglyoxime (DMG) | Spectrophotometry | 4.1 µM | [16] |
| Infrared Spectroscopy | 1 ppm | [17] | ||
| Copper (Cu²⁺) | Diphenylthiocarbazide (DPTC) | Spectrophotometry | 0.12 µg/mL | [18] |
| Novel Schiff Base | Spectrophotometry | 0.004 - 0.01 mg/L | [8] |
Experimental Protocol: Spectrophotometric Determination of a Metal Ion using this compound
This protocol provides a generalized, self-validating procedure for the determination of a metal ion using this compound. It is crucial to optimize parameters such as pH and wavelength for each specific metal ion.
Caption: Experimental workflow for metal ion determination.
Step-by-Step Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the target metal ion with known concentrations. The range of these standards should bracket the expected concentration of the unknown sample.
-
Causality: A calibration curve constructed from these standards is essential for quantifying the unknown sample, as dictated by the Beer-Lambert Law.
-
-
Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., ethanol or dilute acid) at a concentration that ensures an excess of the chelating agent relative to the highest metal ion standard.
-
Causality: A stoichiometric excess of the ligand is necessary to ensure that all metal ions in the sample can form the complex, driving the reaction to completion and ensuring a linear response.
-
-
pH Adjustment: For each standard and the unknown sample, adjust the pH to the optimal value for complex formation with the specific metal ion. This is often achieved using a buffer solution.
-
Causality: The formation and stability of metal-8-hydroxyquinoline complexes are highly pH-dependent. The hydroxyl group must be deprotonated to bind the metal ion, a process favored at specific pH ranges for different metals, which also helps to minimize interference from other ions.[7]
-
-
Complex Formation: Add the this compound solution to each standard and the unknown sample. Allow sufficient time for the complexation reaction to reach equilibrium.
-
Causality: The kinetics of complex formation can vary. Allowing adequate time ensures that the reaction is complete, leading to a stable and maximal absorbance reading.
-
-
Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-8-hydroxyquinoline complex. Use a reagent blank (containing all components except the metal ion) to zero the instrument.
-
Causality: Measuring at λmax provides the highest sensitivity and adherence to the Beer-Lambert Law. The reagent blank corrects for any absorbance from the reagent itself or the solvent.
-
-
Calibration Curve Construction: Plot the absorbance values of the standard solutions against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Trustworthiness: A high R² value (typically >0.99) validates the linearity of the method within the tested concentration range, demonstrating a reliable relationship between absorbance and concentration.
-
-
Analysis of Unknown Sample: Measure the absorbance of the unknown sample under the same conditions as the standards.
-
Calculation of Concentration: Use the equation of the calibration curve to calculate the concentration of the metal ion in the unknown sample based on its measured absorbance.
Discussion and Conclusion
This compound is a robust and versatile reagent for the determination of a wide array of metal ions. Its performance, particularly when coupled with preconcentration techniques, allows for detection at trace and ultra-trace levels, often in the µg/L (ppb) and ng/L (ppt) ranges.[9][13] The choice of analytical method—spectrophotometry or fluorometry—can significantly impact sensitivity, with fluorescence methods generally offering lower detection limits.
When compared to other common chelating agents, the superiority of 8-hydroxyquinoline is not absolute but rather dependent on the specific metal ion and the analytical context. For instance, for the detection of Fe²⁺, 1,10-phenanthroline can offer extremely low detection limits, especially when combined with advanced separation techniques like capillary electrophoresis.[14] Dithizone is a highly sensitive reagent for lead, though it can be prone to interferences.[15]
The key to successful metal ion analysis lies in the careful selection of the chelating agent and the meticulous optimization of experimental parameters. The protocols and comparative data presented in this guide serve as a foundational resource for researchers to develop and validate sensitive and reliable methods for metal ion quantification. The inherent self-validating nature of a well-constructed calibration curve, coupled with an understanding of the underlying chemical principles, ensures the trustworthiness and accuracy of the obtained results.
References
- He, Y., & Lee, H. K. (1997). More sensitive way to determine iron using an iron(II)-1,10-phenanthroline complex and capillary electrophoresis.
- Ward, F. N., & Lakin, H. W. (1954). A sensitive field test for heavy metals in water. U.S. Geological Survey Circular, 339.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13.
- Najim, S. S., Al-Masoudi, W. A., & Al-Jammali, D. A. (2019). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. International Journal of Drug Delivery Technology, 9(4), 564-569.
- Okoro, H. K., Ogunlaja, A. S., & Aderibigbe, S. A. (2018). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. Journal of Pharmacognosy and Phytochemistry, 7(6), 1332-1336.
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- Al-Adilee, K. J., & Al-Jammali, D. A. (2023). Preparation of A New Azo-Reagent Derivative from 8-hydroxy Quinoline for Determination of Copper (II) ion Using Spectrophotometric Technique.
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- Saleh N Al-Busafi, Fakhr Eldin O Suliman, and Zaid R Al-Alawi. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
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- Alula, M. T., Gebre, T., & Hadera, G. (2012). Simultaneous spectrophotometric determination of iron (II) and copper (II) in tablets by chemometric methods. Chiang Mai Journal of Science, 39(1), 93-102.
- Soylak, M., & Tuzan, M. (2013). Preconcentration of some metal ions with lanthanum-8-hydroxyquinoline co-precipitation system. Food Chemistry, 136(1), 55-59.
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- BenchChem. (2025).
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- Wijesekera, G. I. P., et al. (2021). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. Proceedings of the Annual Research Symposium, University of Colombo.
- Khuhawar, M. Y., & Lanjwani, S. N. (2005). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Journal of the Chemical Society of Pakistan, 27(5), 472-476.
- Malik, A. K., et al. (2001). A simple spectrophotometric method for the determination of cadmium in industrial, environmental, biological and soil samples using 5,7-dibromo-8-hydroxyquinoline. Turkish Journal of Chemistry, 25(1), 99-105.
- [Reference not found in provided search results]
- da Silva, J. B., et al. (2008). Use of 8-hydroxyquinoline-chitosan chelating resin in an automated on-line preconcentration system for determination of zinc(II) by F AAS. Talanta, 76(4), 853-858.
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- Tuzen, M., & Soylak, M. (2007). Solid Phase Extraction of Trace Amounts of Lead Derivatized With 8-Hydroxyquinoline Using a GC Stationary Phase Mini-column Packed With Chromosorb 105. Journal of the Brazilian Chemical Society, 18(1), 148-154.
- Adebayo, K. J., et al. (2011). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. African Journal of Pure and Applied Chemistry, 5(11), 353-358.
- Okoro, H. K., et al. (2018). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. Journal of Pharmacognosy and Phytochemistry, 7(6), 1332-1336.
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A Comparative Guide to Substituted 8-Hydroxyquinoline Derivatives as Potent Enzyme Inhibitors
This guide provides an in-depth comparative analysis of substituted 8-hydroxyquinoline (8-HQ) derivatives as a versatile class of enzyme inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structure-activity relationships (SAR), comparative potencies, and detailed experimental protocols for evaluating these compounds against key enzyme targets. The inherent metal-chelating ability of the 8-hydroxyquinoline scaffold serves as a foundational principle for its inhibitory action against a broad spectrum of enzymes, particularly metalloenzymes. Furthermore, strategic substitutions on the quinoline ring have paved the way for potent and selective inhibitors of kinases and viral enzymes.
The 8-Hydroxyquinoline Scaffold: A Privileged Structure in Enzyme Inhibition
The 8-hydroxyquinoline core is a bidentate chelator, capable of forming stable complexes with various metal ions that are often essential for the catalytic activity of enzymes. This metal-binding property is the cornerstone of its inhibitory mechanism against metalloenzymes. The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group at the 8-position work in concert to sequester the metal cofactor in the enzyme's active site, thereby inactivating the enzyme.
Beyond metalloenzyme inhibition, the versatile 8-HQ scaffold can be functionalized to interact with other key residues in enzyme active sites. By introducing a variety of substituents at different positions of the quinoline ring, it is possible to modulate the compound's electronic properties, steric profile, and hydrogen bonding capabilities, leading to potent and selective inhibitors of other enzyme classes like kinases and viral enzymes.
Comparative Analysis of 8-Hydroxyquinoline Derivatives as Metalloenzyme Inhibitors
Metalloenzymes are a diverse class of enzymes that utilize metal ions as cofactors for their catalytic activity. 8-Hydroxyquinoline derivatives have been extensively studied as inhibitors of these enzymes, with their efficacy largely attributed to their metal-chelating properties.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and selectivity of 8-HQ derivatives against metalloenzymes can be fine-tuned by substitutions on the quinoline ring. For instance, the introduction of electron-withdrawing or electron-donating groups can influence the pKa of the hydroxyl group and the nitrogen atom, thereby affecting the chelation strength and stability of the metal complex. Furthermore, bulky substituents can be introduced to exploit specific pockets within the enzyme's active site, enhancing binding affinity and selectivity.
Comparative Inhibitory Potency of 8-HQ Derivatives against Metalloenzymes
| Compound/Derivative | Substitution Pattern | Target Metalloenzyme | IC50/Ki | Reference |
| 5-Carboxy-8-hydroxyquinoline | 5-COOH | 2OG oxygenases (e.g., JmjC demethylases) | Potent, broad-spectrum | [1] |
| 8-Sulfonamido quinoline derivatives | 8-SO2NHR | Matrix Metalloproteinase-2 (MMP-2) | Micromolar (µM) range | [1] |
| 5e (a specific 8-HQ derivative) | - | MMP-2 / MMP-9 | Sub-micromolar (µM) | [2] |
| 5h (a specific 8-HQ derivative) | - | MMP-2 / MMP-9 | Sub-micromolar (µM) | [2] |
Experimental Protocol: Metalloenzyme Inhibition Assay (e.g., MMP-2)
This protocol describes a general procedure for determining the inhibitory activity of substituted 8-hydroxyquinoline derivatives against a metalloenzyme, using MMP-2 as an example.
Materials and Reagents:
-
Recombinant human MMP-2 enzyme
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Substituted 8-hydroxyquinoline derivatives (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the 8-HQ derivatives in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 1 µL of the serially diluted 8-HQ derivative to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of the diluted MMP-2 enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Initiation of Reaction: Add 25 µL of the fluorogenic MMP-2 substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm) at regular intervals for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Comparative Analysis of 8-Hydroxyquinoline Derivatives as Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The 8-hydroxyquinoline scaffold has emerged as a promising framework for the design of potent kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The 8-hydroxy-quinoline-7-carboxylic acid moiety has been identified as a crucial pharmacophore for Pim-1 kinase inhibition.[3] Molecular modeling studies suggest that this scaffold interacts with key residues like Asp186 and Lys67 within the ATP-binding pocket.[3] Substitutions at the 2-position of the quinoline ring, such as styryl and carboxamide groups, have been shown to yield potent Pim-1 inhibitors.[3]
Comparative Inhibitory Potency of 8-HQ Derivatives against Kinases
| Compound/Derivative | Substitution Pattern | Target Kinase | IC50 (µM) | Reference |
| 2-Styrylquinolines | 2-styryl, 7-COOH, 8-OH | Pim-1 | Micromolar (µM) range | [3] |
| Quinoline-2-carboxamides | 2-CONH-R, 7-COOH, 8-OH | Pim-1 | Micromolar (µM) range | [3] |
| Purine-based derivative (12) | - | CK2α | 4.3 | [4] |
| 8-Hydroxyquinoline derivatives | - | JAK1V658F | Favorable potencies | [5] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., Pim-1)
This protocol outlines a luminescence-based assay (e.g., ADP-Glo™) to determine the inhibitory activity of 8-hydroxyquinoline derivatives against Pim-1 kinase.
Materials and Reagents:
-
Recombinant Human Pim-1 Kinase
-
Pim-1 substrate (e.g., a specific peptide)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Substituted 8-hydroxyquinoline derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white microplates
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the 8-HQ derivatives in DMSO.
-
Reaction Setup:
-
In a 96-well plate, add the kinase assay buffer.
-
Add the test compound solution to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the Pim-1 kinase to all wells except the negative control.
-
Add the Pim-1 substrate to all wells.
-
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP to all wells. The final reaction volume is typically 25 µL.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Comparative Analysis of 8-Hydroxyquinoline Derivatives as Viral Enzyme Inhibitors
Viral enzymes are crucial for the replication and propagation of viruses, making them attractive targets for antiviral drug development. 8-Hydroxyquinoline derivatives have demonstrated inhibitory activity against several viral enzymes, including HIV-1 integrase.
Structure-Activity Relationship (SAR) Insights
The 8-hydroxyquinoline scaffold has been identified as a novel hinge-binding scaffold for inhibiting HIV-1 integrase.[5] Modifications at the C5 and C7 positions of the 8-hydroxyquinoline core have been shown to improve potency, while substitutions at the C5 position can yield potent inhibitors with low cytotoxicity.[1] For instance, 5-((p-tolylamino)methyl)quinolin-8-ol and 5-(((3,4-dimethylphenyl)amino)methyl)quinolin-8-ol have been shown to inhibit viral replication in MT-4 cells with low micromolar EC50 values.[1]
Comparative Inhibitory Potency of 8-HQ Derivatives against Viral Enzymes
| Compound/Derivative | Substitution Pattern | Target Viral Enzyme | IC50/EC50 | Reference |
| 5-chloroquinolin-8-ol (QA) | 5-Cl | HIV-1 Integrase-LEDGF/p75 interaction | IC50 = 3.6 ± 0.5 µM | [1] |
| 5,7-dichloroquinolin-8-ol (QB) | 5,7-diCl | HIV-1 Integrase-LEDGF/p75 interaction | IC50 = 4.3 ± 0.2 µM | [1] |
| 5-(ethoxymethyl)quinolin-8-ol (QC) | 5-CH2OCH2CH3 | HIV-1 Integrase-LEDGF/p75 interaction | IC50 = 2.4 ± 0.4 µM | [1] |
| 8-hydroxyquinoline-7-carboxylic acid | 7-COOH | HIV-1 Integrase | IC50 = 0.3-4 µM | [6] |
Experimental Protocol: HIV-1 Integrase Inhibition Assay
This protocol describes a non-radioactive assay to quantitatively measure the activity of HIV-1 integrase and the inhibitory effects of 8-hydroxyquinoline derivatives.
Materials and Reagents:
-
Recombinant HIV-1 Integrase protein
-
Streptavidin-coated 96-well plates
-
Biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA
-
Double-stranded target substrate (TS) DNA with a 3'-end modification
-
Assay Buffer
-
Wash Buffer
-
Blocking Buffer
-
HRP-labeled antibody directed against the TS 3'-end modification
-
TMB Peroxidase Substrate
-
Stop Solution
-
Substituted 8-hydroxyquinoline derivatives (dissolved in DMSO)
-
Plate reader
Step-by-Step Methodology:
-
Plate Preparation:
-
Coat streptavidin-coated 96-well plates with the biotinylated DS DNA.
-
Wash the plate and add blocking buffer to prevent non-specific binding.
-
-
Enzyme and Inhibitor Addition:
-
Wash the plate and add the recombinant HIV-1 integrase protein to the wells.
-
Add serial dilutions of the 8-HQ derivatives to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate to allow for inhibitor-enzyme binding.
-
-
Strand Transfer Reaction:
-
Add the TS DNA to initiate the strand transfer reaction.
-
Incubate to allow the integrase to catalyze the integration of the DS DNA into the TS DNA.
-
-
Detection:
-
Wash the plate to remove unbound components.
-
Add the HRP-labeled antibody that specifically binds to the modified 3'-end of the integrated TS DNA.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Sources
- 1. Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of some benzoquinazoline and quinazoline derivatives as novel inhibitors of HCV-NS3/4A protease: biological, molecular docking and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The molecular basis of drug resistance against hepatitis C virus NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating the Metal Ion Selectivity of 8-Quinolinol Hemisulfate
For researchers, scientists, and drug development professionals, the precise control of metal ion concentration is a frequent and critical challenge. Whether the goal is to mitigate metal-induced toxicity, develop metalloprotein inhibitors, or create sensitive analytical reagents, the choice of chelating agent is paramount. This guide provides an in-depth technical evaluation of 8-Quinolinol hemisulfate, a widely used chelating agent, and compares its performance against the industry workhorse, Ethylenediaminetetraacetic acid (EDTA).
Introduction: Why this compound?
8-Quinolinol, also known as oxine, is a potent, bidentate chelating agent, meaning it binds to metal ions at two points.[1] This dual interaction, involving the deprotonated hydroxyl group and the heterocyclic nitrogen atom, forms a stable five-membered ring with the metal ion. The hemisulfate salt of 8-Quinolinol is simply its water-soluble formulation, making it highly convenient for use in aqueous systems without the need for organic solvents.[2]
The key to 8-Quinolinol's utility lies in the properties of the resulting metal complexes. These complexes are often intensely colored and can exhibit strong fluorescence, characteristics that are exploited in a variety of analytical techniques for the quantification of metal ions.[3] Unlike broad-spectrum chelators that bind a wide range of metals with high affinity, 8-Quinolinol offers a more nuanced selectivity profile, which can be finely tuned through experimental conditions.
The Chemistry of Chelation: Understanding Selectivity
The selectivity of a chelating agent is not an absolute property but is governed by the thermodynamics of complex formation and the experimental environment. The primary factors influencing which metal ions 8-Quinolinol will preferentially bind are:
-
The Metal Ion's Properties: The charge, ionic radius, and electron configuration of the metal ion dictate the stability of the resulting complex. The stability of 8-Quinolinol complexes with divalent metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
-
pH of the Solution: This is the most critical and powerful tool for controlling selectivity. The availability of the deprotonated hydroxyl group on 8-Quinolinol is pH-dependent. At lower pH, the chelator is protonated and less available to bind metals. Consequently, only metals that form very stable complexes can be chelated in acidic conditions. As the pH increases, 8-Quinolinol becomes deprotonated, allowing it to bind a wider range of metals. This principle allows for the selective chelation of certain metals, like Cu(II), at a low pH, while others, like Mg(II), will only bind at a higher pH.[4]
Mechanism of 8-Quinolinol Chelation
The diagram below illustrates the fundamental interaction between 8-Quinolinol and a generic divalent metal ion (M²⁺).
Caption: 8-Quinolinol chelates a metal ion (M²⁺), displacing protons.
Experimental Protocol: A Comparative Selectivity Study by UV-Vis Spectrophotometry
This protocol outlines a robust, self-validating method to determine the selectivity of this compound for a panel of metal ions. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Objective: To quantify the relative reactivity of this compound with various divalent and trivalent metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Fe³⁺, Al³⁺, Mg²⁺, Ca²⁺) at a controlled pH.
Materials:
-
This compound Salt
-
Standard solutions (1000 ppm) of each metal ion
-
Buffer solution (e.g., Acetate buffer for pH 5.0, Ammonium buffer for pH 9.0)
-
Deionized water
-
UV-Vis Spectrophotometer
Experimental Workflow
Caption: Workflow for evaluating metal ion selectivity via UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
This compound (1 mM): Prepare a stock solution in deionized water. The hemisulfate salt readily dissolves, unlike pure 8-Quinolinol.[2] This concentration is chosen to ensure the chelator is in excess for most metal ion concentrations tested.
-
Metal Ion Standards (10 mM): Prepare individual stock solutions for each metal ion from a certified 1000 ppm standard.
-
Buffer Solution (pH 5.0): An acetate buffer is chosen for this initial screen. A pH of 5.0 is sufficiently acidic to prevent the precipitation of most metal hydroxides while allowing for the chelation of metals that form highly stable complexes, such as copper.[5]
-
-
Reaction Mixture:
-
In a series of cuvettes, pipette 2.5 mL of the pH 5.0 buffer.
-
To each cuvette, add 0.5 mL of a single metal ion standard solution. This creates a consistent starting concentration for each metal.
-
Prepare a "reagent blank" cuvette containing 2.5 mL of buffer and 0.5 mL of deionized water. This blank is crucial for correcting any background absorbance from the buffer and the chelator itself.
-
-
Initiation of Chelation:
-
To each cuvette (including the blank), add 2.0 mL of the 1 mM this compound solution.
-
Mix thoroughly and allow the solutions to incubate at room temperature for 15 minutes. This waiting period ensures that the chelation reaction reaches equilibrium.
-
-
Spectrophotometric Measurement:
-
Using the reagent blank to zero the instrument, measure the absorbance spectrum of each metal-chelate solution from 300 nm to 600 nm.
-
Record the maximum absorbance (Amax) and the wavelength at which it occurs (λmax) for each metal ion. The formation of a colored complex is a direct indicator of chelation.[4]
-
-
Data Interpretation:
-
A higher absorbance value at a given concentration indicates a greater degree of complex formation and thus a higher affinity or selectivity of 8-Quinolinol for that metal ion under these specific pH conditions.
-
Comparative Analysis: 8-Quinolinol vs. EDTA
To provide a clear performance benchmark, we compare 8-Quinolinol with EDTA, a hexadentate chelator known for forming highly stable complexes with a vast range of metal ions.[5][6]
Quantitative Comparison: Stability Constants
The stability constant (log K) is the ultimate measure of the strength of a metal-ligand complex. A higher log K value signifies a more stable complex.
| Metal Ion | 8-Quinolinol (log K₁) | EDTA (log K) |
| Cu²⁺ | 12.2 | 18.8 |
| Ni²⁺ | 9.8 | 18.6 |
| Zn²⁺ | 8.7 | 16.5 |
| Co²⁺ | 9.5 | 16.3 |
| Fe³⁺ | 12.3 | 25.1 |
| Al³⁺ | 9.5 | 16.1 |
| Ca²⁺ | 1.5 | 10.7 |
| Mg²⁺ | 2.8 | 8.7 |
Data compiled from multiple sources. Note: 8-Quinolinol values are for the first stability constant (ML) and may vary with experimental conditions.[7][8]
Analysis: The data clearly shows that EDTA forms significantly more stable complexes with all the tested metals than 8-Quinolinol.[5][9] EDTA's log K value for Fe³⁺ is exceptionally high, making it an outstanding chelator for iron.[5]
However, high stability is not always synonymous with useful selectivity. The relative differences in stability constants are key. For example, the difference in stability between Cu²⁺ and Ca²⁺ is much larger for 8-Quinolinol (ΔlogK ≈ 10.7) than for EDTA (ΔlogK ≈ 8.1). This is the basis for achieving selectivity through pH control.
Qualitative Comparison: Experimental Selectivity at pH 5.0
Based on the protocol described above, the expected results would demonstrate the practical implications of these stability constants.
| Metal Ion | This compound (pH 5.0) | EDTA (pH 5.0) |
| Cu²⁺ | Strong color formation | Strong complexation (but colorless) |
| Ni²⁺ | Moderate color formation | Strong complexation (but colorless) |
| Zn²⁺ | Weak/moderate color formation | Strong complexation (but colorless) |
| Fe³⁺ | Strong color formation | Very strong complexation (may have some color) |
| Al³⁺ | Moderate color formation | Strong complexation (but colorless) |
| Ca²⁺ | No significant color formation | Weak complexation (conditional K' is low at pH 5) |
| Mg²⁺ | No significant color formation | Very weak complexation (conditional K' is low) |
Field Insights: At pH 5.0, 8-Quinolinol demonstrates clear selectivity for transition metals like Cu²⁺ and Fe³⁺ over alkaline earth metals like Ca²⁺ and Mg²⁺.[10] This is its key advantage. While EDTA binds almost all these ions strongly, its effectiveness for Ca²⁺ and Mg²⁺ is significantly reduced at this pH (a concept known as the conditional formation constant).[3][11] This allows for the analytical determination of, for instance, copper in a sample with high calcium hardness, by using 8-Quinolinol at a controlled acidic pH. EDTA, being less selective, would require masking agents to achieve the same result.[4]
Conclusion for the Modern Laboratory
For applications requiring the complete sequestration of a broad range of metal ions with high thermodynamic stability, EDTA remains a superior choice. Its high stability constants across the board make it an excellent general-purpose chelator.[8][12]
However, for applications demanding nuanced control and selectivity, This compound is an invaluable tool . Its power lies not in its absolute binding strength, but in the ability to modulate its binding behavior dramatically with pH. This allows a skilled researcher to selectively target specific groups of metal ions, making it ideal for:
-
Selective spectrophotometric and fluorometric analysis of transition metals. [3]
-
Controlling the activity of specific metalloenzymes without disrupting essential bulk cations like Mg²⁺ and Ca²⁺.
-
Developing targeted therapeutic agents where systemic chelation is undesirable. [1]
By understanding the fundamental principles of chelation and leveraging precise pH control, researchers can unlock the full potential of this compound as a selective and versatile problem-solving reagent.
References
-
ACS Publications. (n.d.). Metal Complexes of EDTA: An Exercise in Data Interpretation. Retrieved from [Link]
-
JoVE. (2025). EDTA: Conditional Formation Constant. Retrieved from [Link]
- Google Sites. (n.d.). Chempendix - Formation Constants for metal-EDTA Complexes.
-
PubMed. (2014). Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. J Mass Spectrom. 49(7):550-6. Retrieved from [Link]
-
ResearchGate. (n.d.). Conditional stability constants of metal–EDTA complexes. Retrieved from [Link]
-
Irving, H., & Rossotti, H. S. (1954). The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances. Journal of the Chemical Society (Resumed), 2904. Retrieved from [Link]
-
ACS Omega. (2022). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (n.d.). EDTA Titrations. Retrieved from [Link]
-
IUPAC. (n.d.). Publications of Compilations and Critical Evaluations of Stability Constants. Retrieved from [Link]
-
Studylib. (n.d.). Complexometric Titrations: EDTA Titration Methods & Selectivity. Retrieved from [Link]
-
Interchim. (n.d.). EDTA and EGTA chelating agents. Retrieved from [Link]
-
Uenak, P., Oezdemir, D., & Uenak, T. (1993). Determination of the stability constants of uranyl complex with 8-hydroxyquinolinium sulfate. Journal of Radioanalytical and Nuclear Chemistry, 176(1), 55-64. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2018). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. Retrieved from [Link]
-
NIH. (2022). Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities. Retrieved from [Link]
-
Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1147–1168. Retrieved from [Link]
-
ResearchGate. (2014). Hydroxyquinolines as Iron Chelators. Retrieved from [Link]
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- 2. How to Bind with Metals and Water: A New Study on EDTA [jila.colorado.edu]
- 3. Video: EDTA: Conditional Formation Constant [jove.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. interchim.fr [interchim.fr]
- 6. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Analytical Performance of 8-Quinolinol Hemisulfate in Inter-Laboratory Settings
For researchers, scientists, and professionals in drug development, the reproducibility and accuracy of analytical methods are paramount. 8-Quinolinol hemisulfate, a well-established chelating agent, is frequently employed for the determination of metal ions. However, the consistency of results across different laboratories can be a significant concern. This guide provides an in-depth technical comparison of this compound with alternative chelating agents, supported by experimental data, to aid in method development, validation, and the interpretation of inter-laboratory results.
Introduction: The Significance of this compound and the Challenge of Inter-Laboratory Variability
8-Quinolinol, also known as oxine, is a versatile monoprotic bidentate chelating agent.[1] Its hemisulfate salt is utilized in various applications, including as an antiseptic, disinfectant, and pesticide, functioning as a transcription inhibitor.[2] In the realm of analytical chemistry, its primary utility lies in its ability to form stable, often colored, complexes with a wide range of metal ions, making it a valuable reagent for spectrophotometric analysis and gravimetric determination.[3][4][5] The formation of these stable five- or six-membered ring structures with a central metal ion is the basis of its analytical utility.[6]
Despite its widespread use, achieving consistent results across different laboratories when using this compound can be challenging. Factors such as reagent purity, pH control, the presence of interfering ions, and the specific analytical instrumentation used can all contribute to variability. This guide aims to provide a framework for understanding and mitigating these challenges by presenting a comparative analysis of this compound with other common chelating agents and detailing robust experimental protocols.
Comparative Analysis of Chelating Agents
The selection of an appropriate chelating agent is critical for the accuracy and selectivity of an analytical method. Here, we compare 8-Quinolinol (the active component of the hemisulfate salt) with other commonly used chelators: Salicylaldoxime and Ethylenediaminetetraacetic acid (EDTA).
Chelation Efficiency and Stability Constants
The stability of the complex formed between a chelating agent and a metal ion is a key indicator of its effectiveness. This is quantified by the stability constant (log K), with higher values indicating a more stable complex.[7]
| Chelating Agent | Metal Ion | Log K1 | Log K2 | Overall Stability (log β2) |
| 8-Hydroxyquinoline | Cu²⁺ | 12.8 | 11.7 | 24.5 |
| Ni²⁺ | 11.2 | 9.9 | 21.1 | |
| Co²⁺ | 10.4 | 9.2 | 19.6 | |
| Zn²⁺ | 10.5 | 9.5 | 20.0 | |
| 2-Methyl-8-hydroxyquinoline | Cu²⁺ | 12.2 | 11.2 | 23.4 |
| Ni²⁺ | 9.8 | 8.6 | 18.4 | |
| Co²⁺ | 9.4 | 8.2 | 17.6 | |
| Zn²⁺ | 9.9 | 8.9 | 18.8 | |
| Salicylaldoxime | Cu²⁺ | - | - | High selectivity in acidic conditions |
| EDTA | Ca²⁺ | - | - | Forms 1:1 complex |
| Mg²⁺ | - | - | Forms 1:1 complex |
Data for 8-Hydroxyquinoline and 2-Methyl-8-hydroxyquinoline sourced from BenchChem.[7] Salicylaldoxime data from BenchChem.[6] EDTA data from a study on metal chelators.[8]
Interpretation of Data:
-
8-Hydroxyquinoline demonstrates high stability constants with a range of divalent metal ions, making it a potent and versatile chelating agent.[7]
-
2-Methyl-8-hydroxyquinoline , a derivative, shows slightly lower stability constants, which can be attributed to steric hindrance from the methyl group.[7] This highlights how small structural modifications can influence chelation efficiency.
-
Salicylaldoxime is particularly noted for its high selectivity towards copper(II) ions in acidic environments, offering an advantage when analyzing copper in the presence of other metals.[6]
-
EDTA is a powerful, non-selective chelator that forms strong 1:1 complexes with many metal ions, including calcium and magnesium.[8][9] Its broad reactivity makes it a common titrant in complexometric titrations.
Causality Behind Experimental Choices
The choice between these chelators depends on the specific application. For the determination of a wide range of metals, the broad reactivity of this compound is advantageous. However, if high selectivity for a specific metal like copper is required, Salicylaldoxime might be a superior choice, especially in acidic media. EDTA's utility shines in complexometric titrations where the goal is to quantify the total concentration of metal ions that react with it.[9]
The pH of the solution is a critical parameter that influences the chelation properties of 8-hydroxyquinoline, allowing for a degree of selective precipitation or extraction.[6] This pH dependence is a key experimental variable that must be precisely controlled to ensure reproducibility.
Experimental Protocols for Metal Ion Determination
To ensure the generation of reliable and reproducible data, detailed and validated experimental protocols are essential. Below are representative protocols for the spectrophotometric determination of metal ions using this compound.
General Workflow for Spectrophotometric Analysis
Caption: General workflow for spectrophotometric metal ion analysis.
Protocol for Spectrophotometric Determination of Iron(III)
This protocol is adapted from a method for the determination of iron in tap water.[10][11]
Reagents and Equipment:
-
Standard Iron(III) solution (e.g., from ferric ammonium sulfate)
-
8-Hydroxyquinoline solution in chloroform
-
Separating funnels
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Calibration Curve:
-
Pipette a series of standard iron(III) solutions into separating funnels.
-
Add 10 ml of the 8-hydroxyquinoline-chloroform solution to each funnel.
-
Shake vigorously for 3-5 minutes to allow for the formation of the iron-oxine complex and its extraction into the chloroform layer.[11]
-
Allow the layers to separate.
-
Collect the organic (lower) layer and measure its absorbance at the wavelength of maximum absorption (λmax), which is approximately 359 nm for the iron-oxine complex.[10][11]
-
Plot a calibration curve of absorbance versus iron concentration.
-
-
Sample Analysis:
-
Place a known volume of the water sample into a separating funnel.
-
Follow the same extraction and measurement procedure as for the standards.
-
Determine the iron concentration in the sample using the calibration curve.
-
Self-Validation: The method's validity can be assessed by comparing the results with a standard method like Atomic Absorption Spectroscopy (AAS).[10][11] The recovery should be within an acceptable range (e.g., 98.60% to 103.30%), with a low coefficient of variation.[10][11]
Protocol for Spectrophotometric Determination of Zinc(II)
This protocol is based on the formation of a zinc-8-Hydroxyquinoline chelate.[12]
Reagents and Equipment:
-
Standard Zinc(II) solution
-
8-Hydroxyquinoline solution (aqueous or in a suitable solvent)
-
Sulfuric acid solution (e.g., 1 x 10⁻⁴ M)
-
Ethanol
-
Volumetric flasks
-
UV-Vis Spectrophotometer
Procedure:
-
General Procedure:
-
In a 10 mL volumetric flask, mix a known volume of the standard or sample solution containing zinc with 5.5 mL of 1 x 10⁻⁵ M 8-hydroxyquinoline solution.[12]
-
Add 0.6 mL of 1 x 10⁻⁴ M sulfuric acid.[12]
-
After 1 minute, add 1 mL of ethanol.[12]
-
Dilute to the mark with deionized water.
-
After 15 minutes, measure the absorbance at the λmax of 384 nm against a reagent blank.[12]
-
-
Method Validation:
-
Linearity: The method should obey Beer's law in the desired concentration range (e.g., 1-5 µg/mL).[12]
-
Limits of Detection (LOD) and Quantification (LOQ): These should be determined to establish the sensitivity of the method.[12]
-
Interference Studies: The effect of other ions commonly present in the sample matrix should be evaluated.[12]
-
Factors Influencing Inter-Laboratory Variability and Best Practices
To minimize discrepancies in results between different laboratories, the following factors must be carefully controlled:
-
Reagent Quality: The purity of this compound and all other reagents is critical. Use of analytical grade reagents is recommended.
-
pH Control: As the formation of metal-oxine complexes is highly pH-dependent, the use of appropriate buffer systems and accurate pH measurement is essential.
-
Wavelength Accuracy: The spectrophotometer's wavelength should be calibrated to ensure measurements are taken at the true λmax of the complex.
-
Stability of Solutions: The stability of 8-hydroxyquinoline sulfate solutions can be affected by storage conditions, including temperature and exposure to light.[2] A study on its stability in tuberculin solutions showed rapid decreases in concentration when stored in vials with rubber stoppers, likely due to the binding of metals from the stoppers.[2]
-
Method Validation: Each laboratory should perform its own method validation to establish performance characteristics such as linearity, accuracy, precision, and specificity under their specific experimental conditions.[13]
Conclusion
This compound is a valuable and versatile reagent for the determination of a wide array of metal ions. However, to ensure the reliability and comparability of results across different laboratories, a thorough understanding of its chemistry and the critical parameters of the analytical methods is essential. By carefully selecting the appropriate chelating agent for the specific analytical challenge, implementing robust and validated experimental protocols, and controlling key experimental variables, researchers can minimize inter-laboratory variability and generate high-quality, reproducible data. This guide provides a foundation for achieving these goals, empowering scientists to confidently utilize this compound in their research and development endeavors.
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- Okoro, O. V., & Owoeye, B. (2018). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. Journal of Pharmacognosy and Phytochemistry, 7(6), 183-186.
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- Najim, S. S., & Al-Adilee, K. J. (2020). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent.
- Al-Attas, A. S. (2017). Spctrophotometric studies of the complexes of 5-(p- hydroxyphenylazo)-8- hydroxyquinoline with some group( III A) metal ions. Journal of the Association of Arab Universities for Basic and Applied Sciences, 23, 31-38.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013).
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- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
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- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
- Bradshaw, J. S., et al. (1999). Metal Ion Complexation Studies of Novel 8-Hydroxyquinoline-Containing Diaza-18-Crown-6 Ligands and Analogues.
- Gushchin, A. A., & Sviridov, A. V. (2022). Chelating Extractants for Metals. Molecules, 27(19), 6271.
- cUSP. (n.d.). 8-Hydroxyquinoline TS.
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology.
- Praditya, D., et al. (2019). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Development Research, 80(8), 1086-1101.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
- Albrecht-Gary, A. M., et al. (2007). Hydroxyquinolines as Iron Chelators. Inorganica Chimica Acta, 360(1), 196-206.
- Praditya, D., et al. (2019). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug development research, 80(8), 1086–1101.
- Sigma-Aldrich. (n.d.). 8-Hydroxyquinoline GR for analysis Reag. Ph Eur.
- Maes, T., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE, 5(11), e15535.
- Pyrzyńska, K., & Trojanowicz, M. (1998). Comparative study of 8-hydroxyquinoline derivatives as chelating reagents for flow-injection preconcentration of cobalt in a knotted reactor. Analytica Chimica Acta, 370(2-3), 227-234.
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- Rbaa, M., et al. (2022). Synthesis, characterization and bioactivity of novel 8-hydroxyquinoline derivatives: Experimental, molecular docking, DFT and POM analyses. Journal of Molecular Structure, 1258, 132688.
- Rispens, T., et al. (2004). Preparation of substituted 8-hydroxyquinoline Al(III), Cu(II), Cd(II), and Zn(II) complexes. Tetrahedron Letters, 45(46), 8445-8448.
- National Toxicology Program. (1986). Toxicology and Carcinogenesis Studies of 8-Hydroxyquinoline (CAS No. 148-24-3) in F344/N Rats and B6C3F1 Mice (Feed Studies). (NTP TR 276). U.S. Department of Health and Human Services.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 8-Quinolinol Hemisulfate
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and environmentally conscious management of all chemical reagents. 8-Quinolinol hemisulfate, a potent chelating agent with widespread use as an antiseptic, disinfectant, and transcription inhibitor, demands meticulous handling from acquisition to disposal[1][2]. Its inherent hazards necessitate a disposal protocol that is not merely procedural, but also deeply rooted in a comprehensive understanding of its chemical properties and regulatory frameworks.
This guide provides an in-depth, step-by-step methodology for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Foundational Knowledge: Hazard Assessment
Understanding the risks associated with this compound is the first principle of its safe management. This compound is not benign; it presents a multi-faceted hazard profile that must be respected at all times. It is classified as harmful if swallowed, can cause serious eye damage, and may trigger an allergic skin reaction[3][4][5][6][7][8]. Furthermore, its environmental impact is significant, as it is very toxic to aquatic life with long-lasting effects[5].
The causality behind these hazards lies in its chemical reactivity. As a phenol and an acidic salt of an amine, it can cause irritation and damage to biological tissues upon contact[9]. Its potential mutagenic properties and risk of damage to fertility or an unborn child underscore the need for stringent handling protocols[8][10].
For clarity, the primary hazards are summarized below:
| Hazard Classification | GHS Code | Description | Authoritative Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Carl ROTH[3], Dudley Corporation[4] |
| Serious Eye Damage | H318 | Causes serious eye damage. | Carl ROTH[3], Sigma-Aldrich |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | Carl ROTH[3], Sigma-Aldrich |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child. | Sigma-Aldrich, Carl ROTH[8] |
| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects. | Sigma-Aldrich |
The First Line of Defense: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the appropriate PPE is mandatory. This is a non-negotiable aspect of laboratory safety.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[11][12]. A face shield may be required when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374[8]. Given that this compound can cause skin sensitization, glove integrity is paramount.
-
Body Protection: A lab coat or other appropriate protective clothing is necessary to prevent skin exposure[11].
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[6][11][12]. All handling of the solid form should ideally occur within a chemical fume hood to minimize inhalation risk[12].
Immediate Response: Spill Management Protocol
Accidents happen, but a well-defined spill protocol can mitigate the associated risks. The immediate actions taken are critical for safety and environmental protection.
For Small Spills (Solid):
-
Restrict Access: Cordon off the area to prevent unauthorized entry.
-
Don PPE: Ensure you are wearing the full PPE described above.
-
Dampen the Material: Gently dampen the spilled solid with water to prevent dust from becoming airborne[9][13].
-
Contain and Collect: Carefully transfer the dampened material into a suitable, clearly labeled container for hazardous waste disposal[4][9]. Use absorbent paper dampened with water to pick up any remaining residue[9].
-
Decontaminate: Wash the spill surface with a strong soap and water solution[9].
-
Dispose of Contaminated Materials: Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for eventual disposal as hazardous waste[9].
For Large Spills:
-
Evacuate: Evacuate personnel from the immediate area and ensure it is well-ventilated[3][4][14].
-
Alert Authorities: Notify your institution's safety officer or emergency response team.
-
Control Ignition Sources: Remove any potential sources of ignition from the area.
-
Containment: Prevent the spill from entering drains, sewers, or waterways[3][6][7][13][14]. Use inert materials like sand or earth to create a barrier if necessary.
-
Collection: Once it is safe to do so, and only by trained personnel, sweep or vacuum the material and place it into a suitable, sealed, and labeled container for disposal[4][11][13]. Avoid actions that generate dust[4][13].
The Core Protocol: Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including contaminated PPE, weighing paper, and reaction vessels, must be placed in a dedicated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., Corrosion, Health Hazard, Exclamation Mark, Environment).
-
No Mixing: Do not mix this compound waste with other waste streams. This is crucial to avoid unintended chemical reactions. It is incompatible with strong oxidizing agents and strong acids[3][5][11].
Step 2: Temporary Storage
-
Secure Location: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste storage[4].
-
Incompatibilities: Ensure the storage location is away from incompatible materials[4].
-
Light Sensitivity: Protect the container from light, as the compound can be light-sensitive[4][12].
Step 3: Final Disposal
-
Professional Disposal Service: The final disposal must be handled by a licensed and approved hazardous waste disposal company[4][5][7][12][15].
-
Method of Disposal: The recommended method of disposal is incineration at an approved industrial combustion plant[3][15]. This high-temperature process ensures the complete destruction of the organic molecule, preventing its release into the environment.
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations[7][13][15]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
The following workflow diagram illustrates the logical steps for the proper disposal of this compound waste.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
